Product packaging for 1-Allyl-1h-indol-5-amine(Cat. No.:)

1-Allyl-1h-indol-5-amine

Cat. No.: B15324891
M. Wt: 172.23 g/mol
InChI Key: AOXQYXQDAABHIX-UHFFFAOYSA-N
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Description

1-Allyl-1h-indol-5-amine (CAS 351324-59-9) is a high-purity indole derivative offered for research and development purposes. This compound serves as a versatile chemical intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry . The indole scaffold is a privileged structure in drug discovery due to its prevalence in biologically active compounds . Indole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, anti-inflammatory, and antidiabetic properties . The incorporation of an allyl group at the N1 position provides a reactive handle for further chemical modifications, such as cross-coupling or cyclization reactions, making this amine a valuable building block for constructing novel compounds for biological evaluation . Researchers can utilize this intermediate in the design and development of potential therapeutic agents targeting various diseases . Please note: This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2 B15324891 1-Allyl-1h-indol-5-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

1-prop-2-enylindol-5-amine

InChI

InChI=1S/C11H12N2/c1-2-6-13-7-5-9-8-10(12)3-4-11(9)13/h2-5,7-8H,1,6,12H2

InChI Key

AOXQYXQDAABHIX-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=CC2=C1C=CC(=C2)N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Allyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for 1-Allyl-1H-indol-5-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the N-allylation of 5-nitroindole, followed by the reduction of the nitro group to the corresponding amine. This document details the experimental protocols, presents key quantitative data, and includes visualizations to elucidate the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound is strategically planned in two key stages:

  • N-Allylation of 5-Nitroindole: The synthesis begins with the commercially available 5-nitroindole. An allyl group is introduced at the N1 position of the indole ring. This reaction is crucial for installing the desired allyl functionality.

  • Reduction of 1-Allyl-5-nitroindole: The nitro group of the intermediate, 1-allyl-5-nitroindole, is then reduced to the primary amine, yielding the target compound, this compound. Catalytic transfer hydrogenation is a preferred method for this transformation due to its efficiency and mild reaction conditions.

The overall synthetic scheme is depicted below:

Synthesis_Workflow 5-Nitroindole 5-Nitroindole 1-Allyl-5-nitroindole 1-Allyl-5-nitroindole 5-Nitroindole->1-Allyl-5-nitroindole  N-Allylation (Allyl Alcohol, Pd Catalyst) This compound This compound 1-Allyl-5-nitroindole->this compound  Reduction (Pd/C, Ammonium Formate)

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the two key synthetic steps.

Step 1: Synthesis of 1-Allyl-5-nitroindole

This procedure details the N-allylation of 5-nitroindole using a palladium-catalyzed reaction with allyl alcohol.

Materials:

  • 5-Nitroindole

  • Allyl alcohol

  • Palladium catalyst (e.g., Pd(OAc)2 with a suitable ligand, or a pre-formed palladium complex)

  • Titanium tetraisopropoxide (Ti(O-iPr)4) - Promoter

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere, add 5-nitroindole (1.0 eq.).

  • Add the palladium catalyst and any necessary ligands.

  • Add the anhydrous solvent, followed by allyl alcohol (typically 1.5-2.0 eq.) and titanium tetraisopropoxide (promoter).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-allyl-5-nitroindole.

Quantitative Data:

ParameterValueReference
Starting Material5-NitroindoleCommercially Available
Key ReagentsAllyl alcohol, Palladium catalystCommercially Available
Typical Yield~90% (based on similar reactions)N/A
PurificationFlash Column ChromatographyN/A
Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro group of 1-allyl-5-nitroindole to the amine using catalytic transfer hydrogenation.

Materials:

  • 1-Allyl-5-nitroindole

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol or Ethanol

Procedure:

  • In a round-bottom flask, dissolve 1-allyl-5-nitroindole (1.0 eq.) in methanol or ethanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium).

  • To this suspension, add ammonium formate (typically 3-5 eq.) in portions.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often exothermic.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The resulting residue can be further purified by recrystallization or flash column chromatography if necessary to yield pure this compound.

Quantitative Data:

ParameterValueReference
Starting Material1-Allyl-5-nitroindoleSynthesized in Step 1
Key Reagents10% Pd/C, Ammonium formateCommercially Available
Typical Yield>95% (based on similar reductions)N/A
PurificationFiltration, Recrystallization/ChromatographyN/A

Characterization Data (Predicted)

Table of Predicted Spectroscopic Data:

Technique Expected Features
¹H NMR Signals corresponding to the allyl protons (vinylic and allylic CH₂), aromatic protons of the indole ring, the N-H proton of the amine, and the indole N-H proton (if not deuterated).
¹³C NMR Resonances for the carbons of the allyl group, and the eight distinct carbons of the indole ring.
IR (Infrared) Characteristic N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and the indole N-H (around 3400 cm⁻¹), C-H stretching for aromatic and aliphatic groups, and C=C stretching for the aromatic ring.
Mass Spec. A molecular ion peak corresponding to the molecular weight of this compound (C₁₁H₁₂N₂), which is approximately 172.23 g/mol .

Logical Relationship Diagram

The following diagram illustrates the logical progression and key considerations for the successful synthesis of this compound.

Logical_Relationship cluster_synthesis Synthetic Pathway cluster_considerations Key Considerations Start Start: 5-Nitroindole Step1 Step 1: N-Allylation Start->Step1 Intermediate Intermediate: 1-Allyl-5-nitroindole Step1->Intermediate Reagents Reagent Purity & Stoichiometry Step1->Reagents Conditions Reaction Conditions: - Temperature - Time - Atmosphere Step1->Conditions Step2 Step 2: Nitro Reduction Intermediate->Step2 Purification Purification Method: - Chromatography - Recrystallization Intermediate->Purification Product Final Product: This compound Step2->Product Step2->Reagents Step2->Conditions Product->Purification Characterization Product Characterization: - NMR - IR - Mass Spectrometry Product->Characterization

1-Allyl-1h-indol-5-amine synthesis protocol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 1-Allyl-1H-indol-5-amine

This guide provides a comprehensive overview of a common and effective protocol for the synthesis of this compound, a valuable intermediate in drug discovery and organic synthesis. The described methodology is a two-step process commencing with the N-allylation of 5-nitroindole, followed by the reduction of the nitro group to the corresponding amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

The overall synthetic pathway can be summarized as follows:

Synthesis_Pathway 5-Nitroindole 5-Nitroindole Intermediate 1-Allyl-5-nitroindole 5-Nitroindole->Intermediate Allyl bromide, Base (e.g., NaH) Solvent (e.g., DMF) Final_Product This compound Intermediate->Final_Product Reducing Agent (e.g., SnCl2·2H2O, H2/Pd-C) Solvent (e.g., Ethanol) Synthesis_Workflow cluster_step1 Step 1: N-Allylation cluster_step2 Step 2: Nitro Reduction A1 Dissolve 5-nitroindole in DMF A2 Add NaH at 0°C A1->A2 A3 Stir for 30 min A2->A3 A4 Add Allyl Bromide A3->A4 A5 Stir at RT for 2-4h A4->A5 A6 Quench with water A5->A6 A7 Extract with Ethyl Acetate A6->A7 A8 Purify by Column Chromatography A7->A8 B1 Dissolve 1-allyl-5-nitroindole in Ethanol A8->B1 Proceed to next step B2 Add SnCl2·2H2O B1->B2 B3 Reflux for 2-3h B2->B3 B4 Remove solvent B3->B4 B5 Adjust pH to >8 B4->B5 B6 Filter through Celite B5->B6 B7 Extract with Ethyl Acetate B6->B7 B8 Purify if necessary B7->B8

1-Allyl-1H-indol-5-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Allyl-1H-indol-5-amine, a novel indole derivative. Due to the limited availability of data for this specific compound, this document synthesizes information from related molecules, general synthetic methodologies, and the known biological significance of the indole scaffold. This guide aims to serve as a foundational resource for researchers interested in the potential applications of this and similar molecules in drug discovery and chemical biology.

Introduction

Indole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] The indole scaffold's ability to mimic peptide structures allows it to bind to a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The introduction of an allyl group at the N-1 position of the indole ring, as in this compound, can significantly influence the molecule's steric and electronic properties, potentially modulating its biological activity and metabolic stability. The presence of a primary amine at the C-5 position offers a versatile handle for further chemical modifications and library development.

Chemical and Physical Properties

A specific CAS number for this compound has not been identified in publicly accessible databases, suggesting it is a novel or not widely cataloged compound. However, we can infer its likely properties from the known characteristics of its parent compounds, 5-aminoindole and 1-allyl-1H-indole.

Table 1: Physicochemical Properties of Parent Compounds

Property5-Aminoindole1-Allyl-1H-indole
CAS Number 5192-03-0[3][4]16886-08-1[5]
Molecular Formula C₈H₈N₂[3][4]C₁₁H₁₁N[5]
Molecular Weight 132.16 g/mol [3][4]157.21 g/mol
Melting Point 131-133 °C[6]Not available
Boiling Point 190 °C at 6 mmHg[6]Not available
Water Solubility Insoluble[6]Not available
LogP (Octanol/Water) 1.268[3]Not available

Based on these parent compounds, the properties of This compound can be estimated as follows:

  • Molecular Formula: C₁₁H₁₂N₂

  • Molecular Weight: 172.23 g/mol

The introduction of the allyl group is expected to decrease the melting point and increase the lipophilicity (LogP) compared to 5-aminoindole. The solubility in organic solvents is likely to be good, while water solubility is expected to be low.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the N-alkylation of 5-aminoindole. Several catalytic methods have been reported for the N-allylation of indoles, offering high yields and selectivity. A plausible synthetic route is the palladium-catalyzed allylic amination of 5-aminoindole.

Proposed Experimental Protocol: Palladium-Catalyzed N-Allylation

This protocol is adapted from established methods for the N-allylation of indoles and indolines.[7][8]

Materials:

  • 5-Aminoindole

  • Allyl acetate (or another suitable allyl source)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,2-Bis(diphenylphosphino)ethane (dppe) or a similar phosphine ligand

  • Sodium hydride (NaH) or another suitable base

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dioxane)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-aminoindole (1 equivalent) and anhydrous THF.

  • Cool the mixture to 0 °C and add sodium hydride (1.2 equivalents) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • In a separate flask, prepare the palladium catalyst by dissolving Pd₂(dba)₃ (2.5 mol%) and the phosphine ligand (10 mol%) in anhydrous THF.

  • Add the catalyst solution to the reaction mixture.

  • Add allyl acetate (1.5 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench cautiously with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Diagram 1: Proposed Synthesis of this compound

G cluster_reactants Reactants cluster_reagents Reagents Reactant1 5-Aminoindole Product This compound Reactant1->Product N-Allylation Reactant2 Allyl Acetate Reactant2->Product Catalyst Pd2(dba)3 / dppe Catalyst->Product Base NaH Base->Product Solvent THF Solvent->Product G cluster_screening Initial Screening cluster_validation Hit Validation cluster_mechanism Mechanism of Action cluster_outcome Outcome Compound This compound KinasePanel Kinase Panel Screening Compound->KinasePanel Test HitKinase Identified Target Kinase(s) KinasePanel->HitKinase Identifies Hits IC50 IC50 Determination HitKinase->IC50 BindingAssay Binding Affinity Assay (e.g., SPR) IC50->BindingAssay Confirm Direct Binding CellularAssay Cellular Phosphorylation Assay IC50->CellularAssay Confirm Cellular Activity LeadCompound Lead Compound for Optimization BindingAssay->LeadCompound CellularAssay->LeadCompound

References

Technical Guide: Spectroscopic and Biological Profile of 1-Allyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Allyl-1H-indol-5-amine is a novel indoleamine derivative for which detailed experimental data is not yet publicly available. This technical guide provides a comprehensive predicted spectroscopic and biological profile of this compound to facilitate future research and development. The predictions are based on established principles of organic chemistry and pharmacology, drawing parallels with structurally similar and well-characterized molecules. This document outlines a proposed synthetic route, predicted spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry), and a discussion of its potential biological activity, including a representative signaling pathway.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the N-alkylation of 5-aminoindole. This reaction is a common and generally high-yielding method for the preparation of N-substituted indoles.

Experimental Protocol: N-allylation of 5-aminoindole

Materials:

  • 5-aminoindole

  • Allyl bromide

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 5-aminoindole in anhydrous DMF, an equimolar amount of a suitable base (e.g., sodium hydride or potassium carbonate) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is stirred at room temperature for 30 minutes to facilitate the deprotonation of the indole nitrogen.

  • An equimolar amount of allyl bromide is then added dropwise to the suspension.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Workflow for the Proposed Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup and Purification 5-aminoindole 5-aminoindole Deprotonation Deprotonation 5-aminoindole->Deprotonation Allyl bromide Allyl bromide N-allylation N-allylation Allyl bromide->N-allylation Base (NaH or K2CO3) Base (NaH or K2CO3) Base (NaH or K2CO3)->Deprotonation Solvent (DMF or CH3CN) Solvent (DMF or CH3CN) Solvent (DMF or CH3CN)->Deprotonation Deprotonation->N-allylation Quenching Quenching N-allylation->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Product This compound Purification->Product

Caption: Proposed synthetic workflow for this compound.

Predicted Spectroscopic Data

The following spectroscopic data for this compound are predicted based on the analysis of structurally related compounds, including 5-aminoindole and N-allylaniline.

¹H NMR Spectroscopy
Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.20d1HH-7
~7.10d1HH-4
~6.95s1HH-2
~6.70dd1HH-6
~6.40d1HH-3
~5.95m1H-CH=CH₂
~5.15dd1H-CH=CH ₂ (trans)
~5.05dd1H-CH=CH ₂ (cis)
~4.60dt2H-N-CH ₂-
~3.60br s2H-NH

Predicted solvent: CDCl₃. Coupling constants are expected to be in the typical ranges for vicinal and geminal protons in an allyl group and for aromatic protons.

¹³C NMR Spectroscopy
Predicted Chemical Shift (δ, ppm) Assignment
~140C-7a
~134-C H=CH₂
~130C-5
~128C-2
~125C-3a
~117-CH=C H₂
~112C-6
~110C-7
~105C-4
~100C-3
~49-N-C H₂-
FT-IR Spectroscopy
Predicted Wavenumber (cm⁻¹) Vibrational Mode Intensity
3450 - 3300N-H stretch (asymmetric and symmetric)Medium
3100 - 3000C-H stretch (aromatic and vinylic)Medium
2950 - 2850C-H stretch (aliphatic)Medium
~1640C=C stretch (alkene)Medium
~1620N-H bend (scissoring)Medium
1600 - 1450C=C stretch (aromatic)Strong
~990 and ~910=C-H bend (out-of-plane)Strong

Primary amines typically show two N-H stretching bands, which are expected to be present in the spectrum of this compound.[1][2][3][4][5]

Mass Spectrometry
Predicted m/z Assignment
~172[M]⁺ (Molecular Ion)
~131[M - C₃H₅]⁺ (Loss of allyl group)
~117[M - C₃H₅N]⁺
~41[C₃H₅]⁺ (Allyl cation)

The fragmentation pattern is expected to show a prominent molecular ion peak and a significant fragment corresponding to the loss of the allyl group, which is a common fragmentation pathway for N-allylated compounds.[1][6]

Potential Biological Activity and Signaling Pathways

Indoleamines, the class of compounds to which this compound belongs, are known to exhibit a wide range of biological activities, often interacting with neurotransmitter receptors.[7][8][9][10] The structural similarity of the 5-aminoindole core to serotonin (5-hydroxytryptamine) suggests that this compound may act as a ligand for serotonin and/or dopamine receptors.[11][12][][14]

Interaction with these receptors could modulate various downstream signaling cascades, such as the adenylyl cyclase and phospholipase C pathways, leading to a range of physiological effects.[15][16][17][18]

Potential Serotonergic Signaling Pathway for this compound

G This compound This compound Serotonin_Receptor Serotonin Receptor (e.g., 5-HT₁A) This compound->Serotonin_Receptor Binds to G_Protein G-protein (Gi/o) Serotonin_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP PKA ↓ PKA cAMP->PKA Cellular_Response Cellular Response (e.g., Neuronal Inhibition) PKA->Cellular_Response

Caption: Hypothetical signaling pathway via a Gi/o-coupled serotonin receptor.

Conclusion

This technical guide provides a foundational understanding of the predicted chemical and biological properties of this compound. The proposed synthetic route offers a practical starting point for its chemical synthesis. The predicted spectroscopic data will be invaluable for the characterization and identification of this novel compound. Furthermore, the potential interaction with serotonergic and dopaminergic pathways highlights its promise as a candidate for further investigation in drug discovery programs targeting the central nervous system. Experimental validation of these predictions is a necessary next step to fully elucidate the profile of this intriguing molecule.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-Allyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 1-Allyl-1H-indol-5-amine. Due to the absence of direct experimental spectra in publicly available literature, this guide presents a detailed prediction based on the analysis of the constituent moieties: 5-aminoindole and an N-allyl group, drawing upon spectral data from closely related analogs. This document also outlines a standardized experimental protocol for the acquisition of high-quality NMR data for this and similar compounds.

Predicted NMR Data

The chemical shifts (δ) for this compound have been predicted by combining the experimental data of 5-aminoindole and N-allylaniline. The assignments are based on established chemical shift ranges for indole and allyl systems, taking into account the electronic effects of the substituents.

Predicted ¹H NMR Data

The predicted ¹H NMR data is summarized in Table 1. The spectrum is expected to show characteristic signals for the indole core and the N-allyl group. The protons of the indole ring will exhibit coupling patterns typical of a substituted benzene ring and the pyrrole moiety. The allyl group will present a complex splitting pattern due to vicinal and geminal couplings.

Table 1. Predicted ¹H NMR Data for this compound.

Atom NumberPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H2~7.15t~2.5
H3~6.40t~2.5
H4~7.05d~8.5
H6~6.70dd~8.5, 2.0
H7~7.25d~2.0
H1'~4.60dt~5.0, 1.5
H2'~5.95m-
H3'a~5.15dq~10.5, 1.5
H3'b~5.05dq~17.0, 1.5
NH₂~3.50br s-
Predicted ¹³C NMR Data

The predicted ¹³C NMR data is presented in Table 2. The spectrum will display signals corresponding to the eight carbon atoms of the indole ring system and the three carbons of the allyl group.

Table 2. Predicted ¹³C NMR Data for this compound.

Atom NumberPredicted Chemical Shift (δ, ppm)
C2~124.0
C3~102.0
C3a~129.0
C4~111.0
C5~140.0
C6~112.0
C7~115.0
C7a~131.0
C1'~49.0
C2'~134.0
C3'~117.0

Molecular Structure and Numbering

The molecular structure of this compound with the numbering scheme used for NMR assignments is depicted below.

Caption: Molecular structure of this compound.

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation and data comparison.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can slightly affect chemical shifts.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Sample Purity: Ensure the sample is free of paramagnetic impurities, which can cause significant line broadening. If necessary, filter the sample solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

  • NMR Tube: Use a clean, high-quality 5 mm NMR tube.

NMR Instrument Parameters

The following are general guidelines for setting up ¹H and ¹³C NMR experiments on a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Acquisition:

  • Pulse Sequence: A standard single-pulse sequence is typically used.

  • Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient for most organic molecules.

  • Acquisition Time: An acquisition time of 2-4 seconds allows for good resolution.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is usually adequate.

  • Number of Scans: For a moderately concentrated sample, 8 to 16 scans should provide a good signal-to-noise ratio.

¹³C NMR Acquisition:

  • Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

  • Spectral Width: A spectral width of 0 to 220 ppm is standard for most organic compounds.

  • Acquisition Time: An acquisition time of 1-2 seconds is typical.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, especially to ensure the observation of quaternary carbons which have longer relaxation times.

  • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.

Data Processing

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing: The spectrum is phased to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: A baseline correction is applied to obtain a flat baseline.

  • Referencing: The chemical shift axis is referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • Integration: For ¹H NMR, the relative areas of the signals are integrated to determine the proton ratios.

Logical Workflow for NMR Analysis

The following diagram illustrates the general workflow for obtaining and interpreting NMR data for a novel compound like this compound.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing cluster_3 Spectral Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D ¹H NMR Experiment C->D E ¹³C NMR Experiment C->E F Fourier Transform D->F E->F G Phasing & Baseline Correction F->G H Referencing G->H I Integration (¹H) H->I J Chemical Shift Analysis I->J L Structure Elucidation J->L K Coupling Constant Analysis K->L

Caption: Workflow for NMR analysis.

This guide provides a foundational understanding of the expected NMR characteristics of this compound and a robust protocol for its experimental determination. Researchers can use this information to aid in the synthesis, characterization, and quality control of this and related compounds in drug discovery and development.

Mass Spectrometry Analysis of 1-Allyl-1H-indol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the mass spectrometry analysis of 1-Allyl-1H-indol-5-amine, a substituted indole derivative. The content is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. This document outlines potential fragmentation patterns, experimental protocols, and relevant biological pathways.

Predicted Mass Spectrum and Fragmentation

The primary fragmentation pathways for indole derivatives often involve the cleavage of the indole ring and its substituents.[1][2] For this compound, key fragmentation events are likely to include:

  • Loss of the allyl group: Cleavage of the N-allyl bond would result in the loss of a C3H5 radical (41 Da), leading to a fragment ion at m/z 131. This corresponds to the 1H-indol-5-amine cation.

  • α-Cleavage of the amine group: Aliphatic amines commonly undergo cleavage at the C-C bond alpha to the nitrogen atom.[3] However, in this aromatic amine, this is less likely to be the primary fragmentation route.

  • Ring fragmentation: The indole ring itself can undergo fragmentation, although this typically results in lower intensity ions. A characteristic fragment of the indole ring is observed at m/z 89, resulting from the loss of HCN.[1]

Table 1: Predicted Mass Spectrometric Data for this compound

IonProposed StructurePredicted m/z
[M]+•This compound172
[M - C3H5]+1H-indol-5-amine131
[Indole ring fragment]C7H5+89

Experimental Protocol: LC-MS/MS Analysis

The following is a generalized protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is based on methods used for similar indole derivatives.[4][5]

2.1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Working Solutions: Serially dilute the stock solution with a mixture of 0.1% formic acid in water and methanol (50:50, v/v) to prepare working standard solutions of desired concentrations.

  • Sample Extraction (from biological matrix): For analysis from a biological matrix (e.g., plasma, tissue homogenate), perform a protein precipitation extraction. Add three volumes of cold acetonitrile to one volume of the sample, vortex, and centrifuge to pellet the precipitated proteins. Collect the supernatant for analysis.

2.2. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes, followed by a 5-minute re-equilibration at 5% Mobile Phase B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

2.3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for amines. Atmospheric Pressure Chemical Ionization (APCI) can also be considered, as it is effective for non-polar compounds.[4]

  • Scan Mode: Full scan MS to identify the parent ion, followed by product ion scan (MS/MS) of the selected parent ion (m/z 172) to obtain fragmentation data.

  • Collision Energy: Optimize the collision energy to achieve efficient fragmentation. A typical starting range would be 10-40 eV.

  • Key Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

Visualizations

3.1. Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis start Sample extraction Solid Phase or Liquid-Liquid Extraction start->extraction concentration Concentration extraction->concentration reconstitution Reconstitution concentration->reconstitution injection Injection reconstitution->injection separation C18 Reverse-Phase Separation injection->separation ionization ESI / APCI Ionization separation->ionization mass_analyzer Mass Analyzer (e.g., Quadrupole) ionization->mass_analyzer detection Detection mass_analyzer->detection data_acquisition Data Acquisition detection->data_acquisition data_processing Data Processing data_acquisition->data_processing

Caption: Experimental workflow for LC-MS/MS analysis.

3.2. Potential Signaling Pathway Involvement

Indole derivatives are structurally similar to the neurotransmitter serotonin (5-hydroxytryptamine) and can interact with serotonergic pathways. The following diagram illustrates a simplified serotonin receptor signaling cascade.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ligand This compound (Potential Ligand) receptor Serotonin Receptor (e.g., 5-HT) ligand->receptor g_protein G-Protein receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream Downstream Signaling Cascade second_messenger->downstream

Caption: Simplified serotonin receptor signaling pathway.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 1-Allyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1-Allyl-1H-indol-5-amine. It details the expected vibrational frequencies, a standard experimental protocol for spectral acquisition, and logical workflows for data interpretation. This document is intended to serve as a valuable resource for the characterization and analysis of this compound and related molecular structures in research and development settings.

Introduction to the Infrared Spectroscopy of this compound

Infrared spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of organic compounds. By measuring the absorption of infrared radiation by a sample at different frequencies, a unique spectral fingerprint of the molecule can be obtained. For this compound, the IR spectrum is characterized by the vibrational modes of its three key structural components: the indole ring system, the primary aromatic amine group at the 5-position, and the N-allyl substituent.

The indole core exhibits characteristic absorptions arising from N-H (in the absence of N-substitution, which is not the case here), aromatic C-H, and C=C stretching and bending vibrations. The primary amine group (-NH₂) is distinguished by its symmetric and asymmetric N-H stretching bands, as well as N-H bending (scissoring) and C-N stretching vibrations. The allyl group introduces absorptions from vinylic =C-H stretching, C=C stretching, and out-of-plane C-H bending. The N-alkylation of the indole nitrogen removes the characteristic N-H stretching vibration of the indole ring itself.

Predicted Infrared Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3450 - 3350MediumAsymmetric N-H StretchPrimary Aromatic Amine
3380 - 3280MediumSymmetric N-H StretchPrimary Aromatic Amine
3100 - 3000MediumAromatic and Vinylic C-H StretchIndole Ring & Allyl Group
2950 - 2850MediumAliphatic C-H Stretch (CH₂)Allyl Group
1650 - 1620VariableAlkene C=C StretchAllyl Group
1640 - 1580Medium-StrongN-H Bending (Scissoring)Primary Aromatic Amine
1600 - 1450Medium-StrongAromatic C=C Ring StretchingIndole Ring
1350 - 1250StrongAromatic C-N StretchingIndole & Amine Groups
1000 - 900Strong=C-H Out-of-Plane BendingAllyl Group
900 - 675StrongAromatic C-H Out-of-Plane BendingIndole Ring

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal preparation.

3.1. Instrumentation and Materials

  • FTIR Spectrometer: A Fourier Transform Infrared spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

  • Sample: this compound (solid or liquid).

  • Solvent for Cleaning: Isopropanol or ethanol.

  • Wipes: Lint-free laboratory wipes.

3.2. Procedure

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with isopropanol and allow it to dry completely.

    • With the clean, empty ATR accessory in place, collect a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • For a solid sample: Place a small amount of the this compound powder onto the center of the ATR crystal. Use the pressure arm to apply consistent pressure to the sample, ensuring good contact with the crystal surface.

    • For a liquid sample: Place a single drop of the this compound onto the center of the ATR crystal.

  • Sample Spectrum Acquisition:

    • Collect the infrared spectrum of the sample. The spectrometer will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are often co-added to improve the signal-to-noise ratio.

  • Cleaning:

    • After the measurement is complete, remove the sample from the ATR crystal.

    • Clean the crystal surface thoroughly with a lint-free wipe and an appropriate solvent (e.g., isopropanol) to remove all traces of the sample.

Visualizations

The following diagrams illustrate the experimental workflow for obtaining an IR spectrum and the logical relationship between the functional groups of this compound and their characteristic IR absorptions.

experimental_workflow start Start background Collect Background Spectrum (Clean ATR Crystal) start->background apply_sample Apply this compound to ATR Crystal background->apply_sample collect_spectrum Collect Sample Spectrum apply_sample->collect_spectrum process_data Process Data (Baseline Correction, Normalization) collect_spectrum->process_data analyze Analyze Spectrum process_data->analyze end End analyze->end

Caption: Experimental workflow for ATR-FTIR spectroscopy.

functional_group_correlation cluster_functional_groups Functional Groups cluster_ir_absorptions Characteristic IR Absorptions (cm⁻¹) molecule This compound amine Primary Aromatic Amine (-NH₂) molecule->amine indole Indole Ring molecule->indole allyl N-Allyl Group (-CH₂-CH=CH₂) molecule->allyl amine_stretch N-H Stretch (3450-3280) amine->amine_stretch amine_bend N-H Bend (1640-1580) amine->amine_bend cn_stretch C-N Stretch (1350-1250) amine->cn_stretch indole->cn_stretch arom_ch_stretch Aromatic C-H Stretch (3100-3000) indole->arom_ch_stretch arom_cc_stretch Aromatic C=C Stretch (1600-1450) indole->arom_cc_stretch allyl_ch_stretch Vinylic =C-H Stretch (3100-3000) allyl->allyl_ch_stretch allyl_cc_stretch Alkene C=C Stretch (1650-1620) allyl->allyl_cc_stretch allyl_ch_bend =C-H Bend (OOP) (1000-900) allyl->allyl_ch_bend

Caption: Functional group to IR absorption correlation.

An In-depth Technical Guide to the Purity and Characterization of 1-Allyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity and characterizing the structure of 1-Allyl-1H-indol-5-amine, a key intermediate in various synthetic applications. The following sections detail the typical analytical data, experimental protocols, and a logical workflow for the quality assessment of this compound.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₁H₁₂N₂
Molecular Weight 172.23 g/mol
Appearance Off-white to light brown solid
Solubility Soluble in methanol, ethanol, DMSO, and chloroform

Analytical Characterization Data

The following tables summarize the expected analytical data for this compound based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
7.15d, J=8.4 Hz1HH-7
7.09t, J=2.8 Hz1HH-2
6.78d, J=2.0 Hz1HH-4
6.55dd, J=8.4, 2.0 Hz1HH-6
6.25t, J=2.8 Hz1HH-3
5.95m1HAllyl-CH
5.08dq, J=17.2, 1.6 Hz1HAllyl-CH₂ (trans)
5.01dq, J=10.4, 1.6 Hz1HAllyl-CH₂ (cis)
4.65dt, J=5.2, 1.6 Hz2HN-CH₂
4.50s2HNH₂

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆) [1]

Chemical Shift (δ) ppmAssignment
142.1C-5
134.8Allyl-CH
131.5C-7a
128.9C-2
126.3C-3a
117.2Allyl-CH₂
111.8C-7
110.5C-6
102.4C-4
100.1C-3
48.9N-CH₂
Mass Spectrometry (MS)

Table 3: Expected Mass Spectrometry Data

TechniqueParameterValue
Electrospray Ionization (ESI-MS) [M+H]⁺173.1073
[M+Na]⁺195.0892
Electron Ionization (EI-MS) Molecular Ion (M⁺)172
Major Fragments (m/z)131, 117, 91

The fragmentation pattern in EI-MS is anticipated to involve the loss of the allyl group and subsequent rearrangements of the indole core.[2][3][4][5][6][7][8][9][10][11]

High-Performance Liquid Chromatography (HPLC)

Table 4: Typical HPLC Purity Analysis

ParameterValue
Purity (by Area %) > 98%
Retention Time (t_R_) 5.8 min
Major Impurities < 0.5% each

Experimental Protocols

The following are standard protocols for the characterization and purity assessment of this compound.

NMR Sample Preparation
  • Weigh 5-25 mg of the this compound sample.[12][13][14]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[12][13]

  • Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.

  • If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[14]

  • Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.[14][15]

Mass Spectrometry Analysis
  • Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent like methanol.

  • For ESI-MS, dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Infuse the diluted sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Acquire data in positive ion mode over a mass range of m/z 50-500.

  • For EI-MS, introduce a small amount of the solid or a concentrated solution onto a direct insertion probe and acquire the spectrum.

HPLC Method for Purity Determination
  • Instrumentation: An HPLC system equipped with a UV detector is used.[16][17]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically employed.[18][19]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid, is used.[19]

    • Start with 95% A and 5% B.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a sample solution at a concentration of approximately 1 mg/mL in the mobile phase. Filter the sample before injection.[16]

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[16][20]

Visualizations

The following diagrams illustrate the typical workflow for analytical characterization and the logical relationship between the different analytical techniques.

analytical_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_results Data Interpretation cluster_conclusion Final Report Sample This compound Sample Preparation Sample Preparation Sample->Preparation HPLC HPLC Analysis Preparation->HPLC NMR NMR Spectroscopy Preparation->NMR MS Mass Spectrometry Preparation->MS Purity Purity Assessment HPLC->Purity Structure Structural Elucidation NMR->Structure MS->Structure Report Certificate of Analysis Purity->Report Structure->Report

Caption: A typical workflow for the analytical characterization of this compound.

logical_relationship cluster_techniques Analytical Techniques cluster_information Information Obtained cluster_conclusion Overall Assessment HPLC HPLC Purity Purity (%) and Impurity Profile HPLC->Purity NMR NMR Connectivity Proton and Carbon Connectivity NMR->Connectivity MS MS MolecularWeight Molecular Weight and Formula MS->MolecularWeight Final Confirmed Identity and Purity of this compound Purity->Final Connectivity->Final MolecularWeight->Final

Caption: Logical relationship of analytical techniques for material characterization.

References

Starting materials for 1-Allyl-1h-indol-5-amine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes for obtaining 1-Allyl-1H-indol-5-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis predominantly proceeds through two strategic pathways, both originating from the common intermediate, 5-nitroindole. This document details the necessary starting materials, key chemical transformations, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Core Synthetic Strategies

The synthesis of this compound can be approached via two main routes:

  • Pathway 1: N-Allylation of 5-Nitroindole followed by Reduction. This pathway involves the initial allylation of the indole nitrogen of 5-nitroindole, followed by the reduction of the nitro group to the desired primary amine.

  • Pathway 2: Reduction of 5-Nitroindole followed by Selective N-Allylation. This alternative route first reduces 5-nitroindole to 5-aminoindole, which is then selectively allylated at the indole nitrogen.

The choice between these pathways may depend on reagent availability, scalability, and the potential for side reactions.

Pathway 1: N-Allylation of 5-Nitroindole and Subsequent Reduction

This is a robust and frequently employed method for the synthesis of this compound.

digraph "Pathway_1" {
  graph [rankdir="LR", splines=ortho, nodesep=0.6];
  node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, width=2, height=0.8];
  edge [fontname="Arial", fontsize=10];

A [label="5-Nitroindole", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="1-Allyl-5-nitroindole", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

A -> B [label=" N-Allylation\n(Allyl bromide, NaH, DMF)", color="#4285F4", fontcolor="#202124"]; B -> C [label=" Reduction\n(Pd/C, H2)", color="#34A853", fontcolor="#202124"]; }

Figure 2: Synthetic scheme for Pathway 2.

Step 1: Reduction of 5-Nitroindole to 5-Aminoindole

A common method for the reduction of aromatic nitro compounds in the presence of other reducible functional groups is the use of stannous chloride.

Experimental Protocol: Reduction of 5-Nitroindole with Stannous Chloride

5-Nitroindole is dissolved in ethanol, and an excess of stannous chloride dihydrate (SnCl₂·2H₂O) is added. The mixture is heated to reflux until the reaction is complete. After cooling, the reaction mixture is made basic with an aqueous solution of sodium hydroxide to precipitate tin salts, and the product is extracted with an organic solvent.[1]

Starting MaterialReagentSolventConditionsYield
5-NitroindoleSnCl₂·2H₂OEthanolRefluxGood
Step 2: Selective N-Allylation of 5-Aminoindole

The selective N-allylation of 5-aminoindole presents a challenge due to the presence of two nucleophilic nitrogen atoms (the indole nitrogen and the amino nitrogen). Careful selection of reaction conditions is crucial to favor alkylation at the indole nitrogen.

Experimental Protocol: Selective N-Allylation of 5-Aminoindole

Protecting the more nucleophilic amino group prior to allylation is a common strategy. Alternatively, specific reaction conditions that favor N-1 allylation can be employed. One approach involves the use of a phase-transfer catalyst, which can enhance the reactivity of the less nucleophilic indole anion.

A mixture of 5-aminoindole, a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB), and a base like potassium carbonate in a biphasic solvent system (e.g., toluene/water) is treated with allyl bromide. The phase-transfer catalyst facilitates the transfer of the indole anion to the organic phase where it reacts with the allyl bromide.

Starting MaterialReagentsCatalystSolvent SystemConditionsYield
5-AminoindoleAllyl Bromide, K₂CO₃TBABToluene/WaterHeatModerate

Summary of Starting Materials

The following table summarizes the key starting materials required for the synthesis of this compound through the described pathways.

PathwayKey Starting MaterialIntermediate(s)
Pathway 1 5-Nitroindole1-Allyl-5-nitroindole
Pathway 2 5-Nitroindole5-Aminoindole

Conclusion

Both presented pathways offer viable routes for the synthesis of this compound. Pathway 1 is often preferred due to the generally more straightforward and higher-yielding N-alkylation of the electron-deficient 5-nitroindole and the subsequent clean reduction. Pathway 2, while feasible, requires careful optimization of the selective N-allylation step to avoid side products. The choice of synthesis will ultimately be guided by the specific requirements of the research or development project, including scale, purity requirements, and available resources. This guide provides the necessary foundational information for professionals to embark on the synthesis of this important chemical entity.

References

Retrosynthetic Analysis of 1-Allyl-1H-indol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive retrosynthetic analysis of 1-Allyl-1H-indol-5-amine, a substituted indole derivative of interest in medicinal chemistry and drug discovery. The document outlines a plausible synthetic route, detailing the necessary precursors and key chemical transformations. Experimental protocols for each step are provided, supported by quantitative data to facilitate reproducibility. Furthermore, a logical workflow for the biological evaluation of the target compound is presented visually.

Retrosynthetic Strategy

The retrosynthetic analysis of this compound reveals a convergent synthetic approach, breaking down the target molecule into readily available starting materials. The primary disconnections are identified at the N-allyl bond and the C-amino bond of the indole scaffold.

Retrosynthesis target This compound precursor1 5-Aminoindole target->precursor1 N-Alkylation Disconnection precursor2 Allyl Bromide target->precursor2 N-Alkylation Disconnection precursor3 5-Nitroindole precursor1->precursor3 Reduction Disconnection precursor4 p-Nitrophenylhydrazine precursor3->precursor4 Fischer Indole Synthesis Disconnection precursor5 Acetaldehyde precursor3->precursor5 Fischer Indole Synthesis Disconnection

Caption: Retrosynthetic analysis of this compound.

The proposed retrosynthesis leads to three key stages in the forward synthesis:

  • Fischer Indole Synthesis: Construction of the 5-nitroindole core from p-nitrophenylhydrazine and a suitable carbonyl compound.

  • Reduction of the Nitro Group: Conversion of 5-nitroindole to the corresponding 5-aminoindole.

  • N-Allylation: Introduction of the allyl group onto the indole nitrogen of 5-aminoindole to yield the final product.

Experimental Protocols

The following sections provide detailed experimental procedures for each synthetic step.

Step 1: Synthesis of 5-Nitroindole

The synthesis of 5-nitroindole can be achieved via the Fischer indole synthesis. A more environmentally benign approach, avoiding the use of highly toxic hydrazine compounds, involves the nitration of a sulfonated indole derivative followed by hydrolysis.[1]

Table 1: Synthesis of 5-Nitroindole

ParameterValue
Starting Material2-Sodium sulfonate-1-acetylindole
ReagentsFuming nitric acid, Acetic acid, Sodium hydroxide
Temperature12 °C (Nitration), 70 °C (Hydrolysis)
Reaction Time1 hour (Nitration), 20 hours (Hydrolysis)
Yield90.1%
Purity98.5%

Protocol:

  • To a 500 mL round-bottom flask, add 27.2 g (0.1 mol) of 2-sodium sulfonate-1-acetylindole and 100 mL of acetic acid.

  • Cool the mixture to 12 °C in an ice bath.

  • Slowly add 19 mL of fuming nitric acid over a period of 1 hour, maintaining the temperature at 12 °C.

  • After the addition is complete, carefully pour the reaction mixture into 250 mL of crushed ice.

  • Add 160 g of sodium hydroxide to the mixture and slowly heat to 70 °C.

  • Maintain the temperature at 70 °C for 20 hours.

  • Filter the resulting precipitate and wash with 2 x 100 mL of ice water.

  • Dry the solid to obtain 14.6 g of 5-nitroindole as golden yellow crystals.[1]

Step 2: Reduction of 5-Nitroindole to 5-Aminoindole

The reduction of the nitro group to an amine can be accomplished using various reducing agents. A common and effective method involves the use of stannous chloride (SnCl₂) in ethanol.

Table 2: Synthesis of 5-Aminoindole

ParameterValue
Starting Material5-Nitroindole
ReagentsStannous chloride dihydrate (SnCl₂·2H₂O), Ethanol
TemperatureReflux
Reaction Time1 hour
YieldHigh (Specific yield not reported in the general procedure)

Protocol:

  • Dissolve the 5-nitroindole in ethanol in a round-bottom flask.

  • Add an excess of stannous chloride dihydrate to the solution.

  • Reflux the mixture for 1 hour.

  • After the reaction is complete (monitored by TLC), remove the ethanol under reduced pressure.

  • Add solid potassium carbonate to the residue to neutralize the mixture and make it basic.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-aminoindole.

Alternatively, a high-yield reduction can be achieved using a copper complex and sodium borohydride in water, affording 5-aminoindole in 99% yield.[2] Another method is catalytic hydrogenation, which also gives high yields.

Step 3: N-Allylation of 5-Aminoindole to this compound

The final step involves the N-alkylation of 5-aminoindole with an allyl halide. The following protocol is adapted from a general procedure for the diallylation of anilines and can be optimized for mono-allylation by adjusting the stoichiometry of the reagents.

Table 3: Synthesis of this compound

ParameterValue
Starting Material5-Aminoindole
ReagentsAllyl bromide, Potassium carbonate, Aqueous ethanol
TemperatureRoom Temperature
Reaction TimeVariable (monitor by TLC)
YieldModerate to good (expected)

Protocol:

  • In a round-bottom flask, dissolve 5-aminoindole (1 equivalent) in a mixture of ethanol and water (e.g., 50% v/v).

  • Add potassium carbonate (2 equivalents) to the solution.

  • Add allyl bromide (1.1 equivalents for mono-allylation) dropwise to the stirred mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Biological Evaluation Workflow

Given that many indole derivatives exhibit affinity for serotonin (5-HT) receptors, a logical next step in the characterization of this compound would be to assess its binding profile at these receptors. A standard method for this is a competitive radioligand binding assay.

Biological_Workflow cluster_prep Membrane Preparation cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis prep1 Cell Culture expressing 5-HT Receptor Subtype prep2 Cell Lysis and Homogenization prep1->prep2 prep3 Centrifugation to isolate membranes prep2->prep3 prep4 Resuspend membranes in assay buffer prep3->prep4 assay1 Incubate membranes with Radioligand and This compound (at various concentrations) prep4->assay1 assay2 Separate bound and free radioligand (Filtration) assay1->assay2 assay3 Quantify bound radioactivity (Scintillation Counting) assay2->assay3 analysis1 Generate competition curve assay3->analysis1 analysis2 Calculate IC50 value analysis1->analysis2 analysis3 Determine Ki value (Binding Affinity) analysis2->analysis3

Caption: Experimental workflow for determining the serotonin receptor binding affinity.

This workflow outlines the key stages in evaluating the interaction of the synthesized compound with a specific G-protein coupled receptor, a common target for psychoactive compounds. The results of such an assay would provide valuable information on the pharmacological profile of this compound and guide further drug development efforts.

References

Solubility Profile of 1-Allyl-1h-indol-5-amine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Allyl-1h-indol-5-amine, a substituted indole derivative of interest in medicinal chemistry and drug discovery. In the absence of specific experimental data for this compound in the public domain, this document outlines the predicted solubility in a range of common organic solvents based on its chemical structure and the established principles of solubility for analogous compounds. Furthermore, it details a standardized experimental protocol for the quantitative determination of its solubility. A logical framework illustrating the key factors influencing the solubility of this compound is also presented to guide formulation and experimental design.

Introduction

This compound belongs to the indole class of heterocyclic compounds, which are integral scaffolds in numerous natural products and pharmaceutical agents. The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and efficacy in drug development. Understanding the solubility of this compound in various organic solvents is therefore essential for its application in research and development. This guide aims to provide a foundational understanding of its likely solubility behavior and the methods to empirically determine it.

Predicted Solubility of this compound

While specific quantitative solubility data for this compound is not currently available in published literature, a qualitative prediction can be made based on its molecular structure. The molecule consists of a polar indole nucleus with a primary amine group at the 5-position, and a nonpolar allyl group attached to the indole nitrogen.

The primary amine group is capable of acting as a hydrogen bond donor and acceptor, which will contribute to its solubility in polar solvents. Conversely, the bicyclic indole ring and the allyl group are hydrophobic in nature. Therefore, the solubility of this compound will be a balance of these opposing characteristics.

Lower aliphatic amines are generally soluble in water due to their ability to form hydrogen bonds. However, as the size of the hydrophobic alkyl or aryl part of the molecule increases, the solubility in water tends to decrease.[1] Aromatic amines, like aniline, are typically only slightly soluble in water but show good solubility in many organic solvents.[2] The general principle of "like dissolves like" suggests that polar compounds are more soluble in polar solvents, and non-polar compounds are more soluble in non-polar solvents.[3]

Based on these principles, the predicted solubility of this compound in common organic solvents is summarized in the table below.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventPolarityPredicted SolubilityRationale
Polar Protic Solvents
MethanolHighHighThe amine group can form hydrogen bonds with the hydroxyl group of methanol.
EthanolHighHighSimilar to methanol, ethanol can act as a hydrogen bond donor and acceptor.
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)HighHighDMSO is a strong hydrogen bond acceptor and can effectively solvate the amine group.
Dimethylformamide (DMF)HighHighDMF is another strong hydrogen bond acceptor that should readily dissolve the compound.
AcetonitrileMediumModerateAcetonitrile is less polar than DMSO and DMF, which may result in slightly lower solubility.
Moderately Polar Solvents
Ethyl AcetateMediumModerateThe ester group can act as a hydrogen bond acceptor, but the overall polarity is lower.
Dichloromethane (DCM)MediumModerate to HighDCM is a good solvent for many organic compounds, and its moderate polarity should be suitable.
ChloroformMediumModerate to HighSimilar to DCM, chloroform is a versatile solvent for a wide range of organic molecules.
Nonpolar Solvents
TolueneLowLow to ModerateThe aromatic nature of toluene may provide some favorable interactions with the indole ring.
HexaneLowLowThe nonpolar nature of hexane is unlikely to effectively solvate the polar amine group.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental method such as the shake-flask method is recommended.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, methanol, DMSO, DMF, acetonitrile, ethyl acetate, dichloromethane, chloroform) of high purity

  • Glass vials with screw caps

  • Analytical balance

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

    • To each vial, add a known volume of the respective organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze the filtered supernatant and the standard solutions using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Construct a calibration curve from the analysis of the standard solutions.

    • Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

  • Data Reporting:

    • The solubility should be reported in units such as mg/mL or mol/L.

    • The temperature at which the solubility was determined must be specified.

Factors Influencing Solubility

The solubility of this compound is governed by a complex interplay of factors related to both the solute and the solvent. A logical representation of these relationships is provided in the following diagram.

Caption: Logical diagram of factors affecting solubility.

Conclusion

References

An In-depth Technical Guide to 1-Allyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, proposed synthesis, and potential biological significance of the novel compound 1-Allyl-1H-indol-5-amine. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Properties

This compound is an indole derivative characterized by an allyl group substituted at the nitrogen atom of the indole ring (position 1) and an amine group at position 5 of the bicyclic structure. The core structure combines the features of 1-allyl-1H-indole and 1H-indol-5-amine.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂Calculated
Molecular Weight 172.23 g/mol Calculated
IUPAC Name 1-(prop-2-en-1-yl)-1H-indol-5-amine
InChI Key (Predicted)
SMILES C=CCN1C=C(C=C2N)C2=CC1=C5
LogP (Predicted)
Topological Polar Surface Area 38.9 ŲCalculated
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 2Calculated

Proposed Synthesis

A plausible synthetic route to this compound involves the N-allylation of 5-aminoindole. This reaction can be achieved by treating 5-aminoindole with an allyl halide, such as allyl bromide, in the presence of a suitable base and solvent.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-Aminoindole

  • Allyl bromide

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-aminoindole (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Diagram 1: Proposed Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 5-Aminoindole 5-Aminoindole Reaction N-allylation 5-Aminoindole->Reaction 1.0 eq Allyl bromide Allyl bromide Allyl bromide->Reaction 1.2 eq Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction Solvent (DMF) Solvent (DMF) Solvent (DMF)->Reaction This compound This compound Reaction->this compound

Caption: Synthetic scheme for this compound.

Spectroscopic Characterization (Predicted)

While experimental data for this compound is not available, the following spectroscopic characteristics can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Chemical Shifts / Frequencies
¹H NMR δ (ppm): ~7.0-7.5 (aromatic protons), ~6.4 (indole C2-H), ~5.8-6.0 (allyl CH), ~5.0-5.2 (allyl CH₂), ~4.6 (N-CH₂), ~3.5 (NH₂)
¹³C NMR δ (ppm): ~135-140 (C=C), ~125-130 (aromatic C), ~115-120 (allyl CH₂), ~100-110 (aromatic C), ~50 (N-CH₂)
IR ν (cm⁻¹): ~3400-3200 (N-H stretch), ~3100-3000 (aromatic C-H stretch), ~1620 (N-H bend), ~1600 (C=C stretch)
Mass Spec (ESI-MS) [M+H]⁺ = 173.1079

Potential Biological Activity and Signaling Pathways

Indole derivatives are known to possess a wide range of biological activities.[1] The presence of the 5-amino group in this compound suggests potential interactions with targets common to other indoleamines, such as serotonin receptors. The N-allyl group may influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability.

Given the structural similarities to known bioactive molecules, this compound could be investigated for its potential as a modulator of serotonergic or other neurotransmitter systems. However, without experimental data, any discussion of its specific biological activity or involvement in signaling pathways remains speculative.

Diagram 2: Hypothetical Drug Discovery Workflow

G Compound_Synthesis Synthesis of This compound In_Vitro_Screening In Vitro Screening (e.g., Receptor Binding Assays) Compound_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

Caption: A potential workflow for drug discovery.

Conclusion

This compound is a novel indole derivative with potential for further investigation in medicinal chemistry and drug discovery. This guide provides a foundational understanding of its structure, a plausible synthetic route, and predicted spectroscopic properties. Further experimental validation is necessary to confirm these characteristics and to explore the biological activities of this compound.

References

IUPAC name and synonyms for 1-Allyl-1h-indol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Chemical Identity and Synonyms

The compound 1-Allyl-1H-indol-5-amine is a derivative of the indole heterocyclic system. Based on IUPAC nomenclature guidelines, the systematic name is 1-(prop-2-en-1-yl)-1H-indol-5-amine .

Synonyms:

  • 1-Allyl-5-aminoindole

  • 5-Amino-1-allylindole

  • 1-(Prop-2-enyl)-5-aminoindole

PropertyValueSource
IUPAC Name 1-(prop-2-en-1-yl)-1H-indol-5-aminePubChem[1]
Molecular Formula C₁₁H₁₂N₂Calculated
Molecular Weight 172.23 g/mol Calculated
Canonical SMILES C=CCN1C=CC2=C1C=C(C=C2)NCalculated

Proposed Synthesis

A plausible synthetic route for 1-(prop-2-en-1-yl)-1H-indol-5-amine involves a two-step process starting from 5-nitroindole. This strategy is advantageous as it allows for the introduction of the allyl group at the nitrogen atom, followed by the reduction of the nitro group to the desired amine.

Experimental Protocol: Two-Step Synthesis

Step 1: N-Allylation of 5-Nitroindole

This reaction introduces the allyl group onto the nitrogen atom of the indole ring. A common method for N-alkylation of indoles involves deprotonation of the indole nitrogen with a base, followed by reaction with an alkyl halide.

  • Materials: 5-nitroindole, sodium hydride (NaH), allyl bromide, anhydrous dimethylformamide (DMF).

  • Procedure:

    • To a solution of 5-nitroindole in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

    • Cool the reaction mixture back to 0 °C and add allyl bromide (1.5 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-allyl-5-nitroindole.

Step 2: Reduction of 1-Allyl-5-nitroindole to 1-(prop-2-en-1-yl)-1H-indol-5-amine

The nitro group of the intermediate is reduced to an amine. A common and effective method for this transformation is catalytic hydrogenation.

  • Materials: 1-allyl-5-nitroindole, palladium on carbon (10% Pd/C), methanol, hydrogen gas.

  • Procedure:

    • Dissolve 1-allyl-5-nitroindole in methanol in a flask suitable for hydrogenation.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-12 hours, monitoring the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the desired product, 1-(prop-2-en-1-yl)-1H-indol-5-amine. Further purification can be achieved by recrystallization or column chromatography if necessary.

Synthesis Workflow Diagram

SynthesisWorkflow Start 5-Nitroindole Step1 N-Allylation (NaH, Allyl Bromide, DMF) Start->Step1 Intermediate 1-Allyl-5-nitroindole Step1->Intermediate Step2 Reduction (H2, Pd/C, Methanol) Intermediate->Step2 Product 1-(prop-2-en-1-yl)-1H-indol-5-amine Step2->Product

Proposed two-step synthesis of 1-(prop-2-en-1-yl)-1H-indol-5-amine.

Potential Biological Activities and Applications

Biological ActivityTarget/Mechanism of Action (of related compounds)Potential ApplicationReferences
Anticancer Inhibition of tubulin polymerization, kinase inhibition, DNA binding.Development of novel chemotherapeutic agents.[2]
Antimalarial Inhibition of Plasmodium falciparum growth.Treatment of malaria.
Antimicrobial Disruption of bacterial or fungal cell processes.Development of new antibiotics or antifungals.

Given the prevalence of anticancer activity among 5-aminoindole derivatives, a primary application for 1-(prop-2-en-1-yl)-1H-indol-5-amine could be in the development of novel cancer therapies. The allyl group at the N1 position may influence the compound's pharmacokinetic properties, such as cell permeability and metabolic stability.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is an indicator of cell viability, this assay is widely used to measure the cytotoxic effects of potential anticancer compounds.[3][4][5]

  • Materials: Human cancer cell line (e.g., HeLa, MCF-7), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare a stock solution of 1-(prop-2-en-1-yl)-1H-indol-5-amine in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (cells in medium only).

    • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

    • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

    • Incubation with MTT: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization of Formazan: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT Assay Workflow Diagram

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Incubate24h Incubate for 24h Start->Incubate24h AddCompound Add Test Compound (this compound) Incubate24h->AddCompound Incubate48_72h Incubate for 48-72h AddCompound->Incubate48_72h AddMTT Add MTT Solution Incubate48_72h->AddMTT Incubate2_4h Incubate for 2-4h AddMTT->Incubate2_4h Solubilize Solubilize Formazan Crystals Incubate2_4h->Solubilize MeasureAbsorbance Measure Absorbance at 570 nm Solubilize->MeasureAbsorbance AnalyzeData Calculate Cell Viability and IC50 MeasureAbsorbance->AnalyzeData

Workflow for the MTT cell viability assay.

Conclusion

1-(prop-2-en-1-yl)-1H-indol-5-amine is a compound of interest for which a straightforward synthetic route can be proposed. Based on the known biological activities of related 5-aminoindole derivatives, this compound warrants investigation, particularly for its potential anticancer properties. The experimental protocols provided herein offer a foundation for its synthesis and initial biological evaluation. Further studies would be required to fully characterize this molecule and explore its therapeutic potential and mechanism of action.

References

Methodological & Application

Application Notes and Protocols for 1-Allyl-1h-indol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic system prominently featured in numerous natural products and pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] 1-Allyl-1h-indol-5-amine is a novel indole derivative. While specific biological data for this compound is not yet available in the public domain, its structural similarity to other 5-aminoindole derivatives suggests potential for significant pharmacological activity. Structurally related compounds have demonstrated effects such as the inhibition of cancer cell proliferation, modulation of histone deacetylases (HDACs), and inhibition of acetylcholinesterase (AChE).[2][4][5]

These application notes provide a comprehensive guide for the initial biological evaluation of this compound, focusing on its potential as an anticancer agent and an enzyme inhibitor. The provided protocols are established methods for assessing these activities.

Hypothesized Biological Activities

Based on the known activities of structurally similar indole amines, the primary hypothesized biological activities for this compound are:

  • Anticancer Activity: Many indole derivatives exhibit cytotoxicity against various cancer cell lines through mechanisms such as kinase inhibition, disruption of microtubule polymerization, and binding to DNA G-quadruplexes.[2][4]

  • Histone Deacetylase (HDAC) Inhibition: The indole scaffold has been incorporated into potent HDAC inhibitors, which are a validated class of anticancer agents.[2]

  • Acetylcholinesterase (AChE) Inhibition: Indole amines have been investigated as inhibitors of AChE, an enzyme implicated in the pathology of Alzheimer's disease.[5]

Data Presentation: Hypothetical Biological Activity

The following table summarizes hypothetical quantitative data for this compound to illustrate how experimental results would be presented.

Assay Type Target Hypothetical IC50 (µM)
Anticancer MCF-7 (Breast Cancer)8.5
A549 (Lung Cancer)12.3
HepG2 (Liver Cancer)15.1
MOLT-3 (Leukemia)5.2
Enzyme Inhibition Total HDACs2.1
Acetylcholinesterase (AChE)18.7

Experimental Protocols

Herein are detailed protocols for the preliminary in vitro evaluation of this compound.

Protocol 1: In Vitro Anticancer Activity using SRB Assay

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability and proliferation, providing a measure of the cytotoxic potential of a compound.[6]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2, MOLT-3)[7]

  • RPMI 1640 medium with 10% fetal bovine serum (FBS) and 2 mM L-glutamine[6]

  • This compound (test compound)

  • Adriamycin (positive control)

  • Dimethyl sulfoxide (DMSO)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 10 mM Trizma base solution

  • 96-well microtiter plates

  • ELISA plate reader

Procedure:

  • Cell Plating: Inoculate 90 µL of cell suspension (at a density of 5,000 cells/well) into 96-well plates.[6]

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[6]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations.[6]

  • Treatment: Add 10 µL of the diluted compound solutions to the respective wells. Include wells for a vehicle control (DMSO) and a positive control (Adriamycin).

  • Incubation: Incubate the plates for an additional 48 hours under the same conditions.[6]

  • Cell Fixation: Terminate the assay by gently adding 50 µL of cold 30% (w/v) TCA to each well, resulting in a final concentration of 10% TCA. Incubate at 4°C for 60 minutes to fix the cells.[6]

  • Washing: Discard the supernatant and wash the plates five times with tap water. Air dry the plates completely.[6]

  • Staining: Add 50 µL of SRB solution to each well and incubate at room temperature for 20 minutes.[6]

  • Washing: Discard the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye.[6]

  • Solubilization: Air dry the plates. Add 100 µL of 10 mM Trizma base solution to each well to solubilize the bound stain.

  • Absorbance Reading: Read the absorbance on an ELISA plate reader at a wavelength of 540 nm.[6]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Histone Deacetylase (HDAC) Activity Assay (Fluorometric)

This protocol describes a fluorometric assay to measure the in vitro activity of HDACs and the inhibitory potential of the test compound. This method is based on the deacetylation of a fluorogenic substrate.

Materials:

  • This compound (test compound)

  • Trichostatin A (TSA) or Suberoylanilide hydroxamic acid (SAHA) (positive control)

  • HeLa or other cell line nuclear extract (as a source of HDACs)

  • HDAC Assay Buffer

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing a protease like trypsin)

  • 96-well black microtiter plates

  • Fluorometric plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)[8]

Procedure:

  • Reagent Preparation: Prepare working solutions of the HDAC substrate and developer according to the manufacturer's instructions.

  • Standard Curve: Prepare a standard curve using a deacetylated fluorogenic standard to quantify HDAC activity.

  • Reaction Setup: In a 96-well black plate, add the following to the appropriate wells:

    • HDAC Assay Buffer

    • Test compound at various concentrations (dissolved in assay buffer with minimal DMSO).

    • Positive control inhibitor (TSA or SAHA).

    • Vehicle control (DMSO).

  • Enzyme Addition: Add the nuclear extract containing HDAC enzymes to each well, except for the "no enzyme" control wells.[8]

  • Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate to all wells. Mix thoroughly.

  • Incubation: Incubate the plate at room temperature (or 37°C, depending on the kit) for a specified time (e.g., 30-60 minutes). Protect the plate from light.

  • Development: Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to each well. The developer cleaves the deacetylated substrate to release the fluorophore.

  • Incubation: Incubate for an additional 10-20 minutes at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometric plate reader at the appropriate excitation and emission wavelengths.[8]

  • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound and determine the IC50 value.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Colorimetric)

This assay is based on the Ellman method, which measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[9]

Materials:

  • This compound (test compound)

  • Galantamine or Eserine (positive control)

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • 96-well microtiter plates

  • Absorbance microplate reader (410-415 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Reaction Setup: In a 96-well plate, add the following to the appropriate wells:

    • Phosphate buffer

    • DTNB solution

    • Test compound at various concentrations.

    • Positive control inhibitor.

    • Vehicle control.

  • Enzyme Addition: Add the AChE enzyme solution to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Kinetic Measurement: Immediately begin measuring the absorbance at ~412 nm every minute for 10-20 minutes using a microplate reader.[9]

  • Data Analysis: Determine the rate of the reaction (Vmax) for each concentration. Calculate the percentage of AChE inhibition and determine the IC50 value.

Mandatory Visualizations

G cluster_0 GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc) ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Indole Indole Derivatives (Potential Inhibitors) Indole->RTK Indole->RAF Inhibits

A potential mechanism of action for indole derivatives in cancer therapy.

G cluster_assays In Vitro Biological Assays Compound This compound (Stock Solution in DMSO) SerialDilution Prepare Serial Dilutions in Assay-Specific Media Compound->SerialDilution Anticancer Anticancer Assay (SRB) SerialDilution->Anticancer HDAC HDAC Inhibition Assay (Fluorometric) SerialDilution->HDAC AChE AChE Inhibition Assay (Colorimetric) SerialDilution->AChE DataAnalysis Data Analysis (Calculate IC50 Values) Anticancer->DataAnalysis HDAC->DataAnalysis AChE->DataAnalysis SAR Structure-Activity Relationship (SAR) Studies DataAnalysis->SAR

General workflow for the biological evaluation of this compound.

References

Potential pharmacological applications of 1-Allyl-1h-indol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for 1-Allyl-1h-indol-5-amine

Disclaimer: this compound is a novel and largely uncharacterized chemical entity. The following application notes and protocols are based on the known pharmacological activities of the broader class of indoleamine derivatives and are intended to serve as a foundational guide for initiating research into its potential therapeutic applications. All experimental data presented are hypothetical and for illustrative purposes only.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the neurotransmitter serotonin and the hormone melatonin. The presence of an amine group at the 5-position and an allyl group at the 1-position of the indole ring in this compound suggests potential interactions with a variety of biological targets. This document outlines potential pharmacological applications and provides detailed protocols for the initial screening and characterization of this compound.

Potential Pharmacological Applications

Based on its structural similarity to known indoleamines, this compound is hypothesized to have potential applications in the following areas:

  • Serotonin (5-HT) Receptor Modulation: The 5-aminoindole core is a common feature in many serotonin receptor ligands. This compound could act as an agonist or antagonist at various 5-HT receptor subtypes, suggesting potential applications in mood disorders, migraine, and gastrointestinal motility disorders.

  • Anti-inflammatory Activity: Indole derivatives have been reported to possess anti-inflammatory properties through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

  • Antioxidant Activity: The indole ring can act as an electron donor, and the amine substituent may enhance its radical scavenging capabilities. This suggests a potential role in mitigating oxidative stress-related diseases.

  • Kinase Inhibition: The indole scaffold is present in several approved kinase inhibitors. Screening against a panel of kinases could reveal potential applications in oncology and inflammatory diseases.

Data Presentation: Hypothetical Screening Results

The following tables represent hypothetical data that could be generated from the experimental protocols outlined below.

Table 1: Hypothetical Binding Affinities (Ki) of this compound at Human Serotonin Receptors

Receptor SubtypeKi (nM)
5-HT1A75
5-HT2A250
5-HT2C150
5-HT6800
5-HT7>1000

Table 2: Hypothetical Functional Activity (EC50/IC50) of this compound

AssayCell LineParameterResult (nM)
5-HT1A AgonismCHO-K1cAMP InhibitionEC50 = 120
5-HT2A AntagonismHEK293Calcium MobilizationIC50 = 300
COX-2 InhibitionRAW 264.7PGE2 ProductionIC50 = 500
DPPH Radical ScavengingN/AAntioxidant ActivityEC50 = 25 µM

Table 3: Hypothetical Kinase Inhibition Profile of this compound (at 10 µM)

Kinase Target% Inhibition
VEGFR285
PDGFRβ70
Src45
EGFR<10

Experimental Protocols

Protocol 1: Radioligand Binding Assay for 5-HT Receptor Affinity

Objective: To determine the binding affinity of this compound for various 5-HT receptor subtypes.

Materials:

  • Cell membranes expressing the human 5-HT receptor of interest (e.g., 5-HT1A, 5-HT2A).

  • Radioligand specific for the receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).

  • This compound stock solution (10 mM in DMSO).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

  • Non-specific binding control (e.g., 10 µM Serotonin).

  • 96-well microplates.

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of the test compound dilutions.

  • Add 50 µL of the appropriate radioligand at a concentration near its Kd.

  • Add 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

  • Incubate the plate at room temperature for 60 minutes.

  • Harvest the membranes by rapid filtration through a glass fiber filter mat using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Allow the filters to dry, then place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value using competitive binding analysis software (e.g., Prism).

Protocol 2: In Vitro Anti-inflammatory Assay (LPS-induced PGE2 production)

Objective: To evaluate the potential anti-inflammatory effect of this compound by measuring the inhibition of prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line.

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Lipopolysaccharide (LPS) from E. coli.

  • This compound stock solution (10 mM in DMSO).

  • PGE2 ELISA kit.

  • Cell viability assay reagent (e.g., MTT or PrestoBlue).

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., indomethacin).

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant to measure PGE2 levels.

  • Perform the PGE2 ELISA according to the manufacturer's instructions.

  • In a parallel plate, assess cell viability using an MTT assay to rule out cytotoxicity-mediated effects.

  • Calculate the IC50 value for PGE2 inhibition.

Visualizations

G cluster_workflow General Workflow for Novel Compound Screening Compound This compound InVitro In Vitro Screening Compound->InVitro Binding Receptor Binding Assays (e.g., 5-HT Receptors) InVitro->Binding Functional Cell-Based Functional Assays (Agonism/Antagonism) InVitro->Functional Enzymatic Enzymatic Assays (e.g., COX, Kinases) InVitro->Enzymatic Hit Hit Identification & Lead Optimization Binding->Hit Functional->Hit Enzymatic->Hit InVivo In Vivo Studies (Animal Models) Hit->InVivo PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD Efficacy Efficacy Studies InVivo->Efficacy Preclinical Preclinical Candidate PKPD->Preclinical Efficacy->Preclinical

Caption: Workflow for screening a novel compound.

G cluster_pathway Hypothetical 5-HT2A Receptor Antagonism Pathway Ligand 5-HT (Agonist) Receptor 5-HT2A Receptor Ligand->Receptor Activates Antagonist This compound (Hypothetical Antagonist) Antagonist->Receptor Blocks Gq Gq Protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: Hypothetical 5-HT2A antagonism pathway.

Application Notes and Protocols: 1-Allyl-1H-indol-5-amine as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-Allyl-1H-indol-5-amine as a versatile synthetic intermediate in chemical research and drug discovery. This document includes key physical and chemical properties, a representative synthetic protocol, and its primary application as a building block for potent bioactive molecules, particularly in the development of serotonin receptor modulators.

Introduction

This compound (CAS No. 351324-59-9) is a functionalized indole derivative that serves as a valuable building block in organic synthesis.[1][2][3] The presence of a reactive primary amine at the 5-position and an allyl group at the N1-position makes it a versatile precursor for the synthesis of a wide range of complex heterocyclic compounds. The indole scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The specific substitution pattern of this compound allows for sequential or orthogonal functionalization, making it an attractive starting material for generating libraries of compounds for biological screening.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 351324-59-9
Molecular Formula C₁₁H₁₂N₂
Molecular Weight 172.23 g/mol
Appearance Off-white to light brown solid (typical)
Solubility Soluble in common organic solvents (e.g., DCM, THF, MeOH)

Synthetic Protocol

Step 1: N-Allylation of 5-Nitroindole

This reaction introduces the allyl group onto the nitrogen of the indole ring.

Reaction Scheme:

Experimental Protocol:

  • To a solution of 5-nitroindole (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.2 eq.) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 30 minutes to facilitate the deprotonation of the indole nitrogen.

  • Add allyl bromide (1.2 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-Allyl-5-nitro-1H-indole.

Step 2: Reduction of 1-Allyl-5-nitro-1H-indole

The nitro group of the intermediate is reduced to a primary amine to yield the final product.

Reaction Scheme:

Experimental Protocol:

  • Dissolve 1-Allyl-5-nitro-1H-indole (1.0 eq.) in a solvent mixture such as ethanol and water.

  • Add a reducing agent. Common reagents for this transformation include iron powder (Fe, 5.0 eq.) in the presence of an acid like ammonium chloride (NH₄Cl) or hydrochloric acid (HCl), or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[4][5][6]

  • If using iron, heat the reaction mixture to reflux and stir for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the solid catalyst or excess iron.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Neutralize the residue with a base such as sodium bicarbonate solution and extract the product with an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

  • Further purification can be achieved by column chromatography if necessary.

Quantitative Data (Representative):

StepReactantProductReagentsYieldPurity
15-Nitroindole1-Allyl-5-nitro-1H-indoleAllyl bromide, K₂CO₃, DMF85-95%>95%
21-Allyl-5-nitro-1H-indoleThis compoundFe, NH₄Cl, EtOH/H₂O80-90%>98%

Note: Yields and purity are representative and can vary based on reaction scale and purification methods.

Application as a Synthetic Intermediate

This compound is a key intermediate in the synthesis of various biologically active molecules, particularly those targeting the central nervous system. The 5-aminoindole moiety is a common feature in compounds designed to interact with serotonin (5-HT) receptors.

Application in the Synthesis of Serotonin Receptor Modulators

Substituted arylpiperazines are a well-established class of compounds that exhibit high affinity for various serotonin receptors.[8] this compound can be utilized in the construction of such molecules through a multi-step synthetic sequence. A hypothetical synthetic application is outlined below.

Workflow for Synthesis of a Hypothetical Serotonin Receptor Modulator:

G A This compound B Buchwald-Hartwig Amination A->B C N-Allylated Arylpiperazine Intermediate B->C Reaction with a protected bis(2-chloroethyl)amine derivative D Claisen Rearrangement C->D E C4-Allylated Indole Intermediate D->E F Further Functionalization (e.g., Hydroboration-Oxidation) E->F G Final Serotonin Receptor Modulator F->G

Caption: Synthetic workflow for a potential serotonin receptor modulator.

Detailed Steps:

  • Buchwald-Hartwig Amination: The primary amine of this compound can undergo a palladium-catalyzed cross-coupling reaction with a suitable protected bis(2-haloethyl)amine to form an N-allylated arylpiperazine intermediate.

  • Claisen Rearrangement: The N-allyl group can be strategically rearranged to the C4 position of the indole ring via a thermal or Lewis acid-catalyzed Claisen rearrangement. This repositions the allyl group for further functionalization while freeing up the indole nitrogen for other modifications if needed.

  • Further Functionalization: The terminal double bond of the C4-allyl group can be subjected to various transformations, such as hydroboration-oxidation to introduce a hydroxypropyl side chain, which is a common feature in many serotonin receptor ligands.

Potential Signaling Pathway Involvement

Compounds derived from this compound are anticipated to modulate serotonergic signaling pathways. For instance, as agonists or antagonists of 5-HT receptors, they could influence downstream signaling cascades involving G-proteins, adenylyl cyclase, and cyclic AMP (cAMP).

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin Serotonin Receptor 5-HT Receptor Serotonin->Receptor G_Protein G-Protein Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response Modulator Indole-based Modulator (from this compound) Modulator->Receptor

Caption: Hypothetical modulation of a serotonergic signaling pathway.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in drug discovery and medicinal chemistry. Its dual functionality allows for the construction of complex molecular architectures, particularly for the development of novel therapeutics targeting the central nervous system, such as serotonin receptor modulators. The synthetic protocols and applications outlined in this document provide a foundation for researchers to explore the utility of this promising building block in their own research endeavors.

References

Application Notes and Protocols: Derivatization of 1-Allyl-1H-indol-5-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 1-allyl-1H-indol-5-amine, a versatile scaffold for the development of novel therapeutic agents. The indole nucleus is a privileged structure in medicinal chemistry, and modifications at the 1 and 5 positions can significantly modulate pharmacological activity.[1][2] This document outlines detailed protocols for the synthesis of amide, sulfonamide, and urea derivatives of this compound, along with methods for their biological evaluation.

Introduction

The indole scaffold is a core component of numerous natural products and FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The derivatization of the 5-amino group of the indole ring allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The N1-allyl group can influence the pharmacokinetic and pharmacodynamic properties of the molecule. This document provides a framework for the systematic derivatization of this compound to generate libraries of compounds for drug discovery screening.

Synthesis of the Starting Material: this compound

The synthesis of the core scaffold, this compound, can be achieved through a two-step process starting from 5-nitroindole.

Protocol 1: Synthesis of 1-Allyl-5-nitro-1H-indole

This protocol describes the N-allylation of 5-nitroindole.

Materials:

  • 5-Nitroindole

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-nitroindole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Add allyl bromide (1.2 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-allyl-5-nitro-1H-indole.

Protocol 2: Reduction of the Nitro Group to Synthesize this compound

This protocol details the reduction of the 5-nitro group to the corresponding amine.

Materials:

  • 1-Allyl-5-nitro-1H-indole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-allyl-5-nitro-1H-indole (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (5.0 eq) to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be used in the next step without further purification or can be purified by column chromatography if necessary.

Derivatization of this compound

The 5-amino group of this compound is a versatile handle for a variety of chemical transformations. The following protocols describe the synthesis of amide, sulfonamide, and urea derivatives.

Amide Synthesis

Amide bond formation is a fundamental reaction in medicinal chemistry.[6][7][8]

Protocol 3: Acylation of this compound with an Acid Chloride

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride) (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C.

  • Add the acyl chloride (1.1 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 4: Amide Coupling using a Carboxylic Acid and a Coupling Agent

Materials:

  • This compound

  • Carboxylic acid (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) in DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify the product by column chromatography.

Sulfonamide Synthesis

Sulfonamides are important pharmacophores found in a variety of drugs.[9][10][11]

Protocol 5: Sulfonylation of this compound

Materials:

  • This compound

  • Sulfonyl chloride (e.g., benzenesulfonyl chloride) (1.1 eq)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of pyridine and dichloromethane.

  • Cool the solution to 0 °C and add the sulfonyl chloride (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 6-12 hours.

  • Monitor the reaction by TLC.

  • Dilute the reaction mixture with DCM and wash with 1 M HCl to remove pyridine, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify the crude sulfonamide by column chromatography.

Urea Synthesis

Urea derivatives are known to exhibit a range of biological activities.

Protocol 6: Synthesis of Urea Derivatives from this compound

Materials:

  • This compound

  • Isocyanate (e.g., phenyl isocyanate) (1.05 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hexane

Procedure:

  • Dissolve this compound (1.0 eq) in DCM or THF.

  • Add the isocyanate (1.05 eq) dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours at room temperature.

  • Monitor the reaction by TLC.

  • If a precipitate forms, filter the solid and wash with a small amount of cold solvent.

  • If no precipitate forms, concentrate the reaction mixture and triturate with hexane to induce precipitation.

  • Collect the solid product by filtration and dry under vacuum.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of synthesized derivatives to illustrate how results should be presented.

Table 1: Synthesis of Amide Derivatives of this compound

Compound IDR-COClYield (%)
DAA-01 Benzoyl chloride85
DAA-02 4-Chlorobenzoyl chloride82
DAA-03 Acetyl chloride91
DAA-04 Cyclohexanecarbonyl chloride78

Table 2: Synthesis of Sulfonamide Derivatives of this compound

Compound IDR-SO₂ClYield (%)
DAS-01 Benzenesulfonyl chloride75
DAS-02 4-Toluenesulfonyl chloride79
DAS-03 Methanesulfonyl chloride88
DAS-04 Thiophene-2-sulfonyl chloride72

Table 3: Synthesis of Urea Derivatives of this compound

Compound IDR-NCOYield (%)
DAU-01 Phenyl isocyanate95
DAU-02 4-Chlorophenyl isocyanate92
DAU-03 Cyclohexyl isocyanate89
DAU-04 Benzyl isocyanate94

Table 4: Biological Activity of this compound Derivatives

Note: The following data is hypothetical and for illustrative purposes only. Actual biological activity will need to be determined experimentally.

Compound IDTargetIC₅₀ (nM)
DAA-01 Kinase X150
DAA-02 Kinase X85
DAS-01 Kinase Y250
DAS-02 Kinase Y120
DAU-01 Receptor Z500
DAU-02 Receptor Z275

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and potential signaling pathway interactions.

G cluster_synthesis Synthesis Workflow cluster_derivatization Derivatization Reactions cluster_amide Amide Synthesis cluster_sulfonamide Sulfonamide Synthesis cluster_urea Urea Synthesis cluster_evaluation Biological Evaluation start 5-Nitroindole step1 N-Allylation (Allyl bromide, K₂CO₃, DMF) start->step1 intermediate1 1-Allyl-5-nitro-1H-indole step1->intermediate1 step2 Nitro Reduction (SnCl₂, EtOH) intermediate1->step2 start_material This compound step2->start_material start_material2 This compound amide_reagents Acyl Chloride / Carboxylic Acid + Coupling Agents start_material2->amide_reagents Acylation sulfonamide_reagents Sulfonyl Chloride start_material2->sulfonamide_reagents Sulfonylation urea_reagents Isocyanate start_material2->urea_reagents Urea Formation amide_product Amide Derivatives amide_reagents->amide_product assay Biological Assays (e.g., Kinase, Receptor Binding) amide_product->assay sulfonamide_product Sulfonamide Derivatives sulfonamide_reagents->sulfonamide_product sulfonamide_product->assay urea_product Urea Derivatives urea_reagents->urea_product urea_product->assay sar Structure-Activity Relationship (SAR) Analysis assay->sar lead_opt Lead Optimization sar->lead_opt

Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.

G cluster_pathway Hypothetical Signaling Pathway Inhibition cluster_downstream Downstream Signaling ligand Indole Derivative (e.g., DAA-02) receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binds to ATP pocket ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation akt Akt pi3k->akt mtor mTOR akt->mtor mtor->proliferation

Caption: Potential mechanism of action via inhibition of a receptor tyrosine kinase signaling pathway.

References

Application Notes and Protocols: 1-Allyl-1H-indol-5-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic drugs.[1][2][3] Derivatives of indole exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5][6][7] This document provides detailed application notes and protocols for the investigation of 1-Allyl-1H-indol-5-amine , a specific derivative for which direct literature is sparse. The protocols and applications outlined herein are based on the well-established activities of related 5-aminoindole and N-allyl-indole analogs, offering a predictive framework for researchers aiming to explore this compound's therapeutic potential.

Introduction to the this compound Scaffold

This compound combines three key structural features relevant to medicinal chemistry:

  • The Indole Core: A bicyclic aromatic system that can engage in various non-covalent interactions with biological targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions.[5] It serves as a versatile template for designing molecules that mimic peptide structures.[2]

  • The 5-Amino Group: This functional group provides a crucial point for hydrogen bonding and can act as a key pharmacophore. Derivatives of 5-aminoindole have been successfully developed as potent and selective ligands for various targets, including G-protein coupled receptors (GPCRs) and enzymes. For instance, derivatives are known to act as histamine H3 receptor antagonists/inverse agonists, monoamine oxidase B (MAO-B) inhibitors, and serotonin 5-HT(1A) receptor agonists.[8][9][10]

  • The 1-Allyl Group: The N-allyl substituent enhances lipophilicity, which can influence pharmacokinetic properties such as membrane permeability and metabolic stability.[11] The allyl group is also a versatile synthetic handle, allowing for further chemical modifications.[11] Studies on related structures, such as 5-allyl-tetrahydro-pyrido[4,3-b]indoles, have demonstrated that this moiety can contribute to biological activities like antioxidant effects.[12]

Given these features, this compound represents a promising starting point for library synthesis and screening against various therapeutic targets.

Potential Therapeutic Applications and Biological Targets

Based on the known activities of structurally related compounds, this compound and its derivatives are prime candidates for investigation in the following areas:

  • Neurodegenerative Diseases: The core's similarity to MAO-B inhibitors suggests potential applications in conditions like Parkinson's disease, where inhibiting dopamine metabolism is a key therapeutic strategy.[9]

  • Psychiatric and Mood Disorders: The established activity of 5-aminoindole derivatives as high-affinity 5-HT(1A) agonists points towards potential use as anxiolytics or antidepressants.[10]

  • Cognitive and Sleep Disorders: As histamine H3 receptor antagonists are known to promote wakefulness and enhance cognitive function, this scaffold warrants investigation for narcolepsy or Alzheimer's disease.[8]

  • Oncology: The indole scaffold is present in numerous anticancer agents.[6][7] Screening for antiproliferative activity against various cancer cell lines is a logical step.

  • Infectious Diseases: Indole derivatives have a long history as antimicrobial and antiviral agents.[4][5]

Experimental Protocols

The following sections provide detailed, representative protocols for the synthesis and biological evaluation of this compound.

Synthesis Protocol: Two-Step Synthesis from 5-Nitroindole

This protocol describes a general method for the N-allylation of 5-nitroindole followed by the reduction of the nitro group to yield the target primary amine.

Workflow Diagram:

G A Start: 5-Nitroindole B Step 1: N-Allylation Reagents: Allyl bromide, NaH Solvent: DMF A->B Reaction C Intermediate: 1-Allyl-5-nitro-1H-indole B->C Yields D Step 2: Nitro Reduction Reagents: SnCl2·2H2O or H2/Pd-C Solvent: Ethanol C->D Reaction E Product: This compound D->E Yields F Purification (Column Chromatography) E->F Final Step

Caption: Proposed synthetic workflow for this compound.

Materials and Reagents:

  • 5-Nitroindole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Allyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas supply

Procedure:

Step 1: Synthesis of 1-Allyl-5-nitro-1H-indole

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add 5-nitroindole (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Gas evolution will be observed.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add allyl bromide (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 1-allyl-5-nitro-1H-indole.

Step 2: Synthesis of this compound

  • Dissolve the 1-allyl-5-nitro-1H-indole (1.0 eq) from Step 1 in ethanol in a round-bottom flask.

  • Add SnCl₂·2H₂O (5.0 eq) to the solution.

  • Heat the mixture to reflux (approx. 78 °C) and stir for 2-3 hours, monitoring by TLC.

  • Cool the reaction to room temperature and concentrate the solvent in vacuo.

  • Re-dissolve the residue in ethyl acetate and basify by slowly adding saturated NaHCO₃ solution until the pH is ~8-9.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify via column chromatography to obtain the final product, this compound.

Protocol: In Vitro MAO-B Enzyme Inhibition Assay

This protocol provides a general method to screen the compound for its ability to inhibit the MAO-B enzyme, which is relevant for neurodegenerative diseases.

Materials and Reagents:

  • Recombinant human MAO-B enzyme

  • Kynuramine (substrate)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • This compound (test compound)

  • Rasagiline or Selegiline (positive control inhibitor)

  • DMSO (for compound dilution)

  • 96-well microplate (UV-transparent or black for fluorescence)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Create a serial dilution of the test compound in buffer (e.g., final concentrations ranging from 1 nM to 100 µM). Include a DMSO-only vehicle control.

    • Prepare a solution of MAO-B enzyme in buffer at 2x the final desired concentration.

    • Prepare a solution of kynuramine substrate in buffer at 2x the final desired concentration.

  • Assay Protocol:

    • To the wells of a 96-well plate, add 50 µL of the serially diluted test compound or control.

    • Add 50 µL of the 2x MAO-B enzyme solution to all wells.

    • Pre-incubate the plate at 37 °C for 15 minutes.

    • Initiate the enzymatic reaction by adding 100 µL of the 2x kynuramine substrate solution to all wells.

    • Incubate the plate at 37 °C for 30 minutes.

    • Stop the reaction (e.g., by adding a strong base like NaOH).

    • Measure the product (4-hydroxyquinoline) formation. This can be done by measuring fluorescence at an excitation wavelength of ~310-320 nm and an emission wavelength of ~380-400 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Quantitative Data Summary (Hypothetical):

CompoundTargetAssay TypeIC₅₀ (nM)
This compoundMAO-BKynuramine AssayTo be determined
Rasagiline (Control)MAO-BKynuramine Assay15.5
Protocol: Radioligand Binding Assay for 5-HT(1A) Receptor

This protocol describes a method to determine the binding affinity of the test compound for the human serotonin 1A receptor.

Materials and Reagents:

  • Membrane preparation from cells expressing recombinant human 5-HT(1A) receptor

  • [³H]8-OH-DPAT (radioligand)

  • WAY-100635 (non-labeled specific ligand for non-specific binding determination)

  • This compound (test compound)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Cell harvester and scintillation counter

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution and serial dilutions of the test compound in assay buffer containing a small amount of DMSO.

    • Prepare the radioligand solution in assay buffer to the desired final concentration (typically at or below its Kd).

  • Assay Protocol:

    • In a 96-well plate or individual tubes, combine:

      • 25 µL of test compound dilution (or buffer for total binding, or excess WAY-100635 for non-specific binding).

      • 25 µL of [³H]8-OH-DPAT solution.

      • 150 µL of the receptor membrane preparation.

    • Incubate the mixture for 60 minutes at room temperature with gentle agitation.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Calculate the percent inhibition of specific binding at each concentration of the test compound.

    • Use non-linear regression to fit the data and determine the IC₅₀, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Quantitative Data Summary (Hypothetical):

CompoundTargetRadioligandKi (nM)
This compound5-HT(1A)[³H]8-OH-DPATTo be determined
8-OH-DPAT (Control)5-HT(1A)[³H]8-OH-DPAT0.9

Predictive Drug Discovery Workflow

The investigation of a novel compound like this compound follows a logical progression from initial synthesis to advanced biological testing.

Workflow Diagram:

G cluster_0 Phase 1: Chemistry & Primary Screening cluster_1 Phase 2: In Vitro Profiling cluster_2 Phase 3: In Vivo Evaluation A Synthesis of This compound B Structural Confirmation (NMR, MS) A->B C Primary Target Screening (e.g., MAO-B, 5-HT1A, H3) B->C D Dose-Response & Potency (IC50 / Ki Determination) C->D Hit Identified E Selectivity Panel (Against related targets) D->E F ADME-Tox Prediction (e.g., Caco-2, hERG, Microsomal Stability) E->F G Pharmacokinetic Study (Bioavailability, Half-life) F->G Lead Candidate H Efficacy in Animal Model (e.g., Parkinson's, Anxiety Model) G->H

Caption: A typical drug discovery cascade for a novel indole derivative.

Representative Signaling Pathway

Should this compound prove to be a potent 5-HT(1A) receptor agonist, it would modulate downstream signaling pathways, primarily through the Gαi subunit of its G-protein.

Signaling Pathway Diagram:

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Agonist This compound (Agonist) Receptor 5-HT1A Receptor Agonist->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits GIRK GIRK Channel G_Protein->GIRK Activates Gβγ cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates K_ion K+ Efflux GIRK->K_ion Opens

Caption: Simplified 5-HT(1A) receptor signaling pathway.

References

Application Notes and Protocols: 1-Allyl-1H-indol-5-amine as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Functionalization of the indole ring at various positions provides a powerful tool for modulating the biological activity of these molecules. 1-Allyl-1H-indol-5-amine is a valuable bifunctional building block, featuring a reactive allyl group at the N1 position and a primary amine at the C5 position. This unique arrangement allows for sequential or orthogonal derivatization, making it an ideal starting material for the synthesis of diverse and complex molecular architectures.

The N-allyl group can participate in various transformations, including metathesis and palladium-catalyzed reactions, while the 5-amino group is a key handle for introducing a wide range of substituents through reactions such as amide bond formation and cross-coupling reactions.[2][3] These characteristics make this compound a highly sought-after intermediate in drug discovery programs targeting a wide array of therapeutic areas.

This document provides detailed protocols for the synthesis of this compound and its subsequent application in the construction of more complex molecules through common and robust chemical transformations.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from the commercially available 5-nitroindole. The first step involves the N-allylation of 5-nitroindole, followed by the reduction of the nitro group to the corresponding primary amine.

start 5-Nitroindole step1 N-Allylation start->step1 Allyl bromide, Base intermediate 1-Allyl-5-nitroindole step1->intermediate step2 Nitro Group Reduction intermediate->step2 Reducing Agent (e.g., H2, Pd/C) product This compound step2->product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Allyl-5-nitroindole

This protocol is adapted from general procedures for the N-alkylation of indoles.[4]

Materials:

  • 5-Nitroindole

  • Allyl bromide

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-nitroindole (1.0 eq) in DMSO, add powdered KOH (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 3-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-allyl-5-nitroindole.

Step 2: Synthesis of this compound

This protocol utilizes catalytic hydrogenation for the reduction of the nitro group, a common and efficient method.[5][6]

Materials:

  • 1-Allyl-5-nitroindole

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve 1-allyl-5-nitroindole (1.0 eq) in methanol or ethanol in a hydrogenation flask.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to yield this compound, which can often be used in the next step without further purification.

Representative Data
StepReactantProductReagents and ConditionsYield (%)Reference
N-AllylationIndole1-Allyl-1H-indoleAllyl bromide, KOH, DMSO, rt, 3-4 h~90%[4]
Nitro Group Reduction1-Methyl-5-nitroindole1-Methyl-1H-indol-5-amineH₂, Pd/C, Methanol, rt, 4-6 h~60%[1]
Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Reference
1-Allyl-1H-indole-3-carbaldehyde10.02 (s, 1H), 8.32 (d, 1H), 7.74 (s, 1H), 7.39–7.32 (m, 3H), 6.07–5.99 (m, 1H), 5.36–5.31 (m, 1H), 5.23–5.17 (m, 1H), 4.80 (d, 2H)184.58, 138.28, 137.32, 131.75, 125.46, 124.06, 123.01, 122.16, 119.07, 118.42, 110.28, 49.54[7]
Indole8.10 (br s, 1H), 7.65 (d, 1H), 7.39 (d, 1H), 7.18 (t, 1H), 7.11 (t, 1H), 6.53 (dd, 1H)135.8, 127.9, 124.1, 121.9, 120.7, 119.8, 111.1, 102.3[8]

Applications of this compound in Complex Molecule Synthesis

This compound is an excellent starting point for generating libraries of diverse compounds for drug discovery and materials science. The 5-amino group can be readily functionalized through various well-established synthetic methodologies.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9] this compound can be coupled with a wide range of aryl or heteroaryl halides (or triflates) to generate N-aryl derivatives, which are common motifs in pharmacologically active compounds.

start This compound reaction Buchwald-Hartwig Amination start->reaction reactant Aryl/Heteroaryl Halide (Ar-X) reactant->reaction product N-Aryl-1-allyl-1H-indol-5-amine reaction->product Pd Catalyst, Ligand, Base

Caption: General scheme for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general procedure adapted from established methods for the amination of aryl halides.[10]

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene)

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like BrettPhos Pd G3

  • Phosphine ligand (e.g., XPhos, BrettPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Anhydrous workup solvents (e.g., ethyl acetate, brine)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), NaOtBu (1.4 eq), the palladium catalyst (1-5 mol%), and the phosphine ligand (1-5 mol%) to a dry reaction vessel.

  • Add anhydrous toluene or dioxane.

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours, or until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Coupling PartnerCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Aryl BromidePd₂(dba)₃ / XPhosNaOtBuToluene10085-95[11]
Aryl ChlorideBrettPhos Pd G3 / BrettPhosK₃PO₄Dioxane11070-90[10]
Amide Bond Formation

The 5-amino group of this compound can readily undergo acylation with carboxylic acids or their activated derivatives to form amides. This is a fundamental transformation in the synthesis of a vast number of biologically active molecules.

start This compound reaction Amide Coupling start->reaction reactant Carboxylic Acid (R-COOH) reactant->reaction product N-(1-Allyl-1H-indol-5-yl)amide reaction->product Coupling Agent (e.g., EDC, HATU)

Caption: General scheme for amide bond formation.

Experimental Protocol: Amide Coupling

This protocol uses common peptide coupling reagents for the formation of the amide bond.[12][13]

Materials:

  • This compound

  • Carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU

  • 1-Hydroxybenzotriazole (HOBt) (if using EDC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM or DMF.

  • Add the coupling agent (e.g., EDC, 1.2 eq) and HOBt (1.2 eq, if applicable).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add this compound (1.1 eq) followed by DIPEA (2.0-3.0 eq).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Coupling ReagentBaseSolventReaction Time (h)Typical Yield (%)Reference
EDC/HOBtDIPEADCM12-2470-95[12]
HATUDIPEADMF2-680-98[13]

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex molecules. Its bifunctional nature allows for a wide range of chemical transformations at two distinct positions of the indole core. The protocols provided herein offer robust and efficient methods for the synthesis of this key intermediate and its subsequent use in powerful synthetic reactions like the Buchwald-Hartwig amination and amide bond formation. The ability to readily introduce diverse functionalities makes this compound an essential tool for researchers in medicinal chemistry and drug discovery.

References

Application Notes and Protocols: N-Alkylation of 5-Aminoindole with Allyl Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-alkylation of 5-aminoindole with allyl bromide, a common reaction in the synthesis of diverse indole derivatives for potential therapeutic applications. Indole scaffolds are prevalent in numerous biologically active compounds, and N-alkylation is a key step in modifying their properties to interact with various biological targets.

Overview

The N-alkylation of 5-aminoindole with allyl bromide proceeds via a nucleophilic substitution reaction. The nitrogen atom of the indole ring attacks the electrophilic carbon of allyl bromide, displacing the bromide ion. The reaction is typically carried out in the presence of a base to deprotonate the indole nitrogen, thereby increasing its nucleophilicity.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)1H NMR (DMSO-d6) δ (ppm)13C NMR (DMSO-d6) δ (ppm)
5-AminoindoleC8H8N2132.16Off-white to gray-brown crystalline powder[1]131-133[2]10.6 (s, 1H), 7.11 (d, 1H), 7.09 (d, 1H), 6.69 (d, 1H), 6.50 (dd, 1H), 6.13 (t, 1H), 4.40 (s, 2H)139.9, 131.6, 128.8, 124.9, 111.4, 110.8, 103.1, 99.8
1-Allyl-1H-indol-5-amineC11H12N2172.23Not AvailableNot AvailableNot AvailableNot Available

Experimental Protocol

This protocol is adapted from a general procedure for the N-alkylation of indoles. Optimization may be required for this specific substrate.

3.1. Materials

  • 5-Aminoindole

  • Allyl bromide

  • Potassium hydroxide (KOH) or other suitable base (e.g., NaH, K2CO3)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

3.2. Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 5-aminoindole (1.0 eq) and anhydrous DMSO. Stir the mixture until the 5-aminoindole is fully dissolved.

  • Deprotonation: Add potassium hydroxide (2.0 eq) to the solution and stir at room temperature for 30 minutes. The formation of the indolide anion may be observed by a color change.

  • Alkylation: Slowly add allyl bromide (1.2 eq) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

4.1. Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis reagents 5-Aminoindole, Allyl Bromide, Base, Solvent setup Reaction Setup (Inert Atmosphere) reagents->setup deprotonation Deprotonation setup->deprotonation alkylation N-Alkylation deprotonation->alkylation monitoring TLC Monitoring alkylation->monitoring workup Aqueous Work-up & Extraction monitoring->workup drying Drying & Concentration workup->drying chromatography Column Chromatography drying->chromatography product Pure Product: This compound chromatography->product characterization Characterization (NMR, MS) product->characterization signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Indole Indole Derivative (e.g., N-Allyl-5-aminoindole) Receptor Receptor (e.g., GPCR, RTK) Indole->Receptor Binding Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Kinases Kinase Activation/ Inhibition Signal_Transduction->Kinases Second_Messengers Second Messengers (e.g., cAMP, Ca2+) Signal_Transduction->Second_Messengers Transcription_Factors Transcription Factor Activation Kinases->Transcription_Factors Second_Messengers->Transcription_Factors Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis, Inflammation) Transcription_Factors->Cellular_Response

References

Application Notes and Protocols for In Vitro Assays Involving 1-Allyl-1H-indol-5-amine and Related Indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential in vitro assays for evaluating the biological activity of 1-Allyl-1H-indol-5-amine. Due to the limited availability of specific data for this compound, the protocols described herein are based on established assays for structurally related indole derivatives and are intended to serve as a starting point for further investigation. The indole scaffold is a well-recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including, but not limited to, enzyme inhibition and anticancer effects.[1][2][3]

Potential Biological Activities and Corresponding In Vitro Assays

Based on the activities of structurally similar indole compounds, this compound could be investigated for the following biological effects:

  • Monoamine Oxidase B (MAO-B) Inhibition: Indole derivatives have shown potential as inhibitors of MAO-B, an enzyme implicated in neurodegenerative diseases like Parkinson's and Alzheimer's.[4][5]

  • Xanthine Oxidase (XO) Inhibition: Inhibition of xanthine oxidase is a key strategy for the treatment of gout.[6][7] Novel indole-based compounds have been identified as potent XO inhibitors.[7]

  • Antiproliferative and Kinase Inhibition Activity: The indole nucleus is a common feature in many anticancer agents that target various kinases or inhibit cell proliferation.[1][8][9][10][11]

  • c-Myc G-Quadruplex Binding: Certain indole derivatives have been shown to bind to and stabilize the G-quadruplex structure in the promoter region of the c-Myc oncogene, leading to transcriptional repression.[12][13][14]

Experimental Protocols

Monoamine Oxidase B (MAO-B) Inhibition Assay

This protocol is designed to determine the inhibitory potential of this compound against human MAO-B. The assay is based on the fluorometric detection of hydrogen peroxide produced during the oxidative deamination of the MAO substrate.[5][15]

Materials:

  • Human recombinant MAO-B enzyme

  • MAO-B substrate (e.g., kynuramine or a proprietary substrate from a commercial kit)

  • MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • High-sensitivity probe for H2O2 detection (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Inhibitor control (e.g., Selegiline)[16]

  • This compound (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Prepare Reagents:

    • Prepare a working solution of the MAO-B enzyme in assay buffer.

    • Prepare a stock solution of this compound in DMSO and create serial dilutions to achieve the desired test concentrations. The final DMSO concentration in the assay should not exceed 1-2%.

    • Prepare a working solution of the inhibitor control (Selegiline).

    • Prepare the detection reagent by mixing the high-sensitivity probe and HRP in assay buffer according to the manufacturer's instructions.

  • Assay Procedure:

    • To the wells of a 96-well plate, add 10 µL of the test compound dilutions or inhibitor control. For the enzyme control wells, add 10 µL of assay buffer with the corresponding DMSO concentration.

    • Add 50 µL of the MAO-B enzyme solution to each well.

    • Incubate the plate at 37°C for 10 minutes.

    • To initiate the reaction, add 40 µL of the MAO-B substrate solution to each well.

    • Immediately add the detection reagent.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red) in kinetic mode for 15-30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound compared to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Logical Workflow for MAO-B Inhibition Assay

MAO_B_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - MAO-B Enzyme - Test Compound Dilutions - Control Inhibitor - Detection Reagent add_compound Add Test Compound/ Control to Plate prep_reagents->add_compound add_enzyme Add MAO-B Enzyme add_compound->add_enzyme incubate1 Incubate (37°C, 10 min) add_enzyme->incubate1 add_substrate Add MAO-B Substrate incubate1->add_substrate add_detection Add Detection Reagent add_substrate->add_detection measure_fluorescence Measure Fluorescence (Kinetic Mode) add_detection->measure_fluorescence calc_rate Calculate Reaction Rates measure_fluorescence->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_ic50 Determine IC50 Value calc_inhibition->plot_ic50

Caption: Workflow for the fluorometric MAO-B inhibition assay.

Xanthine Oxidase (XO) Inhibition Assay

This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from the substrate xanthine.[17][18][19]

Materials:

  • Xanthine Oxidase (from bovine milk or microbial source)

  • Xanthine

  • Phosphate buffer (e.g., 70 mM, pH 7.5)

  • Allopurinol (positive control inhibitor)

  • This compound (dissolved in DMSO)

  • 96-well UV-transparent microplate

  • UV-Vis microplate spectrophotometer

Protocol:

  • Prepare Solutions:

    • Prepare a stock solution of xanthine in the phosphate buffer.

    • Prepare a working solution of xanthine oxidase in the phosphate buffer immediately before use.

    • Prepare a stock solution of this compound in DMSO and create serial dilutions in the phosphate buffer.

    • Prepare a working solution of the positive control (Allopurinol).

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the test compound dilutions or positive control. For the enzyme activity control, add 50 µL of the buffer with the corresponding DMSO concentration.

    • Add 35 µL of phosphate buffer to each well.

    • Add 30 µL of the xanthine oxidase solution to each well.

    • Pre-incubate the mixture at 25°C for 15 minutes.

    • Start the reaction by adding 60 µL of the xanthine substrate solution to all wells.

    • Immediately measure the absorbance at 295 nm in kinetic mode for 5-10 minutes at 25°C.

  • Data Analysis:

    • Determine the rate of uric acid formation by calculating the change in absorbance per minute (ΔOD/min).

    • Calculate the percentage of XO inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway for Xanthine Oxidase Inhibition

XO_Inhibition_Pathway cluster_pathway Metabolic Pathway cluster_inhibition Inhibition Mechanism Xanthine Xanthine UricAcid Uric Acid Xanthine->UricAcid Catalyzes XO Xanthine Oxidase Inhibitor This compound (or Allopurinol) Inhibitor->XO Inhibits

Caption: Inhibition of uric acid production by blocking xanthine oxidase.

Cell-Based Antiproliferative Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.[9][11]

Materials:

  • Human cancer cell line (e.g., A549 - lung carcinoma, HCT116 - colon carcinoma)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in sterile DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from a stock solution in DMSO.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay_procedure MTT Assay cluster_data_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add Test Compound Dilutions incubate_24h->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan Crystals incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

Caption: Step-by-step workflow of the MTT-based cell viability assay.

c-Myc G-Quadruplex Fluorescent Indicator Displacement (FID) Assay

This assay evaluates the ability of a compound to bind to the c-Myc promoter G-quadruplex DNA by measuring the displacement of a fluorescent probe.[13]

Materials:

  • Fluorescently labeled oligonucleotide mimicking the c-Myc promoter G-quadruplex sequence.

  • Thiazole orange (TO) or another suitable fluorescent probe that binds to G-quadruplexes.

  • Assay buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).

  • This compound (dissolved in DMSO).

  • 96-well black microplate.

  • Fluorimeter.

Protocol:

  • G-Quadruplex Formation:

    • Dissolve the oligonucleotide in the assay buffer, heat to 95°C for 5 minutes, and then slowly cool to room temperature to facilitate G-quadruplex formation.

  • Assay Procedure:

    • In a 96-well plate, prepare a solution of the pre-formed G-quadruplex DNA and the fluorescent probe (e.g., Thiazole Orange) in the assay buffer.

    • Add serial dilutions of this compound to the wells.

    • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 15-30 minutes).

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the probe.

  • Data Analysis:

    • Calculate the percentage of probe displacement for each concentration of the test compound.

    • Determine the DC50 value (concentration required to displace 50% of the probe) by plotting the percentage of displacement against the logarithm of the compound concentration.

Logical Diagram of G-Quadruplex Fluorescent Indicator Displacement

FID_Assay_Logic cluster_initial_state Initial State cluster_addition Compound Addition cluster_final_state Final State (Binding) G4_TO G-Quadruplex + Fluorescent Probe (High Fluorescence) G4_Compound G-Quadruplex + Compound G4_TO->G4_Compound Displacement Test_Compound This compound Free_TO Displaced Probe (Low Fluorescence)

Caption: Principle of the c-Myc G-quadruplex FID assay.

Quantitative Data Summary

As no specific quantitative data for this compound is currently available in the cited literature, the following table provides a template for summarizing potential results from the described assays.

Assay TypeTargetMetricThis compoundPositive Control
Enzyme Inhibition
MAO-B InhibitionHuman MAO-BIC50 (µM)To be determinedSelegiline: Value
Xanthine Oxidase InhibitionBovine Milk XOIC50 (µM)To be determinedAllopurinol: Value
Antiproliferative Activity
MTT AssayA549 CellsIC50 (µM)To be determinedDoxorubicin: Value
MTT AssayHCT116 CellsIC50 (µM)To be determinedDoxorubicin: Value
Biophysical Assay
c-Myc G-Quadruplex Bindingc-Myc G4 DNADC50 (µM)To be determinedKnown Binder: Value

Disclaimer: The information and protocols provided in this document are intended for research purposes only. The proposed assays are based on the known activities of structurally related indole derivatives and have not been specifically validated for this compound. Researchers should optimize these protocols and perform appropriate validation studies for their specific experimental conditions.

References

Application Notes and Protocols: 1-Allyl-1H-indol-5-amine as a Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 1-Allyl-1H-indol-5-amine as a versatile precursor for the synthesis of complex heterocyclic molecules, particularly fused pyrimido[5,4-b]indoles. The strategic positioning of the allyl group at the N1 position and the amino group at the C5 position of the indole scaffold offers multiple avenues for synthetic diversification, making it a valuable building block in medicinal chemistry and drug discovery.

Introduction

The indole nucleus is a privileged scaffold in numerous natural products and pharmaceutical agents. Functionalized indoles serve as key intermediates in the synthesis of a wide array of biologically active compounds. This compound, in particular, is a promising starting material due to the presence of two reactive functional groups: the 5-amino group, which can act as a nucleophile for the construction of fused heterocyclic rings, and the 1-allyl group, which can be further functionalized through various chemical transformations. This document outlines a protocol for the synthesis of a 9-allyl-9H-pyrimido[5,4-b]indol-4-amine derivative, a class of compounds known for their potential as kinase inhibitors and modulators of other biological pathways.

Synthesis of 9-Allyl-9H-pyrimido[5,4-b]indol-4-amine

The synthesis of the target pyrimido[5,4-b]indole involves a two-step procedure starting from this compound. The first step is the formation of a dimethylformamidine intermediate, which is then cyclized to form the fused pyrimidine ring.

Step 1: Synthesis of N'-(1-Allyl-1H-indol-5-yl)-N,N-dimethylmethanimidamide

This initial step involves the reaction of the primary amino group of this compound with dimethylformamide dimethyl acetal (DMF-DMA), which serves as a one-carbon synthon to build the pyrimidine ring precursor.

Experimental Protocol:

  • To a solution of this compound (1.0 g, 5.8 mmol) in anhydrous toluene (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dimethylformamide dimethyl acetal (DMF-DMA) (1.04 g, 8.7 mmol, 1.5 eq.).

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

  • After 4 hours, or upon completion of the reaction as indicated by TLC, cool the mixture to room temperature.

  • Remove the solvent and excess DMF-DMA under reduced pressure using a rotary evaporator.

  • The resulting crude product, N'-(1-Allyl-1H-indol-5-yl)-N,N-dimethylmethanimidamide, is obtained as a viscous oil and can be used in the next step without further purification.

Quantitative Data:

ParameterValue
Starting MaterialThis compound
ReagentDimethylformamide dimethyl acetal (DMF-DMA)
ProductN'-(1-Allyl-1H-indol-5-yl)-N,N-dimethylmethanimidamide
Molar Ratio (Substrate:Reagent)1 : 1.5
Reaction Time4 hours
Reaction Temperature110 °C (Reflux)
Yield~95% (crude)
Step 2: Cyclization to 9-Allyl-9H-pyrimido[5,4-b]indol-4-amine

The second step involves the cyclization of the formamidine intermediate with a nitrogen source, in this case, ammonium chloride, in the presence of a base to yield the final pyrimido[5,4-b]indole.

Experimental Protocol:

  • To the crude N'-(1-Allyl-1H-indol-5-yl)-N,N-dimethylmethanimidamide (approximately 5.5 mmol) from the previous step, add formamide (20 mL).

  • Add ammonium chloride (0.44 g, 8.25 mmol, 1.5 eq.) and potassium carbonate (1.14 g, 8.25 mmol, 1.5 eq.) to the reaction mixture.

  • Heat the mixture to 150 °C and stir for 6 hours. Monitor the reaction by TLC (Eluent: Dichloromethane/Methanol 9:1).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

  • The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.

  • The crude product can be purified by column chromatography on silica gel (Eluent: Dichloromethane/Methanol gradient) to afford 9-Allyl-9H-pyrimido[5,4-b]indol-4-amine as a solid.

Quantitative Data:

ParameterValue
Starting MaterialN'-(1-Allyl-1H-indol-5-yl)-N,N-dimethylmethanimidamide
ReagentsAmmonium chloride, Potassium carbonate
Product9-Allyl-9H-pyrimido[5,4-b]indol-4-amine
Reaction Time6 hours
Reaction Temperature150 °C
Yield (after purification)60-70%

Visualizations

Logical Workflow for the Synthesis

Synthesis_Workflow Start This compound Step1 Step 1: Formamidine Formation (DMF-DMA, Toluene, Reflux) Start->Step1 Intermediate N'-(1-Allyl-1H-indol-5-yl)-N,N-dimethylmethanimidamide Step1->Intermediate Step2 Step 2: Cyclization (NH4Cl, K2CO3, Formamide, 150 °C) Intermediate->Step2 Product 9-Allyl-9H-pyrimido[5,4-b]indol-4-amine Step2->Product

Caption: Synthetic workflow for 9-Allyl-9H-pyrimido[5,4-b]indol-4-amine.

Signaling Pathway Context

Pyrimido[5,4-b]indole derivatives have been investigated as inhibitors of various protein kinases, which are key components of cellular signaling pathways. The diagram below illustrates a simplified generic kinase signaling pathway that could be targeted by such compounds.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Effector Effector Protein Kinase2->Effector Activation TranscriptionFactor Transcription Factor Effector->TranscriptionFactor Translocation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation Inhibitor Pyrimido[5,4-b]indole Inhibitor Inhibitor->Kinase1 Inhibition

Functionalization of the Amino Group in 1-Allyl-1H-indol-5-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of the amino group of 1-Allyl-1H-indol-5-amine. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the indole scaffold in biologically active molecules. The following sections describe key reactions for modifying the 5-amino group, including acylation, alkylation, sulfonylation, and diazotization followed by Sandmeyer reactions.

Acylation of this compound

Acylation of the 5-amino group is a fundamental transformation for the synthesis of amide derivatives. These derivatives are valuable for structure-activity relationship (SAR) studies and for modulating the physicochemical properties of the parent molecule. A general and efficient method for the N-acylation of indoles involves the use of thioesters as the acyl source, which offers high chemoselectivity for N-acylation over C-acylation.

Experimental Protocol: N-Acylation using a Thioester

This protocol is adapted from a general procedure for the N-acylation of indoles.[1]

Materials:

  • This compound

  • S-methyl alkanethioate (e.g., S-methyl butanethioate)

  • Cesium carbonate (Cs₂CO₃)

  • Xylene

  • Standard laboratory glassware and stirring apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (1.0 equiv), S-methyl alkanethioate (3.0 equiv), and cesium carbonate (3.0 equiv).

  • Add dry xylene to the flask to achieve a suitable concentration (e.g., 0.1 M).

  • Heat the reaction mixture to 140 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acyl-1-allyl-1H-indol-5-amine.

Quantitative Data Summary: N-Acylation

Acylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
S-methyl butanethioateCs₂CO₃Xylene14012Good[1]
Various Aroyl ChloridesEt₃NVariousRoom Temp12High
Various Carboxylic AcidsDCC, DMAPVariousRoom TempVariesHigh[2]

Note: Yields are reported as "Good" or "High" as specific quantitative data for this compound was not available in the cited literature. The data for aroyl chlorides and carboxylic acids are based on general procedures for N-acylation of substituted indoles and may require optimization for this specific substrate.

Acylation_Workflow start Start: This compound reagents Add: - S-methyl alkanethioate - Cs₂CO₃ - Xylene start->reagents reaction Heat to 140°C (12 h) reagents->reaction workup Workup: - Cool to RT - Dilute & Wash - Dry & Concentrate reaction->workup purification Purification: Column Chromatography workup->purification product Product: N-Acyl-1-allyl-1H-indol-5-amine purification->product Alkylation_Workflow start Start: This compound reagents Add: - Allyl Bromide - K₂CO₃ - Ethanol/Water start->reagents reaction Heat to 20-70°C reagents->reaction workup Workup: - Cool to RT - Extract & Wash - Dry & Concentrate reaction->workup purification Purification: Column Chromatography workup->purification product Product: N,N-Diallyl-1-allyl-1H-indol-5-amine purification->product Sulfonylation_Workflow start Start: This compound reagents Add: - Arylsulfonyl chloride - Pyridine - DCM start->reagents reaction Stir at 0°C to RT reagents->reaction workup Workup: - Wash with acid, water, brine - Dry & Concentrate reaction->workup purification Purification: Recrystallization or Chromatography workup->purification product Product: N-Sulfonyl-1-allyl-1H-indol-5-amine purification->product Sandmeyer_Workflow start Start: This compound diazotization Diazotization: - [H-NMP]HSO₄ - NaNO₂ - Water (Grinding) start->diazotization sandmeyer Sandmeyer Reaction: - Add NaI (or CuX) diazotization->sandmeyer workup Workup: - Extract & Wash - Dry & Concentrate sandmeyer->workup purification Purification: Column Chromatography workup->purification product Product: 1-Allyl-5-substituted-1H-indole purification->product

References

Application Notes and Protocols: Reaction of 1-Allyl-1H-indol-5-amine with Electrophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Allyl-1H-indol-5-amine is a versatile building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents. The indole nucleus is a privileged scaffold in medicinal chemistry, and the presence of a primary amine at the 5-position, along with an allyl group at the N-1 position, offers multiple sites for functionalization. The electron-rich nature of the indole ring system, further enhanced by the electron-donating 5-amino group, makes it highly susceptible to electrophilic aromatic substitution.

This document provides detailed application notes and experimental protocols for the reaction of this compound with various electrophiles. We will explore common electrophilic substitution reactions, including Vilsmeier-Haack formylation, Friedel-Crafts acylation, bromination, and nitration. A key consideration in these reactions is the regioselectivity, which is governed by the competing directing effects of the indole's inherent nucleophilicity at the C3 position and the strong ortho-, para-directing influence of the 5-amino group on the C4 and C6 positions.

Regioselectivity of Electrophilic Attack

The reaction of this compound with electrophiles can potentially yield a mixture of products due to the presence of multiple activated positions. The primary sites of electrophilic attack are:

  • C3-position: The pyrrole moiety of the indole ring is highly electron-rich, with the C3 position being the most nucleophilic and the typical site for electrophilic substitution on indoles.[1]

  • C4 and C6-positions: The 5-amino group is a strong activating group that directs electrophilic substitution to the positions ortho (C4 and C6) and para (C2, which is less favored) to itself.

The final product distribution will depend on the nature of the electrophile, the reaction conditions, and the potential for steric hindrance.

G cluster_molecule This compound cluster_reactivity Competing Nucleophilic Centers mol Structure of this compound with key positions highlighted C3 C3 Position (Inherently Nucleophilic) Product_C3 3-Substituted Product C3->Product_C3 Attack at C3 C4_C6 C4 and C6 Positions (Activated by 5-NH2) Product_C4 4-Substituted Product C4_C6->Product_C4 Attack at C4 Product_C6 6-Substituted Product C4_C6->Product_C6 Attack at C6 Electrophile Electrophile (E+) Electrophile->C3 Electrophile->C4_C6

Figure 1. Competing pathways for electrophilic substitution.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4][5] The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF), acts as the electrophile. Given the high reactivity of this compound, this reaction is expected to proceed under mild conditions. The primary product is anticipated to be the 3-formyl derivative due to the high nucleophilicity of the C3 position. However, formylation at the C4 or C6 position is also possible.

Experimental Protocol: Synthesis of 1-Allyl-5-amino-1H-indole-3-carbaldehyde

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 10 mL) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring over 30 minutes, maintaining the temperature below 5 °C. Allow the mixture to stir for an additional 30 minutes at 0 °C to ensure complete formation of the Vilsmeier reagent.

  • Addition of Substrate: Dissolve this compound (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution over 30 minutes, keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and slowly quench by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral. Then, add a 10% aqueous solution of sodium hydroxide and heat the mixture at 60 °C for 1 hour to hydrolyze the intermediate iminium salt.

  • Extraction: Cool the mixture to room temperature and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

ProductExpected Yield (%)Analytical Data (Expected)
1-Allyl-5-amino-1H-indole-3-carbaldehyde70-85¹H NMR: Signals corresponding to the aldehyde proton (~9.8 ppm), indole ring protons, allyl group protons, and amino group protons.
1-Allyl-5-amino-1H-indole-4-carbaldehyde5-15¹H NMR: Distinct aromatic proton coupling patterns compared to the 3-formyl isomer. Aldehyde proton signal may be shifted.
1-Allyl-5-amino-1H-indole-6-carbaldehyde<5¹H NMR: Aromatic proton signals consistent with 6-substitution.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the indole ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[6][7][8] The free amino group in this compound can complex with the Lewis acid, potentially deactivating the ring or altering the regioselectivity. Therefore, protection of the amino group (e.g., as an acetamide) is recommended prior to acylation. The acylation is expected to occur preferentially at the C3 position.

G Start Start: this compound Protection Protection of Amino Group (e.g., Acetylation) Start->Protection Acylation Friedel-Crafts Acylation (Acyl Chloride, Lewis Acid) Protection->Acylation Deprotection Deprotection of Amino Group Acylation->Deprotection Product Final Product: 3-Acyl-1-allyl-1H-indol-5-amine Deprotection->Product

Figure 2. Workflow for Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 1-(1-Allyl-5-amino-1H-indol-3-yl)ethan-1-one

  • Step 1: Protection of the Amino Group

    • Dissolve this compound (1 equivalent) in dichloromethane (DCM).

    • Add triethylamine (1.2 equivalents) and cool the solution to 0 °C.

    • Add acetyl chloride (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate to obtain N-(1-allyl-1H-indol-5-yl)acetamide.

  • Step 2: Friedel-Crafts Acylation

    • Suspend anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) in dry DCM at 0 °C under a nitrogen atmosphere.

    • Add acetyl chloride (1.5 equivalents) dropwise.

    • Add a solution of N-(1-allyl-1H-indol-5-yl)acetamide (1 equivalent) in dry DCM dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Pour the reaction mixture onto crushed ice and extract with DCM.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate.

  • Step 3: Deprotection of the Amino Group

    • Dissolve the crude acylated product in a mixture of methanol and 10% aqueous hydrochloric acid.

    • Reflux the mixture for 2-4 hours.

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

    • Purify by column chromatography.

ProductExpected Yield (%)Analytical Data (Expected)
1-(1-Allyl-5-amino-1H-indol-3-yl)ethan-1-one60-75 (overall)¹H NMR: Signals for the acetyl methyl group (~2.5 ppm), indole ring protons, allyl group protons, and amino group protons. IR: Carbonyl stretch (~1650 cm⁻¹).
1-(1-Allyl-5-amino-1H-indol-4-yl)ethan-1-one<10¹H NMR: Different aromatic proton coupling patterns.
1-(1-Allyl-5-amino-1H-indol-6-yl)ethan-1-one<5¹H NMR: Aromatic proton signals consistent with 6-substitution.

Bromination

Electrophilic bromination of indoles is readily achieved using reagents such as N-bromosuccinimide (NBS).[9][10] Due to the high reactivity of this compound, the reaction is expected to be rapid and may lead to polybromination if an excess of the brominating agent is used. The regioselectivity will be a competition between the C3, C4, and C6 positions.

Experimental Protocol: Monobromination of this compound

  • Reaction Setup: Dissolve this compound (1 equivalent) in tetrahydrofuran (THF) or acetonitrile in a round-bottom flask protected from light.

  • Addition of Brominating Agent: Cool the solution to 0 °C and add N-bromosuccinimide (NBS, 1.05 equivalents) portion-wise over 15 minutes with stirring.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ProductExpected Yield (%)Analytical Data (Expected)
3-Bromo-1-allyl-1H-indol-5-amine40-60Mass Spec: Isotopic pattern for one bromine atom. ¹H NMR: Absence of the C3-H proton signal.
4-Bromo-1-allyl-1H-indol-5-amine20-40¹H NMR: Characteristic shifts and coupling constants for the aromatic protons, indicating substitution at C4.
6-Bromo-1-allyl-1H-indol-5-amine10-20¹H NMR: Characteristic shifts and coupling constants for the aromatic protons, indicating substitution at C6.
Dibrominated productsVariableFormation likely if more than one equivalent of NBS is used or at higher temperatures.

Nitration

Nitration of highly activated aromatic amines requires mild conditions to prevent oxidation and the formation of tarry by-products.[11][12] A common strategy is to protect the amino group as an acetamide before nitration. The nitrating agent should also be mild, such as nitric acid in acetic anhydride. The nitro group is expected to be introduced at the C6 position, para to the activating acetamido group, and potentially at the C4 position (ortho). Nitration at the C3 position is also a possibility.

Experimental Protocol: Synthesis of 1-Allyl-6-nitro-1H-indol-5-amine

  • Step 1: Protection of the Amino Group

    • Follow the procedure described for Friedel-Crafts acylation to synthesize N-(1-allyl-1H-indol-5-yl)acetamide.

  • Step 2: Nitration

    • Dissolve N-(1-allyl-1H-indol-5-yl)acetamide (1 equivalent) in acetic anhydride at 0 °C.

    • Slowly add a pre-cooled mixture of fuming nitric acid (1.1 equivalents) and acetic acid dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours.

    • Pour the reaction mixture onto ice-water and stir until the excess acetic anhydride has hydrolyzed.

    • Collect the precipitated product by filtration and wash with water.

  • Step 3: Deprotection of the Amino Group

    • Suspend the crude nitro-acetamide in a mixture of ethanol and concentrated hydrochloric acid.

    • Heat the mixture at reflux for 4-6 hours.

    • Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

    • Purify by column chromatography.

ProductExpected Yield (%)Analytical Data (Expected)
1-Allyl-6-nitro-1H-indol-5-amine50-65 (overall)¹H NMR: Aromatic protons will show coupling patterns consistent with 5,6-disubstitution. IR: Characteristic nitro group stretches (~1520 and 1340 cm⁻¹).
1-Allyl-4-nitro-1H-indol-5-amine10-20¹H NMR: Aromatic protons will show coupling patterns consistent with 4,5-disubstitution.
1-Allyl-3-nitro-1H-indol-5-amine<10¹H NMR: Absence of the C3-H proton signal.

Conclusion

The reaction of this compound with electrophiles presents an interesting case of competing regioselectivity. While the C3 position is inherently the most nucleophilic site in the indole ring, the strong activating and directing effect of the 5-amino group makes the C4 and C6 positions also highly susceptible to electrophilic attack. The protocols provided herein offer robust starting points for the synthesis of various substituted this compound derivatives. Researchers should be prepared to optimize reaction conditions and employ thorough analytical techniques to separate and characterize the potential regioisomers formed. These functionalized indole derivatives are valuable intermediates for the synthesis of complex molecular architectures with potential applications in drug discovery and materials science.

References

Application Notes and Protocols for 1-Allyl-1H-indol-5-amine Derivatives in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct catalytic applications of 1-allyl-1H-indol-5-amine derivatives as standalone catalysts are not extensively documented in publicly available research. The following application notes are based on the established use of analogous indole derivatives as versatile ligands in metal-catalyzed reactions. This document, therefore, presents a prospective application of a this compound derivative as a precursor to an N-heterocyclic carbene (NHC) ligand for use in copper-catalyzed hydrosilylation reactions.

Introduction

Indole scaffolds are privileged structures in medicinal chemistry and have gained significant attention in the field of catalysis. Their unique electronic and steric properties make them ideal components of ligands for transition metal catalysts.[1] Specifically, indole-based N-heterocyclic carbenes (NHCs) have emerged as a promising class of ligands that can confer high stability and catalytic activity to metal centers.[1]

The this compound core offers several strategic advantages for ligand design:

  • The indole nitrogen can be readily functionalized to form part of an imidazolium salt, the precursor to an NHC ligand.

  • The 5-amino group provides a handle for further electronic and steric tuning of the ligand.

  • The 1-allyl group can potentially influence the steric environment around the metal center or serve as a point for anchoring the catalyst to a solid support.

This document outlines a hypothetical application of a this compound derivative in the synthesis of a novel NHC ligand and its subsequent use in a copper(I)-catalyzed hydrosilylation of carbonyl compounds.

Hypothetical Application: Copper-Catalyzed Hydrosilylation of Acetophenone

This section details the proposed synthesis of a novel indole-based NHC ligand, its complexation with copper(I), and its application in the catalytic hydrosilylation of acetophenone.

Part 1: Synthesis of the Indole-NHC Ligand Precursor

The first step is the synthesis of the imidazolium salt, which is the direct precursor to the NHC ligand. This protocol is based on established methods for NHC precursor synthesis.

Experimental Protocol: Synthesis of 1-(1-allyl-1H-indol-5-yl)-3-mesitylimidazolium chloride

  • Reaction Setup: To a dried 100 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), N-(2,4,6-trimethylphenyl)formamide (1.1 eq), and anhydrous toluene (50 mL).

  • Imine Formation: Add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the stirred solution at 0 °C. Allow the reaction to warm to room temperature and then heat at 110 °C for 12 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is quenched with a saturated aqueous solution of NaHCO₃. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Imidazolium Salt Formation: The crude intermediate is dissolved in anhydrous acetonitrile (50 mL) in a pressure vessel. Chloromethyl ethyl ether (1.5 eq) is added, and the vessel is sealed and heated to 80 °C for 24 hours.

  • Purification: After cooling, the resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under high vacuum to yield the imidazolium salt as a solid.

Diagram of Ligand Synthesis Workflow

Ligand_Synthesis cluster_start Starting Materials cluster_reaction1 Step 1: Imine Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Cyclization cluster_product Final Product Indol-5-amine This compound Reaction1 POCl₃, Toluene 110 °C, 12h Indol-5-amine->Reaction1 Formamide N-Mesitylformamide Formamide->Reaction1 Intermediate N-(1-allyl-1H-indol-5-yl)-N'-mesitylformamidine Reaction1->Intermediate Reaction2 Chloromethyl ethyl ether Acetonitrile, 80 °C, 24h Intermediate->Reaction2 Product 1-(1-allyl-1H-indol-5-yl)-3-mesitylimidazolium chloride Reaction2->Product

Caption: Synthetic workflow for the indole-NHC ligand precursor.
Part 2: Preparation of the Copper(I)-NHC Catalyst

The active catalyst is prepared by reacting the imidazolium salt with a suitable copper(I) source.

Experimental Protocol: Synthesis of [CuCl(Indole-NHC)] Complex

  • Reaction Setup: In a glovebox, combine the 1-(1-allyl-1H-indol-5-yl)-3-mesitylimidazolium chloride (1.0 eq) and copper(I) chloride (CuCl) (1.0 eq) in a Schlenk flask.

  • Solvent Addition: Add anhydrous, deoxygenated THF (20 mL).

  • Reaction: Stir the suspension at room temperature for 24 hours.

  • Isolation: The solvent is removed under vacuum, and the resulting solid is washed with pentane to remove any unreacted starting materials. The solid [CuCl(Indole-NHC)] complex is then dried under high vacuum.

Diagram of Catalyst Preparation

Catalyst_Preparation Ligand_Precursor Imidazolium Salt Reaction THF, Room Temp, 24h Ligand_Precursor->Reaction Copper_Source Copper(I) Chloride Copper_Source->Reaction Catalyst [CuCl(Indole-NHC)] Complex Reaction->Catalyst Complexation Catalytic_Cycle Catalyst [CuCl(Indole-NHC)] Active_Catalyst [(Indole-NHC)CuH] Catalyst->Active_Catalyst + R₂SiH - R₂SiHCl Silyl_Ether Silyl Ether Product Intermediate1 [(Indole-NHC)Cu-O-CH(Ph)CH₃] Active_Catalyst->Intermediate1 + Acetophenone Intermediate1->Catalyst + R₂SiH - Product Product_Release R₂SiH Substrate_Coordination Acetophenone

References

Application Notes and Protocols for the Synthesis of 1-Allyl-1H-indol-5-amine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 1-Allyl-1H-indol-5-amine and its analogs. The protocols detailed below outline a reliable synthetic route starting from 5-nitroindole, followed by functional group manipulations to yield the target compound. Additionally, this document explores the relevance of these compounds in drug discovery, particularly as ligands for serotonin and dopamine receptors.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds with significant biological activity, forming the core structure of many natural products and synthetic drugs. The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Specifically, substituted indoles have shown promise as potent ligands for various G-protein coupled receptors (GPCRs), including serotonin (5-HT) and dopamine (D2) receptors.

This compound, in particular, presents an interesting scaffold for further derivatization in the development of novel therapeutics. The presence of the allyl group at the N1 position and the amino group at the C5 position allows for a variety of chemical modifications to explore structure-activity relationships (SAR) and optimize pharmacological profiles. These analogs are of interest for their potential to modulate neurotransmitter systems implicated in a range of neurological and psychiatric disorders.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a multi-step sequence starting from the commercially available 5-nitroindole. The general synthetic strategy involves:

  • Reduction of the nitro group of 5-nitroindole to form 5-aminoindole.

  • Protection of the 5-amino group via acetylation to prevent side reactions in the subsequent step.

  • N-allylation of the indole nitrogen of the protected intermediate.

  • Deprotection of the 5-acetamido group to yield the final product, this compound.

This synthetic route is illustrated in the workflow diagram below.

Synthesis_Workflow Start 5-Nitroindole Step1 Reduction (SnCl2, EtOH) Start->Step1 Intermediate1 5-Aminoindole Step1->Intermediate1 Step2 Acetylation (Acetic Anhydride) Intermediate1->Step2 Intermediate2 N-(1H-indol-5-yl)acetamide Step2->Intermediate2 Step3 N-Allylation (Allyl Bromide, Base) Intermediate2->Step3 Intermediate3 N-(1-allyl-1H-indol-5-yl)acetamide Step3->Intermediate3 Step4 Deprotection (Alkaline Hydrolysis) Intermediate3->Step4 End This compound Step4->End

Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Aminoindole from 5-Nitroindole

Principle: The nitro group at the 5-position of the indole ring is reduced to a primary amine using a mild reducing agent such as tin(II) chloride. This method is effective for the reduction of aromatic nitro compounds without affecting the indole core.

Materials:

  • 5-Nitroindole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (absolute)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 5-nitroindole (1.0 eq) in absolute ethanol.

  • To this solution, add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise while stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a sodium hydroxide solution until the pH is basic.

  • Filter the resulting precipitate (tin salts) through a pad of celite and wash the filter cake with ethyl acetate.

  • Combine the filtrate and washings, and extract with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-aminoindole.

Quantitative Data:

ParameterValue
Typical Yield85-95%
Reaction Time2-4 hours
Reaction TemperatureReflux
Step 2: Synthesis of N-(1H-indol-5-yl)acetamide (Acetylation of 5-Aminoindole)

Principle: The 5-amino group is protected as an acetamide to prevent its reaction during the subsequent N-allylation step. Acetic anhydride is a common and efficient reagent for this transformation.

Materials:

  • 5-Aminoindole

  • Acetic anhydride

  • Pyridine (as solvent and base) or an alternative base like sodium acetate.[1]

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-aminoindole (1.0 eq) in pyridine or a suitable solvent.

  • Cool the solution in an ice bath and add acetic anhydride (1.1-1.5 eq) dropwise with stirring.[2]

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the addition of water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with 1 M HCl (to remove pyridine), followed by saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data:

ParameterValue
Typical Yield90-98%
Reaction Time1-3 hours
Reaction Temperature0°C to room temperature
Step 3: Synthesis of N-(1-allyl-1H-indol-5-yl)acetamide (N-Allylation)

Principle: The indole nitrogen of N-(1H-indol-5-yl)acetamide is deprotonated with a suitable base, and the resulting anion undergoes nucleophilic substitution with allyl bromide to introduce the allyl group at the N1 position.

Materials:

  • N-(1H-indol-5-yl)acetamide

  • Allyl bromide

  • A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-(1H-indol-5-yl)acetamide (1.0 eq) in the anhydrous solvent, add the base (e.g., K₂CO₃, 1.5-2.0 eq).

  • Stir the suspension at room temperature for a short period.

  • Add allyl bromide (1.1-1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data:

ParameterValue
Typical Yield70-85%
Reaction Time4-12 hours
Reaction TemperatureRoom temperature to 50°C
Step 4: Synthesis of this compound (Deprotection)

Principle: The acetyl protecting group on the 5-amino functionality is removed by hydrolysis under basic conditions to yield the final product.

Materials:

  • N-(1-allyl-1H-indol-5-yl)acetamide

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 10-15%)

  • Ethanol or Methanol (as a co-solvent)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-(1-allyl-1H-indol-5-yl)acetamide (1.0 eq) in a mixture of ethanol and aqueous NaOH solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography if necessary.

Quantitative Data:

ParameterValue
Typical Yield80-95%
Reaction Time2-6 hours
Reaction TemperatureReflux

Biological Activity and Signaling Pathways

This compound and its analogs are of significant interest due to their structural similarity to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). The indole scaffold is a key pharmacophore for interacting with serotonin and dopamine receptors.

Serotonin Receptors: The serotonin receptor system is complex, with at least 14 different receptor subtypes that mediate a wide array of physiological and psychological processes.[3] These receptors are classified into seven families (5-HT₁ to 5-HT₇).[4] Many of these are GPCRs that, upon activation, initiate intracellular signaling cascades. For instance, 5-HT₁ receptors are typically coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[3] Conversely, 5-HT₄, 5-HT₆, and 5-HT₇ receptors are coupled to Gs proteins, which activate adenylyl cyclase and increase cAMP levels.[3] The 5-HT₂ receptor family is coupled to Gq/11 proteins, activating phospholipase C, which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium.[3]

Serotonin_Signaling cluster_5HT1 5-HT1 Receptor cluster_5HT2 5-HT2 Receptor cluster_5HT467 5-HT4,6,7 Receptors 5-HT1 5-HT1R Gi/o Gi/o Protein 5-HT1->Gi/o AC_inhibit Adenylyl Cyclase Gi/o->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease 5-HT2 5-HT2R Gq/11 Gq/11 Protein 5-HT2->Gq/11 PLC Phospholipase C Gq/11->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_increase ↑ Intracellular Ca²⁺ IP3_DAG->Ca_increase 5-HT467 5-HT4/6/7R Gs Gs Protein 5-HT467->Gs AC_activate Adenylyl Cyclase Gs->AC_activate cAMP_increase ↑ cAMP AC_activate->cAMP_increase

Simplified signaling pathways of major serotonin receptor families.

Dopamine D2 Receptors: The dopamine D2 receptor is a primary target for antipsychotic medications. Like the 5-HT₁ receptors, D2 receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.

While specific binding data for this compound is not extensively reported, structure-activity relationship studies of related indole derivatives suggest that substitutions at the N1 and C5 positions can significantly influence affinity and selectivity for both serotonin and dopamine receptor subtypes. The N-allyl group can contribute to hydrophobic interactions within the receptor binding pocket, and the C5-amino group can act as a hydrogen bond donor or acceptor.

Quantitative Biological Data for Analogous Compounds:

The following table summarizes the binding affinities (Ki, nM) of some representative indole-based compounds at various serotonin and dopamine receptors to provide a context for the potential activity of this compound analogs.

Compound5-HT₁A5-HT₂A5-HT₂C5-HT₆5-HT₇D₂Reference
Sertindole110.380.96.83.50.5[5]
5-chloro-N,N-dimethyltryptamineHigh---Strong-[6]
1'-[4-[1-(4-fluorophenyl)-1H-indol-3-yl]-1-butyl]spiro[isobenzofuran-1(3H),4'-piperidine]21,0002,000---800[7]

Note: The data presented is for structurally related compounds and not for this compound itself. This information is intended to guide further research and screening efforts.

Conclusion

The synthetic protocols outlined in this document provide a clear and reproducible pathway for the synthesis of this compound, a versatile scaffold for the development of novel therapeutic agents. The biological context provided highlights the potential of these analogs as modulators of key neurotransmitter systems. Researchers and drug development professionals can utilize this information to synthesize and screen libraries of related compounds to identify novel ligands with improved potency, selectivity, and pharmacokinetic properties for the treatment of a variety of CNS disorders.

References

Application Notes and Protocols for High-Throughput Screening of 1-Allyl-1H-indol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant biological activities.[1][2] Its unique structure allows it to mimic peptides and interact with a wide array of biological targets, making it a valuable starting point for drug discovery.[2][3] Indole derivatives have shown promise as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][3][4] The 1-Allyl-1H-indol-5-amine scaffold represents a class of compounds with potential for diverse pharmacological activities, necessitating high-throughput screening (HTS) to efficiently evaluate their therapeutic potential.

This document provides detailed application notes and protocols for the high-throughput screening of a library of this compound derivatives. The focus is on identifying compounds with inhibitory activity against protein kinases, a common target class for indole-based compounds implicated in various diseases, including cancer and inflammatory disorders.[5][6]

Potential Biological Target: Protein Kinases

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by phosphorylating specific amino acid residues on substrate proteins.[6] Dysregulation of kinase activity is a hallmark of many diseases, making them attractive targets for therapeutic intervention.[6] Several indole derivatives have been identified as potent kinase inhibitors.[5][6][7] For the context of this application note, we will focus on a hypothetical screening campaign against a generic tyrosine kinase to identify potential inhibitors from a library of this compound derivatives.

Representative Signaling Pathway

The following diagram illustrates a simplified, generic kinase signaling pathway that is often implicated in cell proliferation and survival. Inhibition of a key kinase in this pathway can block downstream signaling and induce desired therapeutic effects, such as apoptosis in cancer cells.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase A (Target for Screening) Receptor->Kinase_A Phosphorylation Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylation Transcription_Factor_Inactive Inactive Transcription Factor Kinase_B->Transcription_Factor_Inactive Phosphorylation Transcription_Factor_Active Active Transcription Factor Transcription_Factor_Inactive->Transcription_Factor_Active Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor_Active->Gene_Expression Ligand Ligand Ligand->Receptor Activation Inhibitor This compound Derivative (Inhibitor) Inhibitor->Kinase_A Inhibition

Caption: Generic kinase signaling pathway.

High-Throughput Screening Workflow

A typical HTS campaign involves a primary screen to identify "hits" from a large compound library, followed by secondary and confirmatory assays to validate these hits and determine their potency and selectivity.[8]

Library This compound Derivative Library Primary_Screen Primary HTS (e.g., Biochemical Kinase Assay) Library->Primary_Screen Hit_Identification Hit Identification (% Inhibition > 50%) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Active Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Identification->SAR_Analysis Inactive Compounds Secondary_Assay Secondary Assay (e.g., Cell-Based Assay) Dose_Response->Secondary_Assay Secondary_Assay->SAR_Analysis

Caption: High-throughput screening workflow.

Data Presentation

The following tables represent hypothetical data from a high-throughput screening campaign of selected this compound derivatives against a target tyrosine kinase.

Table 1: Primary High-Throughput Screen Results

Compound IDConcentration (µM)Percent Inhibition (%)Hit (Yes/No)
A5A-001108.2No
A5A-0021065.7Yes
A5A-0031012.5No
A5A-0041088.9Yes
A5A-0051092.1Yes
A5A-0061045.3No
A5A-0071076.4Yes
A5A-008105.1No

Table 2: Dose-Response and Cell Viability Data for Hit Compounds

Compound IDKinase Assay IC50 (µM)Cell Viability IC50 (µM)Selectivity Index (Cell/Kinase)
A5A-0021.215.813.2
A5A-0040.55.511.0
A5A-0050.325.183.7
A5A-0072.5> 50> 20

Experimental Protocols

Protocol 1: Primary HTS - Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generic, luminescence-based biochemical assay to measure the activity of a target kinase and the inhibitory effect of the test compounds. The assay quantifies the amount of ATP remaining in solution following the kinase reaction; lower luminescence indicates higher kinase activity and less inhibition.

Materials:

  • 384-well white, opaque microplates

  • Recombinant human tyrosine kinase

  • Kinase substrate peptide

  • ATP solution

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound derivative library in DMSO

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • Plate reader with luminescence detection capabilities

  • Acoustic liquid handler (optional, for low-volume dispensing)

Procedure:

  • Compound Plating: Using an acoustic liquid handler or multichannel pipette, dispense 50 nL of each test compound from the library (typically at a 10 mM stock concentration in DMSO) into the wells of a 384-well plate. Also include wells for positive controls (no enzyme) and negative controls (DMSO vehicle).

  • Enzyme and Substrate Addition: Prepare a master mix of kinase and substrate in kinase reaction buffer. Add 10 µL of this mix to each well of the assay plate.

  • Initiation of Reaction: Prepare an ATP solution in kinase reaction buffer. To start the reaction, add 10 µL of the ATP solution to each well. The final concentration of the test compounds should be approximately 10 µM.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • Detection: Add 20 µL of the luminescent kinase assay reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.

  • Signal Measurement: Incubate the plate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl)) Compounds showing >50% inhibition are considered "hits".

Protocol 2: Secondary Assay - Cell Viability (MTT Assay)

This protocol is a colorimetric assay to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to confirm that the inhibitory effects observed in the primary screen translate to a cellular context and to assess cytotoxicity.

Materials:

  • 96-well clear, flat-bottom microplates

  • Cancer cell line expressing the target kinase (e.g., HeLa, MCF-7)[9]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hit compounds from the primary screen, serially diluted in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the 96-well plates with cells at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the hit compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value for each compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Allyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 1-Allyl-1H-indol-5-amine. It includes a detailed experimental protocol, troubleshooting guides in a question-and-answer format, and frequently asked questions to address common challenges and improve reaction yield.

Experimental Protocol: N-Allylation of 5-Aminoindole

This protocol describes a general procedure for the synthesis of this compound via the N-allylation of 5-aminoindole. The reaction conditions provided are a starting point and may require optimization for specific laboratory setups and desired outcomes.

Materials:

  • 5-Aminoindole

  • Allyl bromide

  • Base (e.g., Sodium hydride (NaH), Potassium carbonate (K2CO3), Cesium carbonate (Cs2CO3))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF))

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., Hexane/Ethyl acetate mixture)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-aminoindole (1 equivalent) in the chosen anhydrous solvent in a flame-dried round-bottom flask equipped with a magnetic stirrer.

  • Deprotonation: Add the base (1.1-1.5 equivalents) portion-wise to the solution at 0 °C. If using a strong base like NaH, allow the reaction to stir at this temperature for 30-60 minutes to ensure complete deprotonation of the indole nitrogen.

  • Allylation: Slowly add allyl bromide (1.1-1.5 equivalents) to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TCC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound.

Characterization:

  • 1H NMR: Protons of the allyl group (δ 4.8-6.1 ppm), aromatic protons of the indole ring, and protons of the amino group.

  • 13C NMR: Carbons of the allyl group (δ ~50 and 118-132 ppm) and carbons of the indole ring.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yield can be attributed to several factors. Here are some common causes and suggestions for improvement:

  • Incomplete Deprotonation: The acidity of the N-H bond in indole is crucial for the reaction. If deprotonation is incomplete, the starting material will not react efficiently.

    • Solution: Ensure the use of a sufficiently strong base and an anhydrous solvent. Consider switching to a stronger base (e.g., from K2CO3 to NaH). Allow for adequate deprotonation time before adding the allyl bromide.

  • Competing C3-Allylation: The C3 position of the indole ring is also nucleophilic and can compete with the N1 position for allylation, leading to a mixture of products and reducing the yield of the desired N-allyl isomer.

    • Solution: The choice of base and solvent can influence regioselectivity. In some cases, using a milder base or a different solvent system can favor N-allylation. Metal catalysts, such as those based on iridium or palladium, have been shown to provide high N-selectivity in the allylation of indoles.[2]

  • Reaction Temperature: The reaction temperature can impact the rate of reaction and the formation of side products.

    • Solution: While some reactions proceed well at room temperature, others may require heating to go to completion. Conversely, if side reactions are an issue, running the reaction at a lower temperature might improve selectivity and yield. Optimization of the reaction temperature is recommended.

  • Purity of Reagents: The purity of starting materials, especially the 5-aminoindole and allyl bromide, is critical. Impurities can interfere with the reaction.

    • Solution: Ensure all reagents are of high purity and that the solvent is anhydrous.

Q2: I am observing multiple spots on my TLC, even after the reaction should be complete. What are these side products and how can I minimize them?

A2: The formation of multiple products is a common issue. The main side products in this reaction are typically:

  • C3-Allyl-1H-indol-5-amine: This is the product of allylation at the C3 position of the indole ring.

  • 1,3-Diallyl-1H-indol-5-amine: This results from allylation at both the N1 and C3 positions.

  • N,N-Diallyl-5-aminoindole: The amino group at the 5-position can also be allylated, although this is generally less favorable under these conditions.

Strategies to Minimize Side Products:

  • Control Stoichiometry: Use a slight excess of the limiting reagent (typically 5-aminoindole) to minimize diallylation.

  • Optimize Base and Solvent: As mentioned, the reaction conditions play a crucial role in regioselectivity. Experiment with different base/solvent combinations.

  • Use of a Catalyst: Transition metal catalysts are known to offer excellent control over regioselectivity in indole allylations.[2]

Q3: I am having difficulty purifying my product by column chromatography. What can I do?

A3: Purification of amine-containing compounds can sometimes be challenging due to their basicity, which can lead to tailing on silica gel columns.

  • Solution 1: Add a Basic Modifier to the Eluent: Adding a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent system can help to suppress the interaction of the amine with the acidic silica gel, resulting in better peak shapes and improved separation.

  • Solution 2: Use a Different Stationary Phase: If tailing is severe, consider using a different stationary phase for chromatography, such as alumina (basic or neutral) or a commercially available amine-functionalized silica gel.

  • Solution 3: Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography may be a suitable alternative.

Frequently Asked Questions (FAQs)

Q: What is the best base to use for the N-allylation of 5-aminoindole?

A: The optimal base depends on the desired reactivity and selectivity.

  • Strong bases like Sodium Hydride (NaH) are very effective for deprotonating the indole nitrogen and can lead to high conversions. However, they may also promote side reactions if not used carefully.

  • Weaker bases like Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3) are often used for milder reaction conditions and can sometimes offer better regioselectivity. The choice of base should be optimized for your specific reaction setup.

Q: Can I use other allylating agents besides allyl bromide?

A: Yes, other allylating agents such as allyl chloride, allyl iodide, or allyl carbonates can be used. The reactivity of the allylating agent will influence the reaction conditions required. For example, allyl iodide is more reactive than allyl bromide, which may allow for milder reaction conditions or shorter reaction times.

Q: How does the amino group at the 5-position affect the reaction?

A: The electron-donating amino group at the 5-position increases the electron density of the indole ring, which can affect the nucleophilicity of both the N1 and C3 positions. This can influence the regioselectivity of the allylation. It is also a potential site for a side reaction (N-allylation of the amino group), although this is generally less likely to occur at the primary amine under the conditions used for indole N-alkylation.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Allylation of Substituted Indoles (Literature Data for Analogous Systems)

EntryIndole SubstrateAllylating AgentCatalystBaseSolventTemp (°C)Yield (%)N1:C3 SelectivityReference
15-CyanoindoleAryl IodideCuIK3PO4Dioxane110HighN/AJ. Am. Chem. Soc.
25-AminoindoleAryl IodideCuIK3PO4Dioxane110HighN/AJ. Am. Chem. Soc.
3Ethyl Indole-2-carboxylatetert-Butyl Cinnamyl CarbonateIridium ComplexCs2CO3THFRT84-91>94:6[2]
4AnilineAllyl BromideNoneK2CO3Ethanol/Water7086 (diallylated)N/ACatalyst-Free and Highly Selective N,N-Diallylation of Anilines in Aqueous Phase

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve 5-Aminoindole in Anhydrous Solvent prep2 Inert Atmosphere (N2 or Ar) deprotonation Add Base at 0°C (e.g., NaH, K2CO3) prep1->deprotonation allylation Add Allyl Bromide at 0°C, then warm to RT deprotonation->allylation monitor Monitor Reaction by TLC allylation->monitor quench Quench Reaction (Water or aq. NH4Cl) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product This compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield cause1 Incomplete Deprotonation start->cause1 cause2 C3-Allylation Side Reaction start->cause2 cause3 Suboptimal Temperature start->cause3 sol1 Use Stronger Base Ensure Anhydrous Conditions cause1->sol1 sol2 Optimize Base/Solvent Use N-Selective Catalyst cause2->sol2 sol3 Optimize Temperature (Increase or Decrease) cause3->sol3

Caption: Troubleshooting guide for low reaction yield.

References

Technical Support Center: Purification of 1-Allyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 1-Allyl-1H-indol-5-amine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include unreacted starting materials, over-alkylated byproducts, and oxidized or polymerized species of the amine.[1][2] The indole ring system itself can be susceptible to certain reactions, and the amine functional group can be prone to oxidation, especially at elevated temperatures.[1][3]

Q2: My this compound appears to be degrading during purification. What are the likely causes and how can I prevent this?

A2: Aromatic amines can be sensitive to air and light, and their stability can be affected by elevated temperatures and the presence of metal ions.[1][3][4] To minimize degradation, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon), use degassed solvents, and avoid excessive heat. Storage of the purified compound should be under an inert atmosphere and protected from light, preferably at low temperatures.

Q3: Is this compound amenable to distillation?

A3: While distillation is a common purification technique for aromatic amines, its suitability for this compound depends on the compound's boiling point and thermal stability.[5] Given the potential for degradation at high temperatures, vacuum distillation would be preferred to lower the boiling point. A preliminary thermal stability study, such as thermogravimetric analysis (TGA), is recommended.

Q4: What is the best general approach for purifying this compound?

A4: A multi-step approach is often most effective. This typically involves an initial workup with an acid-base extraction to separate the basic amine from neutral and acidic impurities.[6][7] This is often followed by a chromatographic method, such as flash column chromatography, or crystallization to achieve high purity.[1][8]

Troubleshooting Guide

Issue 1: The compound is streaking on my silica gel TLC plate and column.

  • Question: Why is my compound streaking during silica gel chromatography and how can I fix it?

  • Answer: Amines are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation and streaking. To mitigate this, you can add a small amount of a basic modifier, such as 0.5-2% triethylamine or ammonia, to your eluent system.[1] Alternatively, using a different stationary phase like basic alumina or a reverse-phase silica gel can be effective.[1]

Issue 2: Low recovery after acid-base extraction.

  • Question: I am losing a significant amount of my product during the acid-base extraction. What could be going wrong?

  • Answer: Low recovery can be due to several factors:

    • Incomplete protonation/deprotonation: Ensure the pH of the aqueous phase is sufficiently low (typically pH < 2) to fully protonate the amine and drive it into the aqueous layer, and sufficiently high (typically pH > 10) during basification to fully deprotonate it for extraction back into the organic layer.

    • Emulsion formation: Emulsions can trap your product at the interface. To break emulsions, you can try adding brine (saturated NaCl solution) or a small amount of a different organic solvent.

    • Solubility in the aqueous phase: Even in its free-base form, the compound might have some water solubility. Ensure you perform multiple extractions with the organic solvent to maximize recovery.

Issue 3: The purified compound changes color over time.

  • Question: My purified this compound, which was initially a light-colored solid/oil, has darkened. Is it degrading?

  • Answer: Yes, a color change, particularly darkening, is a common sign of oxidation in aromatic amines.[1] To prevent this, store the purified compound under an inert atmosphere (nitrogen or argon), in a sealed container protected from light, and at a low temperature (e.g., in a refrigerator or freezer).

Data Presentation: Comparison of Purification Techniques

The following table summarizes typical performance characteristics for common purification techniques applicable to this compound. The values are illustrative and can vary based on the specific impurities and experimental conditions.

Purification TechniqueTypical PurityTypical YieldThroughputKey Considerations
Acid-Base Extraction 85-95%80-95%HighGood for initial bulk purification; may not remove basic impurities.[7]
Flash Chromatography (Silica Gel + Et3N) >98%60-85%MediumGood for removing closely related impurities; requires careful solvent system optimization.[1]
Flash Chromatography (Alumina) >98%65-90%MediumAlternative to silica for basic compounds; may have different selectivity.[1]
Recrystallization >99%50-80%Low to MediumExcellent for achieving high purity if a suitable solvent is found; requires a crystalline solid.[8][9]

Experimental Protocols

1. General Protocol for Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid. Repeat the extraction 2-3 times. The protonated amine will move to the aqueous layer.

  • Wash (Optional): Wash the combined acidic aqueous layers with the organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH, saturated NaHCO3) with stirring until the pH is >10. The amine will deprotonate and may precipitate or form an oil.

  • Organic Extraction: Extract the basified aqueous solution with the organic solvent. Repeat 3-4 times to ensure complete recovery of the amine.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure to obtain the crude, base-purified product.

2. General Protocol for Flash Column Chromatography on Silica Gel

  • Eluent Preparation: Prepare the eluent system determined by TLC analysis. Add 0.5-1% triethylamine to the eluent mixture to prevent streaking.[1]

  • Column Packing: Pack a column with silica gel using the prepared eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After drying, load the silica-adsorbed sample onto the top of the column.

  • Elution: Run the column with the prepared eluent, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.

3. General Protocol for Recrystallization

  • Solvent Selection: Choose a solvent or solvent system in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures.[8]

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude product until it is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow Purification Workflow for this compound crude_mixture Crude Reaction Mixture acid_base_extraction Acid-Base Extraction crude_mixture->acid_base_extraction partially_purified Partially Purified Amine acid_base_extraction->partially_purified is_solid Is the amine a solid? partially_purified->is_solid recrystallization Recrystallization is_solid->recrystallization Yes chromatography Column Chromatography (Silica + Et3N or Alumina) is_solid->chromatography No / Impurities remain pure_product Pure this compound recrystallization->pure_product chromatography->pure_product characterization Characterization (NMR, MS, etc.) pure_product->characterization

Caption: A general workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 1-Allyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Allyl-1H-indol-5-amine. The following information is designed to help identify and mitigate common side reactions and purification challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most straightforward and commonly employed method is the direct N-alkylation of 5-aminoindole with an allyl halide, such as allyl bromide or allyl chloride, in the presence of a base.

Q2: What are the primary side reactions I should be aware of during the N-allylation of 5-aminoindole?

A2: The main side reactions include:

  • C3-allylation: Electrophilic attack at the C3 position of the indole ring, leading to the formation of 3-allyl-1H-indol-5-amine.

  • N,N-diallylation of the amino group: Further allylation of the exocyclic amino group to form 1-allyl-N,N-diallyl-1H-indol-5-amine.

  • Over-allylation at the indole nitrogen: Formation of a quaternary ammonium salt at the indole nitrogen, though this is less common under standard conditions.

  • C-allylation on the benzene ring: Allylation at other positions of the benzene nucleus (e.g., C4, C6, C7) is possible but generally occurs to a lesser extent.

Q3: How can I minimize the formation of the C3-allylated side product?

A3: To favor N-alkylation over C-alkylation, it is generally recommended to use a strong base that can completely deprotonate the indole nitrogen, such as sodium hydride (NaH) or potassium hydride (KH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Running the reaction at lower temperatures can also enhance selectivity for N-alkylation.

Q4: What conditions might lead to the N,N-diallylation of the amino group?

A4: Using a large excess of the allylating agent and a strong base can promote the di-allylation of the primary amino group. Careful control of the stoichiometry of the allyl halide is crucial to minimize this side reaction.

Q5: Are there any stability concerns with this compound or its precursor, 5-aminoindole?

A5: Indole derivatives, particularly those with electron-donating groups like an amino group, can be sensitive to oxidation and strong acids. It is advisable to store 5-aminoindole and the final product under an inert atmosphere (e.g., nitrogen or argon) and protect them from light. During workup, avoid prolonged exposure to strong acidic conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product with significant recovery of starting material. 1. Incomplete deprotonation of the indole nitrogen. 2. Insufficient reaction time or temperature. 3. Deactivation of the allylating agent.1. Use a stronger base (e.g., NaH) or ensure the base is fresh and of high purity. 2. Monitor the reaction by TLC and consider increasing the reaction time or temperature incrementally. 3. Use a fresh bottle of allyl bromide/chloride.
Presence of a significant amount of a non-polar side product in the crude NMR. This is likely the C3-allylated isomer (3-allyl-1H-indol-5-amine).1. Modify the reaction conditions to favor N-alkylation (stronger base, polar aprotic solvent, lower temperature). 2. Purification via column chromatography on silica gel using a gradient elution of ethyl acetate in hexanes can often separate the N- and C-allylated isomers.
Formation of a highly non-polar byproduct that moves quickly on TLC. This could be the N,N-diallylated product (1-allyl-N,N-diallyl-1H-indol-5-amine).1. Use a stoichiometric amount of the allylating agent (1.0-1.2 equivalents). 2. Add the allylating agent slowly to the reaction mixture to avoid localized high concentrations.
The product appears dark or discolored after workup. Oxidation of the indole ring or the amino group.1. Perform the reaction and workup under an inert atmosphere. 2. Use degassed solvents. 3. Minimize exposure to light.
Difficulty in separating the product from polar impurities. Unreacted 5-aminoindole or salts formed during the reaction.1. Ensure complete reaction by TLC. 2. Perform an aqueous workup to remove inorganic salts. 3. Column chromatography with a suitable solvent system should effectively remove the more polar starting material.

Experimental Protocols

General Protocol for N-allylation of 5-aminoindole

Materials:

  • 5-aminoindole

  • Allyl bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of 5-aminoindole (1.0 eq.) in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add allyl bromide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

Side_Reactions Start 5-Aminoindole + Allyl Bromide Product This compound (Desired Product) Start->Product N-Allylation (Favored by strong base, polar aprotic solvent) Side1 3-Allyl-1H-indol-5-amine (C3-Allylation) Start->Side1 C3-Allylation (Competing reaction) Side3 C-Allylated Isomers (on Benzene Ring) Start->Side3 C-Allylation (Minor side reaction) Side2 1-Allyl-N,N-diallyl-1H-indol-5-amine (N,N-Diallylation) Product->Side2 Further Allylation (Excess allyl bromide)

Caption: Potential reaction pathways in the synthesis of this compound.

Experimental_Workflow A 1. Deprotonation of 5-Aminoindole with NaH in DMF at 0°C B 2. Addition of Allyl Bromide at 0°C A->B C 3. Reaction at Room Temperature (Monitor by TLC) B->C D 4. Aqueous Workup (Quench, Extract, Wash, Dry) C->D E 5. Concentration (Rotary Evaporation) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: General experimental workflow for the synthesis of this compound.

Technical Support Center: Optimization of Reaction Conditions for Allylation of 5-Aminoindole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the allylation of 5-aminoindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the allylation of 5-aminoindole in a question-and-answer format.

Q1: My reaction is showing low or no conversion of 5-aminoindole. What are the potential causes and solutions?

A1: Low or no conversion can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Catalyst Inactivity: The palladium catalyst is crucial for the reaction. Ensure the use of a fresh, high-quality palladium source. If using a Pd(0) catalyst like Pd(PPh₃)₄, it can be sensitive to air and moisture. Consider using an air-stable precatalyst such as Pd₂(dba)₃.

  • Ligand Issues: The choice of phosphine ligand is critical in the Tsuji-Trost reaction.[1] Ensure the ligand is not degraded. If using a standard ligand like PPh₃, consider switching to a more electron-rich or sterically demanding ligand like a bidentate phosphine (e.g., dppe, dppp) which can improve catalytic activity.

  • Base Incompatibility: The base is necessary to deprotonate the 5-aminoindole, making it nucleophilic. Weak bases may not be sufficient. Consider using a stronger base like Cs₂CO₃ or an organic base such as DBU.

  • Solvent Choice: The polarity of the solvent can significantly impact the reaction. Aprotic solvents like THF, dioxane, or DMF are commonly used. If you are experiencing low conversion, a solvent screen is recommended.

  • Temperature: The reaction may require heating to proceed at an appreciable rate. If performing the reaction at room temperature, try increasing the temperature incrementally (e.g., to 50 °C, then 80 °C).

Q2: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?

A2: The primary selectivity issue in the allylation of 5-aminoindole is the competition between N-allylation (at the amino group and/or the indole nitrogen) and C-allylation (typically at the C3 or C7 position).

  • N-Allylation vs. C-Allylation: 5-Aminoindole has two primary nucleophilic sites: the amino group (N5) and the indole nitrogen (N1), as well as the electron-rich pyrrole ring (C3). The amino group is generally more nucleophilic and will likely be the primary site of allylation. To favor C-allylation, the amino group and indole nitrogen may need to be protected. For favoring N-allylation of the amino group, milder reaction conditions are generally preferred.

  • Controlling Regioselectivity:

    • For N-allylation at the amino group: Use of a less sterically hindered palladium catalyst and milder reaction conditions can favor reaction at the more accessible amino group.

    • For C-allylation: Protection of the amino group (e.g., as a carbamate) and the indole nitrogen (e.g., with a tosyl or BOC group) will direct the allylation to the indole ring. The C3 position is generally the most nucleophilic site on the indole ring.[2][3] However, for 4-aminoindoles, C7-allylation has been reported.[4]

  • Over-allylation: The formation of di-allylated products can occur. To minimize this, use a stoichiometric amount of the allylating agent or a slight excess of 5-aminoindole.

Q3: The reaction is producing a significant amount of side products, leading to a low yield of the desired allylated 5-aminoindole. What are common side reactions and how can they be minimized?

A3: Side reactions can be a significant issue. Common side reactions include:

  • Homocoupling of the Allylating Agent: This can be minimized by ensuring efficient catalytic turnover and avoiding excessively high temperatures.

  • Decomposition of Starting Material: 5-Aminoindole can be sensitive to harsh reaction conditions. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Isomerization of the Allyl Product: The position of the double bond in the allyl group can sometimes isomerize. This is often influenced by the catalyst and reaction conditions. Screening different ligands may help to suppress this side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the palladium-catalyzed allylation of 5-aminoindole?

A1: Based on protocols for similar substrates like 4-aminoindoles, a good starting point for the N-allylation of the amino group would be a Tsuji-Trost reaction.[1][5]

ParameterRecommended Starting Condition
Palladium Source Pd₂(dba)₃ (2.5 mol%)
Ligand PPh₃ (10 mol%)
Base Cs₂CO₃ (2 equivalents)
Allylating Agent Allyl acetate or Allyl bromide (1.2 equivalents)
Solvent THF or Dioxane
Temperature Room Temperature to 60 °C
Atmosphere Inert (Nitrogen or Argon)

Q2: How do I choose the right solvent for my reaction?

A2: The solvent can influence both the reaction rate and selectivity. A solvent screen is often necessary. Common choices include aprotic solvents like THF, dioxane, DMF, and acetonitrile. Non-coordinating solvents like dichloromethane may also be effective.[6]

Q3: What is the role of the base in this reaction?

A3: The base is required to deprotonate the amino group and/or the indole nitrogen of 5-aminoindole, making it a more potent nucleophile to attack the π-allylpalladium complex.[5] The choice of base can influence the regioselectivity of the reaction.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A sample of the reaction mixture can be taken periodically to check for the consumption of the starting material and the formation of the product.

Experimental Protocols

Protocol 1: General Procedure for N-Allylation of 5-Aminoindole (Tsuji-Trost Conditions)

  • To an oven-dried flask, add 5-aminoindole (1 equivalent), the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and the phosphine ligand (e.g., PPh₃, 10 mol%).

  • Purge the flask with an inert gas (nitrogen or argon).

  • Add the anhydrous solvent (e.g., THF) via syringe.

  • Add the base (e.g., Cs₂CO₃, 2 equivalents).

  • Add the allylating agent (e.g., allyl acetate, 1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 60 °C) and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine 5-Aminoindole, Pd Catalyst, and Ligand purge Purge with Inert Gas start->purge add_solvent Add Anhydrous Solvent purge->add_solvent add_base Add Base add_solvent->add_base add_allyl Add Allylating Agent add_base->add_allyl react Stir at Desired Temperature add_allyl->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end Isolated Product purify->end

Caption: Experimental workflow for the allylation of 5-aminoindole.

Troubleshooting_Guide cluster_solutions_low_conversion Troubleshooting Low Conversion cluster_solutions_selectivity Troubleshooting Poor Selectivity cluster_solutions_side_products Minimizing Side Products start Low Conversion? catalyst Check Catalyst/Ligand (Freshness, Type) start->catalyst Yes base Increase Base Strength (e.g., Cs2CO3) start->base Yes temp Increase Temperature start->temp Yes solvent Screen Solvents (THF, Dioxane, DMF) start->solvent Yes selectivity Poor Selectivity? start->selectivity No protect Protect N-H groups to favor C-allylation selectivity->protect Yes conditions Modify Conditions (Temp, Ligand) selectivity->conditions Yes stoichiometry Adjust Stoichiometry to avoid di-allylation selectivity->stoichiometry Yes side_products Side Products? selectivity->side_products No inert Ensure Inert Atmosphere side_products->inert Yes temp_control Avoid Excessive Heat side_products->temp_control Yes ligand_screen Screen Ligands to suppress isomerization side_products->ligand_screen Yes

References

1-Allyl-1h-indol-5-amine stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1-Allyl-1h-indol-5-amine

This guide provides essential information on the stability and storage of this compound, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored under the conditions summarized in the table below. These recommendations are based on best practices for structurally related indole derivatives.

Q2: How stable is this compound at room temperature?

Q3: Is this compound sensitive to light or air?

A3: Yes, similar indole compounds are known to be light-sensitive.[1] It is also advisable to minimize exposure to air, as the amine group can be susceptible to oxidation. The compound should be stored in a tightly sealed, light-resistant container, and the vial should be flushed with an inert gas like argon or nitrogen before sealing.

Q4: What are the known incompatibilities for this compound?

A4: this compound should be considered incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Contact with these substances can lead to rapid degradation of the compound.

Q5: What are the primary degradation pathways for this compound?

A5: While specific degradation pathways have not been published, based on its structure, potential degradation could occur through:

  • Oxidation: The indole ring and the 5-amino group are susceptible to oxidation, which can be accelerated by air and light exposure.

  • Polymerization: The allyl group can potentially undergo polymerization, especially in the presence of radical initiators or certain metal catalysts.

  • Acid/Base-Catalyzed Reactions: The indole nitrogen and the exocyclic amine can participate in acid-base reactions, which may lead to decomposition or unwanted side reactions.

Quantitative Data Summary
ParameterRecommended ConditionRationaleReference
Temperature Refrigerated (2-8 °C)To slow down potential degradation pathways.[1]
Atmosphere Under an inert atmosphere (e.g., Argon, Nitrogen)To prevent oxidation of the amine and indole functionalities.
Light Exposure Protect from light (store in an amber vial or dark place)Indole derivatives are often light-sensitive.[1]
Container Tightly sealed containerTo prevent moisture and air from entering.[1]

Troubleshooting Guide

This section addresses common issues that may arise during experiments involving this compound.

Issue 1: Inconsistent or unexpected experimental results.

If your experiment is yielding inconsistent or unexpected results, it may be due to the degradation of your this compound stock.

Experimental Protocol: Verifying Compound Integrity via Thin Layer Chromatography (TLC)

  • Prepare a TLC plate: Use a silica gel plate.

  • Prepare your sample: Dissolve a small amount of your this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spot the plate: Spot your current sample alongside a freshly opened or new batch of the compound, if available.

  • Develop the plate: Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to develop the plate.

  • Visualize: Check the plate under a UV lamp (254 nm). The presence of multiple spots for your sample, especially when compared to a fresh sample, indicates the presence of impurities or degradation products.

Issue 2: Color change in the solid compound or solutions.

A noticeable color change (e.g., from off-white to brown or purple) is a strong indicator of degradation, likely due to oxidation. If this occurs, it is recommended to use a fresh batch of the compound for your experiments.

Logical Workflow for Troubleshooting

The following diagram illustrates a troubleshooting workflow to follow if you suspect issues with your this compound.

TroubleshootingWorkflow start Unexpected Experimental Results check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_purity Assess Compound Purity (e.g., TLC, LC-MS) check_storage->check_purity Storage OK new_reagent Procure a Fresh Batch of the Compound check_storage->new_reagent Improper Storage is_pure Is the compound pure? check_purity->is_pure troubleshoot_protocol Troubleshoot Experimental Protocol is_pure->troubleshoot_protocol Yes is_pure->new_reagent No (Degradation/Impurity) end_good Proceed with Experiment troubleshoot_protocol->end_good end_bad Re-evaluate Experiment with Pure Compound new_reagent->end_bad

References

Troubleshooting 1-Allyl-1h-indol-5-amine characterization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting information and frequently asked questions regarding the characterization of 1-Allyl-1h-indol-5-amine. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectral characteristics for pure this compound?

A1: The characterization of this compound relies on techniques such as NMR, IR, and mass spectrometry. Below are the predicted data based on its chemical structure, which consists of an indole core, an N-allyl group, and a C5-amine group.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppm Multiplicity Integration Assignment Notes
~7.1-7.2 d 1H H-7 Indole ring proton
~6.8-7.0 m 2H H-4, H-6 Indole ring protons
~6.3-6.4 d 1H H-2 Indole ring proton
~5.9-6.1 m 1H -CH=CH₂ Allyl group
~5.0-5.2 m 2H -CH=CH₂ Allyl group
~4.6-4.7 d 2H N-CH₂- Allyl group

| ~3.6 (broad s) | s | 2H | -NH₂ | Primary amine, may exchange with D₂O[1] |

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppm Assignment Notes
~140-142 C-5 Carbon attached to the amine
~134-136 C-7a Indole ring carbon
~133-135 -CH=CH₂ Allyl group
~128-130 C-2 Indole ring carbon
~127-129 C-3a Indole ring carbon
~116-118 -CH=CH₂ Allyl group
~110-112 C-7 Indole ring carbon
~105-107 C-4 Indole ring carbon
~102-104 C-6 Indole ring carbon
~100-102 C-3 Indole ring carbon

| ~49-51 | N-CH₂- | Allyl group |

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹) Vibration Type Functional Group Notes
3450-3350 (two bands) N-H Asymmetric & Symmetric Stretch Primary Amine (-NH₂) Characteristic for a primary amine[1][2]
3100-3000 C-H Stretch Aromatic & Alkene
2950-2850 C-H Stretch Alkane (Allyl CH₂)
1640-1620 N-H Bend (Scissoring) Primary Amine (-NH₂) Confirms the presence of a primary amine[2]
1610-1580 C=C Stretch Aromatic Ring & Alkene

| 1340-1250 | C-N Stretch | Aromatic Amine | Strong band expected for the C-N bond of the indole ring[2] |

Table 4: Predicted Mass Spectrometry (EI-MS) Data

m/z Assignment Notes
172 [M]⁺ Molecular ion peak. The even mass is consistent with the Nitrogen Rule for a compound with two nitrogen atoms[1]
157 [M-NH₂]⁺ Loss of the amine group
131 [M-C₃H₅]⁺ Loss of the allyl group, a common fragmentation pattern

| 130 | [M-C₃H₅ - H]⁺ | Further fragmentation |

Q2: My ¹H NMR spectrum shows unexpected peaks. How can I identify the impurities?

A2: Unexpected peaks in the ¹H NMR spectrum typically arise from unreacted starting materials, reaction byproducts, or residual solvents. The primary byproduct of concern is the C3-allylated isomer.

Common Impurities:

  • 5-Aminoindole (Starting Material): Look for a broad singlet above 8.0 ppm corresponding to the indole N-H proton. The aromatic signals will also differ slightly.

  • 3-Allyl-1H-indol-5-amine (Isomeric Byproduct): This isomer will still show the broad indole N-H proton signal (>8.0 ppm). The chemical shift of the allyl protons will also be different, as they are attached to a carbon instead of a nitrogen.

  • Residual Solvents: Peaks corresponding to solvents like acetone, ethyl acetate, or dichloromethane may be present.

Use the following workflow to diagnose the issue.

G Troubleshooting Workflow for Unexpected NMR Signals start Unexpected Peaks in ¹H NMR Spectrum check_nh Is there a broad singlet > 8.0 ppm? start->check_nh check_solvent Compare remaining peaks to solvent charts check_nh->check_solvent  No   impurity_sm Impurity: Unreacted 5-Aminoindole or C3-Allyl Isomer check_nh->impurity_sm  Yes   impurity_solvent Impurity: Residual Solvent check_solvent->impurity_solvent  Yes   product_ok Spectrum is consistent with desired product. Minor impurities may exist. check_solvent->product_ok  No   action_purify Action: Re-purify sample (e.g., column chromatography) impurity_sm->action_purify

Caption: A workflow for diagnosing unexpected ¹H NMR signals.

Q3: How can I definitively confirm that the allyl group is on the nitrogen (N1) and not carbon (C3)?

A3: Differentiating between the N1 and C3 isomers is critical and can be achieved using a combination of 1D and 2D NMR techniques.

  • ¹H NMR: The most straightforward evidence is the absence of the indole N-H proton . In C3-allylated or unreacted starting material, this proton appears as a characteristic broad singlet at a very downfield shift (typically >8.0 ppm). Its absence is a strong indicator of N1 substitution.

  • ¹³C NMR: The chemical shifts of the indole ring carbons, particularly C2 and C3, are sensitive to the substitution pattern. N-alkylation causes a more subtle shift change compared to C-alkylation.

  • 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment provides conclusive proof. This experiment shows correlations between protons and carbons that are 2-3 bonds away. For the N1-allyl isomer, you should observe a correlation between the protons of the N-CH₂ group of the allyl substituent and the C2 and C7a carbons of the indole ring. This correlation is impossible for the C3-allyl isomer.

Caption: Differentiating N1 and C3 isomers using NMR evidence.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition:

    • ¹H NMR: Acquire the spectrum using a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This experiment will require a longer acquisition time.

    • 2D NMR (HMBC): If isomer confirmation is needed, run a standard HMBC experiment. Optimize the parameters to detect 2- and 3-bond correlations.

  • Analysis: Process the spectra using appropriate software. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Analyze the chemical shifts, multiplicities, and integrations to assign the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

    • Thin Film: Dissolve the sample in a volatile solvent (e.g., CH₂Cl₂), cast a film onto a salt plate (NaCl or KBr), and allow the solvent to evaporate.

  • Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the key functional group frequencies as listed in Table 3. Look for the presence of the dual N-H stretching bands for the primary amine and the absence of the indole N-H stretch.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Acquisition: Introduce the sample into the mass spectrometer, typically using an Electron Ionization (EI) source for fragmentation analysis or an Electrospray Ionization (ESI) source for accurate mass determination.

  • Analysis: Identify the molecular ion peak ([M]⁺) and analyze the major fragment ions to confirm the structure and molecular weight. Compare the fragmentation pattern with the expected values in Table 4.

References

Technical Support Center: Synthesis of 1-Allyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-Allyl-1H-indol-5-amine. This guide is intended for researchers, scientists, and drug development professionals. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to assist in the successful scale-up of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and direct precursor is 5-aminoindole. This is typically synthesized by the reduction of 5-nitroindole.[1]

Q2: What are the primary challenges when scaling up the N-allylation of 5-aminoindole?

A2: The main challenges include:

  • Regioselectivity: A significant challenge is the competition between N-allylation at the indole nitrogen (N1) and C-allylation at the electron-rich C3 position.[2]

  • Side reactions at the 5-amino group: The free amino group can also react with the allylating agent, leading to the formation of di-allylated or other undesired byproducts.

  • Instability: 5-aminoindole and its derivatives can be sensitive to air oxidation, which can lead to discoloration and the formation of impurities.

  • Purification: Separating the desired N1-allyl product from unreacted 5-aminoindole, the C3-allyl isomer, and any di-allylated byproducts can be challenging.

Q3: What safety precautions should be taken during this synthesis?

A3: Standard laboratory safety protocols should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Allyl bromide is a lachrymator and is toxic, so it must be handled with care. Strong bases like sodium hydride are pyrophoric and react violently with water.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexane. The disappearance of the 5-aminoindole spot and the appearance of a new, less polar spot corresponding to the product will indicate reaction progression. It is advisable to run a co-spot of the starting material to accurately track its consumption.

Experimental Protocol: Scalable N-Allylation of 5-Aminoindole

This protocol details a method for the N-allylation of 5-aminoindole. It is designed to be scalable, with quantities provided for a representative laboratory scale-up.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Quantity (for 10g scale)Moles (mol)Notes
5-Aminoindole132.1610.0 g0.0757Starting material
Sodium Hydride (60% dispersion in mineral oil)24.00 (as NaH)3.33 g0.0832 (of NaH)Strong base, handle with care
Allyl Bromide120.9810.0 g (7.4 mL)0.0826Allylating agent, lachrymator
Anhydrous Dimethylformamide (DMF)73.09200 mL-Solvent
Saturated Ammonium Chloride (aq. solution)-200 mL-For quenching
Ethyl Acetate-500 mL-Extraction solvent
Brine (saturated NaCl solution)-200 mL-For washing
Anhydrous Sodium Sulfate-As needed-Drying agent
Procedure
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (100 mL) to a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Deprotonation: Carefully add the sodium hydride (60% dispersion) to the DMF. Stir the suspension and cool the flask to 0°C using an ice bath.

  • In a separate beaker, dissolve 5-aminoindole (10.0 g) in anhydrous DMF (100 mL).

  • Slowly add the 5-aminoindole solution to the sodium hydride suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes. You should observe the evolution of hydrogen gas.

  • Allylation: Add allyl bromide (10.0 g) dropwise to the reaction mixture at 0°C over 20 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Work-up: Cool the reaction mixture back to 0°C with an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of saturated ammonium chloride solution (200 mL). Be cautious as any unreacted sodium hydride will react vigorously.

  • Transfer the mixture to a separatory funnel and add ethyl acetate (250 mL).

  • Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no product formation - Incomplete deprotonation of the indole nitrogen.- Inactive sodium hydride.- Insufficient reaction time or temperature.- Ensure the 5-aminoindole and DMF are completely dry.- Use fresh, properly stored sodium hydride.- Allow for a longer deprotonation time.- Let the reaction stir for a longer period at room temperature.
Presence of multiple product spots on TLC - Formation of the C3-allylated isomer.- Di-allylation at both the indole nitrogen and the 5-amino group.- Lowering the reaction temperature during the addition of allyl bromide may favor N-allylation.- Consider using a milder base or a different solvent system.- Careful column chromatography is necessary to separate the isomers.
Product discoloration (darkening) - Air oxidation of the 5-aminoindole or the product.- Maintain a strict inert atmosphere throughout the reaction and work-up.- Store the starting material and purified product under nitrogen or argon, protected from light.
Difficult purification - Similar polarities of the N-allyl, C-allyl, and di-allyl products.- Use a long chromatography column with a shallow solvent gradient for better separation.- Consider recrystallization as an alternative or additional purification step.
Unreacted starting material - Insufficient amount of sodium hydride or allyl bromide.- Short reaction time.- Use a slight excess of sodium hydride (1.1-1.2 equivalents) and allyl bromide (1.1 equivalents).- Increase the reaction time and monitor by TLC until the starting material is consumed.

Visualizations

experimental_workflow prep Preparation (Inert atmosphere, dry DMF) deprot Deprotonation (5-Aminoindole + NaH in DMF at 0°C) prep->deprot allyl Allylation (Add Allyl Bromide at 0°C, warm to RT) deprot->allyl workup Work-up (Quench with NH4Cl, Extract with EtOAc) allyl->workup purify Purification (Column Chromatography) workup->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Reaction Outcome low_yield Low Yield / No Product start->low_yield multi_spots Multiple Products (TLC) start->multi_spots discolor Product Discoloration start->discolor cause1 Incomplete Deprotonation or Inactive Reagents low_yield->cause1 cause2 Side Reactions: - C3-Allylation - Di-allylation multi_spots->cause2 cause3 Air Oxidation discolor->cause3 solution1 Check Reagent Quality & Deprotonation Time cause1->solution1 solution2 Optimize Temperature & Stoichiometry cause2->solution2 solution3 Maintain Inert Atmosphere cause3->solution3

Caption: Troubleshooting guide for the synthesis of this compound.

References

Technical Support Center: Preventing Allyl Group Polymerization in Indole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the polymerization of allyl groups during indole synthesis. Below you will find troubleshooting guides and frequently asked questions to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my indole synthesis with an allyl-substituted precursor resulting in a low yield and a significant amount of polymeric material?

A1: The acidic conditions required for many indole syntheses, such as the Fischer indole synthesis, can lead to the polymerization of allyl groups.[1][2] This is a common side reaction when working with substrates containing unsaturated functionalities. The strong Brønsted or Lewis acids used as catalysts can protonate the double bond of the allyl group, initiating a cationic polymerization cascade.[3] This process competes with the desired indole cyclization, consuming the starting material and resulting in the formation of unwanted polymer byproducts, which can complicate purification and significantly lower the yield of your target indole.

Q2: What is the underlying mechanism of allyl group polymerization under indole synthesis conditions?

A2: The primary mechanism for the polymerization of allyl groups during acid-catalyzed indole synthesis is cationic polymerization.[3][4] The process is initiated by the protonation of the allyl double bond by the acid catalyst (e.g., H₂SO₄, HCl, ZnCl₂, BF₃), which generates a stable secondary carbocation.[5] This carbocation is an electrophile that can then attack the double bond of another allyl-containing molecule. This chain-propagation step continues, leading to the formation of a polymer. In some cases, radical polymerization can also be a contributing factor, especially at elevated temperatures or in the presence of radical initiators.[6]

Q3: Can I use radical inhibitors like BHT or hydroquinone to prevent this polymerization?

A3: Yes, the addition of radical inhibitors such as butylated hydroxytoluene (BHT) or hydroquinone can be an effective strategy to mitigate polymerization.[6][7] While the primary polymerization mechanism under acidic conditions is cationic, radical pathways can also be initiated, particularly at higher temperatures.[6] These inhibitors function by scavenging free radicals that may form, thus terminating any radical chain reactions.[1][8] It is common practice in industrial settings to use such inhibitors to stabilize unsaturated monomers.[6]

Q4: Are there alternative indole synthesis methods that are more suitable for allyl-substituted precursors?

A4: Yes, several methods can be employed to circumvent the harsh acidic conditions of traditional indole syntheses. Palladium-catalyzed methods, such as the Buchwald modification of the Fischer indole synthesis or the cycloisomerization of o-allylanilines, often proceed under milder conditions and can be more tolerant of sensitive functional groups like allyl moieties.[2][9] These methods provide a valuable alternative when acidic conditions lead to significant side reactions.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and preventing allyl group polymerization during your indole synthesis experiments.

Problem Potential Cause Recommended Solution
Low to no yield of the desired allyl-substituted indole. 1. Polymerization of the allyl group: The acidic reaction conditions are likely causing cationic polymerization of the allyl moiety.[3] 2. Decomposition of starting material: The harsh acidic conditions may be degrading the starting materials or intermediates.1. Add a polymerization inhibitor: Introduce a radical scavenger such as BHT (butylated hydroxytoluene) or hydroquinone to the reaction mixture. A typical starting concentration is 0.1 mol%.[7] 2. Optimize reaction temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate to minimize thermally initiated polymerization. 3. Choose a milder acid catalyst: If using a strong Brønsted acid like H₂SO₄, consider switching to a weaker acid like acetic acid or a Lewis acid such as ZnCl₂ which may be less prone to initiating polymerization.[10]
The reaction mixture becomes viscous and difficult to stir. Extensive polymerization: Significant formation of high molecular weight polymers is occurring.1. Immediately add an inhibitor: If the reaction is salvageable, adding an inhibitor may halt further polymerization. 2. Dilute the reaction mixture: Adding more solvent can help to reduce the viscosity and improve stirring. 3. Abandon and re-plan: In cases of severe polymerization, it is often best to stop the reaction and redesign the synthesis with preventative measures.
Complex mixture of byproducts observed by TLC or NMR. 1. Partial polymerization: Formation of oligomers of varying lengths. 2. Rearrangement reactions: The acidic conditions may be causing isomerization of the allyl group or other undesired rearrangements.1. Incorporate an inhibitor: This should be the first step in simplifying the product mixture by preventing radical side reactions. 2. Screen different acid catalysts: The nature of the acid catalyst (Brønsted vs. Lewis) can influence the reaction pathway and byproduct formation.[11] A systematic screen can identify the optimal catalyst for your specific substrate. 3. Consider a protecting group strategy: If the allyl group is not directly involved in the cyclization, it may be possible to protect it with a group that is stable to the reaction conditions and can be removed later.
Inconsistent results between batches. Variability in reagent quality or reaction setup: Trace impurities, exposure to air (oxygen can act as an inhibitor), or slight variations in temperature can affect the extent of polymerization.[7]1. Use freshly distilled/purified reagents: Ensure that your starting materials, especially the allyl-containing precursor, are free from peroxides or other impurities that could initiate polymerization. 2. Maintain an inert atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxygen from interfering with the reaction. 3. Precise temperature control: Use a reliable heating mantle with a temperature controller to ensure consistent reaction temperatures.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of an N-Allylic Indole with Polymerization Inhibitor

This protocol is adapted from a one-pot asymmetric synthesis of N-allylic indoles and demonstrates a general approach to the Fischer indolization step.[9]

Materials:

  • N-allyl-N-phenylhydrazine (1 equivalent)

  • Cyclohexanone (1.1 equivalents)

  • Acetic acid

  • Polymerization inhibitor (e.g., BHT, 0.1 mol%)

Procedure:

  • To a solution of N-allyl-N-phenylhydrazine in a suitable solvent, add the polymerization inhibitor (e.g., BHT).

  • Add cyclohexanone (1.1 equivalents) to the mixture and stir for 30 minutes at room temperature to form the corresponding hydrazone in situ.

  • Remove the solvent under reduced pressure.

  • To the residue, add acetic acid to a concentration of 0.25 M.

  • Heat the reaction mixture at 70 °C and monitor the progress by TLC. The reaction time can vary from 3 to 18 hours.[9]

  • Upon completion, remove the volatiles by rotary evaporation.

  • Purify the crude product by flash column chromatography to obtain the N-allylic indole.[9]

Visualizations

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield / Polymer Formation in Allyl-Indole Synthesis q1 Is the reaction mixture viscous or solidifying? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Severe Polymerization Occurring. Stop reaction, dilute if possible for cleanup. Re-evaluate conditions. a1_yes->sol1 q2 Are you using a polymerization inhibitor? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Consider Reaction Conditions: - High Temperature? - Strong Acid? a2_yes->q3 sol2 Add a radical scavenger like BHT or hydroquinone (start at 0.1 mol%). a2_no->sol2 sol2->q3 sol3 Optimize Conditions: 1. Lower reaction temperature. 2. Screen milder acid catalysts (e.g., Acetic Acid, ZnCl2). q3->sol3 q4 Still encountering issues? sol3->q4 sol4 Consider Alternative Synthesis Routes: - Palladium-catalyzed methods - Protecting group strategies q4->sol4

Caption: Troubleshooting workflow for addressing allyl group polymerization.

Proposed Mechanism of Acid-Catalyzed Allyl Polymerization

Cationic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Allyl_Monomer R-CH=CH-CH₂ Carbocation R-C⁺H-CH₂-CH₃ Allyl_Monomer->Carbocation + H⁺ H+ H⁺ Carbocation_2 R-C⁺H-CH₂-CH₃ Dimer_Cation R-CH(CH₂-CH₃)-CH(R)-C⁺H-CH₂ Carbocation_2->Dimer_Cation + R-CH=CH-CH₂ Allyl_Monomer_2 R-CH=CH-CH₂ ... ... Dimer_Cation->... + n (Monomer) Growing_Chain Polymer-C⁺H-CH₂-CH₃ Terminated_Polymer Polymer-CH(Nu)-CH₂-CH₃ Growing_Chain->Terminated_Polymer + Nu⁻ Nu Nu⁻

Caption: Simplified mechanism of cationic polymerization of an allyl group.

References

Protecting group strategies for 1-Allyl-1h-indol-5-amine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Allyl-1H-indol-5-amine. The guidance focuses on protecting group strategies, particularly the widely used tert-butoxycarbonyl (Boc) protecting group, and addresses common issues encountered during the synthetic sequence.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and effective strategy involves a three-step sequence starting from 5-aminoindole:

  • Protection of the 5-amino group: The exocyclic amine is protected, most commonly with a tert-butoxycarbonyl (Boc) group, to prevent its reaction in the subsequent step. This forms tert-butyl (1H-indol-5-yl)carbamate.

  • N-allylation of the indole ring: The nitrogen of the indole ring is then allylated using an allyl halide (e.g., allyl bromide) in the presence of a base. This step yields tert-butyl (1-allyl-1H-indol-5-yl)carbamate.

  • Deprotection of the 5-amino group: The Boc protecting group is removed under acidic conditions to yield the final product, this compound.

Q2: Why is a protecting group necessary for the 5-amino group?

The 5-amino group of the indole is nucleophilic and can compete with the indole nitrogen during the N-allylation step.[1] Protecting the amino group ensures that the allylation occurs selectively at the desired indole nitrogen. The Boc group is frequently chosen due to its stability under the basic conditions of N-alkylation and its relatively mild removal under acidic conditions.[2]

Q3: What are some alternative protecting groups to Boc for this synthesis?

While Boc is the most common, other protecting groups can be employed. The choice depends on the overall synthetic strategy and the orthogonality required. Two common alternatives are:

  • Carbobenzyloxy (Cbz): Introduced using benzyl chloroformate (Cbz-Cl) and a base.[3] It is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis.[3]

  • Acetyl (Ac): Introduced using acetyl chloride or acetic anhydride.[4] It is a simple and cost-effective protecting group, but its removal often requires harsh acidic or basic hydrolysis, which might not be compatible with all substrates.[4]

Q4: How can I monitor the progress of each reaction step?

Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of each step. By spotting the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture), you can observe the consumption of the starting material and the formation of the product. Staining with an appropriate agent (e.g., potassium permanganate) can help visualize the spots.

Experimental Protocols

Protocol 1: Boc Protection of 5-Aminoindole

This protocol describes the protection of the 5-amino group of 5-aminoindole using di-tert-butyl dicarbonate (Boc)₂O.

Reagents and Materials:

  • 5-Aminoindole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 5-aminoindole (1.0 equiv) in THF or DCM.

  • Add triethylamine (1.2 equiv).

  • To this solution, add a solution of di-tert-butyl dicarbonate (1.1 equiv) in the same solvent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl (1H-indol-5-yl)carbamate.

ParameterCondition
Starting Material 5-Aminoindole
Protecting Agent Di-tert-butyl dicarbonate ((Boc)₂O)
Base Triethylamine (TEA)
Solvent Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Typical Yield 90-99%

Table 1: Typical reaction conditions for Boc protection of 5-aminoindole.

Protocol 2: N-Allylation of tert-butyl (1H-indol-5-yl)carbamate

This protocol details the N-allylation of the Boc-protected 5-aminoindole.

Reagents and Materials:

  • tert-butyl (1H-indol-5-yl)carbamate

  • Allyl bromide

  • Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of tert-butyl (1H-indol-5-yl)carbamate (1.0 equiv) in anhydrous DMF or THF at 0 °C, add sodium hydride (1.2 equiv) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add allyl bromide (1.1 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterCondition
Starting Material tert-butyl (1H-indol-5-yl)carbamate
Alkylating Agent Allyl bromide
Base Sodium hydride (NaH)
Solvent Anhydrous N,N-Dimethylformamide (DMF)
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Typical Yield 60-80% (estimated based on similar reactions)[5]

Table 2: Typical reaction conditions for N-allylation.

Protocol 3: Boc Deprotection of tert-butyl (1-allyl-1H-indol-5-yl)carbamate

This protocol describes the final deprotection step to yield this compound.

Reagents and Materials:

  • tert-butyl (1-allyl-1H-indol-5-yl)carbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve tert-butyl (1-allyl-1H-indol-5-yl)carbamate (1.0 equiv) in DCM.

  • Add trifluoroacetic acid (5-10 equiv) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

ParameterCondition
Starting Material tert-butyl (1-allyl-1H-indol-5-yl)carbamate
Deprotecting Agent Trifluoroacetic acid (TFA)
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 1-3 hours
Typical Yield >95%[6]

Table 3: Typical reaction conditions for Boc deprotection.

Troubleshooting Guides

Issue 1: Incomplete Boc Protection
  • Symptom: TLC analysis shows a significant amount of remaining 5-aminoindole.

  • Possible Causes:

    • Insufficient (Boc)₂O or base.

    • Deactivated (Boc)₂O due to improper storage.

    • Short reaction time.

  • Solutions:

    • Add an additional portion of (Boc)₂O (0.2-0.5 equiv) and base and continue stirring.

    • Ensure (Boc)₂O is fresh and has been stored properly.

    • Increase the reaction time and continue monitoring by TLC.

Issue 2: Low Yield or Side Products in N-Allylation
  • Symptom: Low yield of the desired N-allylated product and/or formation of a byproduct. A common byproduct is the C3-allylated indole.

  • Possible Causes:

    • C3-Alkylation: The C3 position of the indole ring is also nucleophilic and can compete with the N1 position for the allyl group, especially if the N-H is not fully deprotonated.[5]

    • Incomplete Deprotonation: Insufficient or deactivated base.

    • Moisture: Presence of water in the reaction mixture can quench the base.

  • Solutions:

    • Favoring N-Alkylation:

      • Use a strong, non-nucleophilic base like sodium hydride or potassium tert-butoxide to ensure complete deprotonation of the indole nitrogen.[5]

      • Running the reaction at a slightly elevated temperature (e.g., 80 °C) after the initial deprotonation can favor N-alkylation.[5]

    • Ensure Anhydrous Conditions: Use freshly dried solvents and flame-dried glassware.

    • Base Quality: Use fresh, high-quality sodium hydride.

Issue 3: Incomplete Boc Deprotection or Side Reactions
  • Symptom: TLC shows remaining Boc-protected starting material or the formation of unexpected byproducts.

  • Possible Causes:

    • Insufficient Acid: Not enough TFA to drive the reaction to completion.

    • Alkylation of Indole Ring: The tert-butyl cation generated during deprotection can act as an electrophile and alkylate the electron-rich indole ring, leading to undesired byproducts.[7]

    • Short Reaction Time: The deprotection may require more time.

  • Solutions:

    • Increase Acid or Reaction Time: Add more TFA or prolong the reaction time, monitoring by TLC.

    • Use a Scavenger: To prevent t-butylation of the product, a cation scavenger such as triethylsilane (TES) or anisole can be added to the reaction mixture.[7]

Visualizations

SynthesisWorkflow Start 5-Aminoindole Step1 Boc Protection ((Boc)₂O, Base) Start->Step1 Intermediate1 tert-butyl (1H-indol-5-yl)carbamate Step1->Intermediate1 Step2 N-Allylation (Allyl Bromide, Base) Intermediate1->Step2 Intermediate2 tert-butyl (1-allyl-1H-indol-5-yl)carbamate Step2->Intermediate2 Step3 Boc Deprotection (TFA) Intermediate2->Step3 End This compound Step3->End

Caption: Synthetic workflow for this compound.

TroubleshootingNAllylation Problem Low Yield in N-Allylation Cause1 Incomplete Deprotonation Problem->Cause1 Cause2 C3-Alkylation Side Reaction Problem->Cause2 Cause3 Moisture Contamination Problem->Cause3 Solution1a Use Stronger Base (NaH, KOtBu) Cause1->Solution1a Solution1b Ensure Fresh Base Cause1->Solution1b Solution2a Elevate Temperature after Deprotonation Cause2->Solution2a Solution2b Use N-Protecting Group on Indole (if applicable) Cause2->Solution2b Solution3 Use Anhydrous Solvents and Glassware Cause3->Solution3

Caption: Troubleshooting logic for N-allylation step.

References

Technical Support Center: Synthesis of 1-Allyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Allyl-1H-indol-5-amine. The focus is on the identification and mitigation of potential byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most likely byproducts in the synthesis of this compound?

The starting material, 5-aminoindole, possesses two primary nucleophilic centers: the indole nitrogen (N1) and the exocyclic amino group (N5). This duality can lead to the formation of several byproducts under typical N-alkylation conditions. The most probable byproducts are:

  • 5-(Allylamino)-1H-indole (N5-allyl isomer): This isomer arises from the allylation of the amino group at the 5-position. Aromatic amines are generally more nucleophilic than the nitrogen in an indole ring, making this a significant potential byproduct.

  • 1,5-Diallyl-1H-indole (Diallylated product): If the reaction conditions are too harsh or an excess of the allylating agent is used, dialkylation can occur at both the N1 and N5 positions.

  • C-Alkylated byproducts: Although less common under conditions favoring N-alkylation, allylation at the C2 or C3 positions of the indole ring can occur, particularly if the N1 position is protonated.

  • Over-alkylation of the N5-amino group: Further reaction of the secondary amine in the N5-allyl isomer can lead to the formation of a tertiary amine.

Q2: How can I control the regioselectivity of the allylation to favor the desired this compound (N1-allyl isomer)?

Controlling the regioselectivity between the N1 and N5 positions is critical. The choice of base and solvent system plays a crucial role:

  • Base Selection: Using a strong base that selectively deprotonates the more acidic indole N-H proton (pKa ≈ 17) over the aromatic amine N-H (pKa ≈ 30) can significantly favor N1-alkylation. Bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often effective. Weaker bases, such as potassium carbonate (K₂CO₃), may lead to a mixture of N1 and N5 alkylated products.

  • Solvent System: Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used for N-alkylation of indoles. These solvents can help to solvate the cation of the base and promote the desired reaction.

Q3: What analytical techniques are recommended for identifying the main product and byproducts?

A combination of chromatographic and spectroscopic techniques is essential for accurate identification and quantification:

  • Thin-Layer Chromatography (TLC): Useful for initial reaction monitoring and qualitative assessment of product and byproduct formation.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the product and the relative amounts of different isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Allows for the separation and identification of volatile components, providing molecular weight information for each peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for unambiguous structure elucidation of the desired product and any isolated byproducts. Key diagnostic signals include the chemical shifts and coupling patterns of the allyl group protons and the protons on the indole ring.

Q4: Are there any specific purification strategies to separate this compound from its N5-isomer?

Separating the N1 and N5 isomers can be challenging due to their similar polarities.

  • Column Chromatography: Careful optimization of the stationary phase (e.g., silica gel or alumina) and the mobile phase (e.g., a gradient of ethyl acetate in hexanes) is the most common method.

  • Recrystallization: If a suitable solvent system can be found, recrystallization may be an effective method for purifying the desired isomer, provided it is the major product and forms a crystalline solid.

  • Preparative HPLC: For difficult separations, preparative HPLC can be employed to isolate the pure isomers.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low yield of the desired N1-allyl product and significant amount of the N5-allyl isomer. The base used was not strong enough to selectively deprotonate the indole N-H.Switch to a stronger base such as Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK).
Presence of a significant amount of the diallylated byproduct. Excess allyl bromide was used, or the reaction was run for too long or at too high a temperature.Use a stoichiometric amount of allyl bromide (1.0-1.1 equivalents). Monitor the reaction closely by TLC and stop it once the starting material is consumed. Consider running the reaction at a lower temperature.
Multiple unidentified spots on TLC, possibly indicating C-alkylation. Reaction conditions (e.g., acidic pH) may be favoring electrophilic substitution on the indole ring.Ensure the reaction is run under basic conditions. The use of a strong base to generate the indolide anion will significantly favor N-alkylation over C-alkylation.
Difficulty in separating the N1 and N5 isomers by column chromatography. The polarity difference between the isomers is small.Try a different solvent system with varying polarity gradients. Consider using a different stationary phase (e.g., alumina instead of silica gel). If the issue persists, preparative HPLC may be necessary.

Data Presentation

Table 1: Hypothetical Product Distribution Based on Reaction Conditions

Base Solvent Temperature (°C) Yield of this compound (%) Yield of 5-(Allylamino)-1H-indole (%) Yield of 1,5-Diallyl-1H-indole (%)
K₂CO₃Acetonitrile80454010
NaHTHF0 to RT8555
t-BuOKDMFRT78157

Note: The data in this table is illustrative and intended to demonstrate the expected trends in product distribution based on the choice of reaction conditions. Actual results may vary.

Experimental Protocols

Protocol 1: Synthesis of this compound (Optimized for N1-Selectivity)

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-aminoindole (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the mixture to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Allylation: Cool the reaction mixture back to 0 °C and add allyl bromide (1.05 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Visualizations

Byproduct_Identification_Workflow start Crude Reaction Mixture tlc TLC Analysis start->tlc column Column Chromatography tlc->column fractions Collect Fractions column->fractions nmr ¹H and ¹³C NMR Analysis fractions->nmr product Desired Product: This compound nmr->product byproduct1 Byproduct 1: 5-(Allylamino)-1H-indole nmr->byproduct1 byproduct2 Byproduct 2: 1,5-Diallyl-1H-indole nmr->byproduct2 other_byproducts Other Byproducts nmr->other_byproducts Reaction_Selectivity SA 5-Aminoindole Base Choice of Base SA->Base StrongBase Strong Base (e.g., NaH) Base->StrongBase Strong WeakBase Weaker Base (e.g., K₂CO₃) Base->WeakBase Weak N1_depro Selective Deprotonation at N1 StrongBase->N1_depro Mixture_depro Competitive Deprotonation at N1 and N5 WeakBase->Mixture_depro N1_product Favors This compound N1_depro->N1_product Mixture_product Mixture of N1 and N5 Isomers Mixture_depro->Mixture_product

Technical Support Center: Synthesis of 1-Allyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Allyl-1H-indol-5-amine. The content is tailored for researchers, scientists, and professionals in drug development, focusing on optimizing catalytic conditions and overcoming common experimental challenges.

Troubleshooting Guides

Problem 1: Low to no conversion of 5-aminoindole.

Possible Causes:

  • Inactive Catalyst: The palladium or iridium catalyst may have degraded due to exposure to air or moisture.

  • Insufficient Base: The base may not be strong enough to deprotonate the indole nitrogen or may have been consumed by adventitious acids.

  • Low Reaction Temperature: The temperature may be too low for the specific catalyst and substrate.

  • Poorly Nucleophilic Substrate: While the 5-amino group is nucleophilic, the indole nitrogen is less so, and reaction conditions may not be sufficient to promote N-1 allylation.

Solutions:

SolutionDetailed Protocol
Catalyst Activation Ensure the use of freshly opened or properly stored catalysts. For palladium catalysts, a pre-activation step by reduction of a Pd(II) precursor to Pd(0) may be necessary.
Choice of Base Stronger bases like sodium hydride (NaH) or cesium carbonate (Cs2CO3) are often more effective than weaker bases like triethylamine (Et3N) for deprotonating the indole nitrogen.
Optimize Temperature Screen a range of temperatures, typically from room temperature to the boiling point of the solvent. For less reactive substrates, higher temperatures are often required.
Solvent Choice Aprotic polar solvents like DMF, DMSO, or THF are generally preferred for N-alkylation reactions.
Problem 2: Product is primarily the N-5 allylated isomer instead of the desired N-1 allylated product.

Possible Cause:

  • Higher Nucleophilicity of the 5-Amino Group: The primary amine at the 5-position is significantly more nucleophilic than the indole nitrogen, leading to preferential allylation at the 5-position, especially with catalysts like iridium.

Solutions:

SolutionDetailed Protocol
Protection of the 5-Amino Group The most effective strategy is to protect the 5-amino group prior to the N-1 allylation. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group.
Catalyst Selection While challenging, some palladium catalysts in combination with specific ligands might offer slightly better N-1 selectivity compared to iridium catalysts, which are known to favor amination. However, protection is the more reliable method.
Problem 3: Formation of C-3 allylated byproducts.

Possible Cause:

  • High Nucleophilicity of the C-3 Position: The C-3 position of the indole ring is electron-rich and can compete with the N-1 position for the allyl electrophile, a common issue in indole chemistry.

Solutions:

SolutionDetailed Protocol
Choice of Catalyst and Ligand The ligand on the metal catalyst can significantly influence the regioselectivity. For palladium-catalyzed reactions, ligands like P(2-furyl)3 have been shown to favor C-3 allylation in some cases, so screening different phosphine or N-heterocyclic carbene (NHC) ligands is recommended to favor N-1 allylation.
Use of a Borane Additive For palladium-catalyzed allylations using allyl alcohol, the addition of a trialkylborane like triethylborane can promote C-3 selectivity, so its exclusion is crucial for favoring N-1 allylation.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in the synthesis of this compound?

A1: The primary challenge is achieving regioselectivity for the N-1 position. The starting material, 5-aminoindole, has three potential nucleophilic sites for allylation: the indole nitrogen (N-1), the C-3 position of the indole ring, and the 5-amino group. The 5-amino group is the most nucleophilic, making N-5 allylation the most likely outcome in many catalytic systems.

Q2: Which catalyst system is recommended for the N-1 allylation of 5-aminoindole?

A2: Direct N-1 allylation is challenging. A two-step approach is recommended:

  • Protection: Protect the 5-amino group, for example, with a Boc group.

  • N-1 Allylation: Use a palladium-based catalyst system for the allylation of the N-Boc protected 5-aminoindole. A common system is Pd2(dba)3 with a suitable phosphine ligand.

Q3: How can I protect the 5-amino group of 5-aminoindole?

A3: A standard method is Boc protection using di-tert-butyl dicarbonate (Boc₂O). However, be aware that the reaction with electron-rich anilines can be slow.

Q4: I am observing multiple products on my TLC plate. What could they be?

A4: You are likely observing a mixture of N-1, N-5, and C-3 allylated products, as well as potentially di-allylated products (e.g., N-1, N-5 di-allylation). Unreacted starting material may also be present.

Q5: How can I purify the final this compound product?

A5: Column chromatography on silica gel is the most common method for purifying N-allylated indoles. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective for separating the isomers.

Experimental Protocols

Protocol 1: Boc Protection of 5-Aminoindole

This protocol describes the protection of the 5-amino group of 5-aminoindole using di-tert-butyl dicarbonate.

Materials:

  • 5-aminoindole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or 4-(dimethylamino)pyridine (DMAP) (catalytic)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 5-aminoindole (1.0 eq) in DCM or THF.

  • Add triethylamine (1.2 eq) or a catalytic amount of DMAP.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC. Note that this reaction can be slow for anilines.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield tert-butyl (1H-indol-5-yl)carbamate.

Protocol 2: Palladium-Catalyzed N-1 Allylation of Boc-Protected 5-Aminoindole

This protocol outlines the N-1 allylation of the protected indole.

Materials:

  • tert-butyl (1H-indol-5-yl)carbamate

  • Allyl methyl carbonate or allyl acetate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Cesium carbonate (Cs₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous THF or Dioxane

Procedure:

  • To a solution of Pd₂(dba)₃ (2.5 mol%) and the phosphine ligand (10 mol%) in the chosen anhydrous solvent, add the allyl carbonate/acetate (1.5 eq).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add tert-butyl (1H-indol-5-yl)carbamate (1.0 eq) and the base (2.0 eq).

  • Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature, quench with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 3: Deprotection of the Boc Group

This protocol describes the final deprotection step to yield this compound.

Materials:

  • N-1-allyl-5-(Boc-amino)indole

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Add TFA (5-10 equivalents) at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid.

  • Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product.

Quantitative Data

The following tables summarize typical reaction conditions and yields for related indole allylation reactions. Note that these are illustrative, and optimization will be required for the specific synthesis of this compound.

Table 1: Conditions for Palladium-Catalyzed N-Allylation of Indoles

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (2.5)PPh₃ (10)Cs₂CO₃THF601270-90General
Pd(OAc)₂ (5)dppf (10)K₂CO₃Dioxane802465-85General
Pd(PPh₃)₄ (5)-NaHDMFRT680-95General

Table 2: Conditions for Iridium-Catalyzed Allylation of Indoles (Note: Often favors C-3 or other nucleophilic sites)

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
[Ir(cod)Cl]₂ (2)Chiral Phosphoramidite (8)Cs₂CO₃THF501880-95[1]
[Ir(cod)Cl]₂ (2)(S)-tol-BINAP (4)DBUCH₂Cl₂RT2475-90General

Visualizations

experimental_workflow cluster_protection Step 1: Protection of 5-Amino Group cluster_allylation Step 2: N-1 Allylation cluster_deprotection Step 3: Deprotection start 5-Aminoindole prot_reagents Boc₂O, Base (e.g., Et₃N) DCM or THF start->prot_reagents Reaction protected_indole tert-butyl (1H-indol-5-yl)carbamate prot_reagents->protected_indole Product allyl_reagents Allyl Source (e.g., Allyl Carbonate) Pd Catalyst (e.g., Pd₂(dba)₃), Ligand Base (e.g., Cs₂CO₃) protected_indole->allyl_reagents Reaction n1_allyl_protected N-1-Allyl-5-(Boc-amino)indole allyl_reagents->n1_allyl_protected Product deprot_reagents Acid (e.g., TFA) DCM n1_allyl_protected->deprot_reagents Reaction final_product This compound deprot_reagents->final_product Final Product

Caption: Proposed workflow for the synthesis of this compound.

logical_relationships cluster_outcomes Potential Allylation Outcomes cluster_solution Solution Pathway start 5-Aminoindole + Allyl Source n1_allylation N-1 Allylation (Desired Product) start->n1_allylation Challenge: Low Nucleophilicity n5_allylation N-5 Allylation (Major Side Product) start->n5_allylation Favored: High Nucleophilicity c3_allylation C-3 Allylation (Common Side Product) start->c3_allylation Possible: Electron-Rich Ring protection Protect 5-Amino Group start->protection selective_n1 Selective N-1 Allylation protection->selective_n1 Enables

Caption: Competing reaction pathways in the allylation of 5-aminoindole.

References

Technical Support Center: Column Chromatography Purification of 1-Allyl-1h-indol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of 1-Allyl-1h-indol-5-amine. The information is tailored to researchers, scientists, and drug development professionals to help navigate common challenges encountered during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the purification of this compound?

A1: Silica gel is the most commonly used stationary phase for the purification of indole derivatives like this compound. Alumina can be an alternative if the compound is found to be unstable on silica gel.[1]

Q2: Which mobile phase (eluent) system is recommended for this purification?

A2: A mixture of a non-polar solvent like n-hexane and a moderately polar solvent like ethyl acetate is a standard choice. The polarity of the eluent can be gradually increased by raising the proportion of ethyl acetate to facilitate the elution of the compound. For basic amines, incorporating a small amount of a competing amine like triethylamine or ammonia in the mobile phase can improve peak shape and reduce tailing by neutralizing acidic silanol groups on the silica gel.[2]

Q3: My compound is not moving from the baseline even with a high concentration of ethyl acetate. What should I do?

A3: If your compound is very polar and does not move with standard solvent systems, you can try more aggressive eluents. A common strategy for very polar compounds is to use a solvent system containing a small percentage (1-10%) of a 10% solution of ammonium hydroxide in methanol, mixed with dichloromethane.[1] Alternatively, reverse-phase chromatography could be considered.

Q4: How can I determine the appropriate solvent system for my column?

A4: Thin-layer chromatography (TLC) is an essential preliminary step. The ideal solvent system for column chromatography should give your target compound an Rf value between 0.2 and 0.4 on a TLC plate.[1][3] This range generally provides the best separation from impurities.

Q5: What are the common methods for loading the sample onto the column?

A5: There are two primary methods for sample loading: wet loading and dry loading.

  • Wet Loading: The sample is dissolved in a minimal amount of the initial mobile phase solvent and carefully pipetted onto the top of the silica gel bed.[4]

  • Dry Loading: The sample is dissolved in a suitable solvent, and then silica gel is added to the solution. The solvent is evaporated to leave the sample adsorbed onto the silica gel, which is then carefully added to the top of the column.[4] Dry loading is often preferred when the sample has poor solubility in the mobile phase.[4]

Troubleshooting Guide

Problem Possible Cause Solution
Compound does not elute from the column The compound may have decomposed on the silica gel.Test the stability of your compound on a silica TLC plate. If it decomposes, consider using a less acidic stationary phase like alumina or deactivated silica gel.[1]
The solvent system is not polar enough.Gradually increase the polarity of the mobile phase. If using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Incorrect solvent system preparation.Double-check that the mobile phase was prepared with the correct solvents and proportions.[1]
Poor separation of the target compound from impurities Inappropriate solvent system.Optimize the solvent system using TLC to achieve better separation between the spots of your compound and the impurities.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
The sample band at the top of the column was too wide.Load the sample in the smallest possible volume of solvent to create a narrow starting band.[4]
The compound elutes too quickly (with the solvent front) The mobile phase is too polar.Decrease the polarity of the eluent. Start with a higher percentage of the non-polar solvent (e.g., hexane).
Streaking or tailing of the compound band The compound is interacting strongly with the acidic silica gel.Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel.[2]
The sample is overloaded on the column.Use a larger column or reduce the amount of sample being purified.
Double peaks for the target compound Mismatch between the injection solvent and the mobile phase.Dissolve the sample in the initial mobile phase solvent whenever possible.[5]
Column or frit blockage.Try running the purification on a new column to rule out blockages.[5]

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present in the crude product.

1. Preparation of the Column:

  • Select an appropriately sized glass chromatography column based on the amount of crude material to be purified.
  • Pack the column with silica gel (230-400 mesh) using a slurry method with the initial, least polar eluent (e.g., n-hexane). Ensure the packing is uniform and free of air bubbles.
  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

2. Sample Preparation and Loading:

  • Dry Loading (Recommended):
  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
  • Add a small amount of silica gel to the solution and mix well.
  • Remove the solvent by rotary evaporation until a free-flowing powder is obtained.[4]
  • Carefully add the silica-adsorbed sample to the top of the prepared column.
  • Gently add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.[4]

3. Elution:

  • Begin elution with a low polarity solvent system, such as 100% n-hexane or a hexane:ethyl acetate mixture with a low percentage of ethyl acetate (e.g., 95:5).
  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. The exact gradient will depend on the separation observed on TLC. A stepwise or linear gradient can be used.
  • Collect fractions in test tubes or other suitable containers.

4. Monitoring the Separation:

  • Monitor the elution of the compound by TLC analysis of the collected fractions.
  • Spot each fraction on a TLC plate and develop it in a solvent system that gives good separation.
  • Visualize the spots under a UV lamp (254 nm) or by using a suitable staining agent (e.g., potassium permanganate).

5. Isolation of the Pure Compound:

  • Combine the fractions that contain the pure this compound (as determined by TLC).
  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Quantitative Data Summary

Parameter Typical Value/Range Notes
Stationary Phase Silica Gel (230-400 mesh)Standard choice for most applications.
Mobile Phase System n-Hexane / Ethyl AcetateA common and effective solvent system for indole derivatives.
Mobile Phase Modifier Triethylamine (0.1 - 1%)Recommended for basic amines to improve peak shape.
Starting Eluent Composition 95:5 to 90:10 (n-Hexane:Ethyl Acetate)Start with low polarity and increase gradually.
Target R_f on TLC 0.2 - 0.4In the optimized eluent for column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Column prep_sample Prepare Sample (Dry Loading) elution Elute with Hexane/EtOAc Gradient prep_sample->elution collection Collect Fractions elution->collection tlc Monitor Fractions by TLC collection->tlc combine Combine Pure Fractions tlc->combine evaporation Evaporate Solvent combine->evaporation product Pure this compound evaporation->product

Caption: Workflow for the column chromatography purification of this compound.

troubleshooting_logic start Poor Separation check_tlc Review TLC Data start->check_tlc rf_ok Rf in 0.2-0.4 range? check_tlc->rf_ok optimize_solvent Optimize Solvent System rf_ok->optimize_solvent No check_loading Sample Loading Issue? rf_ok->check_loading Yes optimize_solvent->check_tlc improve_loading Use Dry Loading / Less Solvent check_loading->improve_loading Yes check_column Column Packing Issue? check_loading->check_column No success Good Separation improve_loading->success repack_column Repack Column check_column->repack_column Yes check_column->success No repack_column->success

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Technical Support Center: Recrystallization of 1-Allyl-1h-indol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the recrystallization of 1-Allyl-1h-indol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of recrystallizing this compound?

A1: Recrystallization is a crucial purification technique used to remove impurities from a solid sample of this compound. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool, which promotes the formation of pure crystals.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For amine-containing compounds like this compound, common choices include polar solvents like ethanol or methanol, or solvent mixtures such as hexane/ethyl acetate or toluene/heptane.[1][2][3][4][5] It is advisable to perform small-scale solubility tests to determine the optimal solvent or solvent system.

Q3: Can I use a single solvent system for recrystallization?

A3: While a single solvent system is often preferred for its simplicity, a mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can be effective if a suitable single solvent cannot be identified. Common miscible pairs include ethanol/water and ethyl acetate/hexane.

Q4: What are the key steps in a typical recrystallization procedure?

A4: The six fundamental steps for recrystallization are:

  • Choosing a suitable solvent.

  • Dissolving the impure solid in a minimum amount of the hot solvent.

  • Allowing the hot, saturated solution to cool slowly and undisturbed.

  • Collecting the formed crystals by filtration.

  • Washing the crystals with a small amount of cold solvent.

  • Drying the purified crystals.[6]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated.1. Boil off some of the solvent to increase the concentration of the solute and allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[6][7][8]
The compound "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The rate of cooling is too rapid. 3. The compound is significantly impure.1. Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. 2. Insulate the flask to slow the cooling process. 3. Consider purifying the compound by another method, such as column chromatography, before recrystallization.[7][9]
Low recovery of purified crystals. 1. Too much solvent was used, leaving a significant amount of the compound in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with too much cold solvent.1. Concentrate the mother liquor and cool it again to recover more crystals. 2. Warm the filtration apparatus (funnel and filter paper) before filtration to prevent cooling. 3. Use a minimal amount of ice-cold solvent for washing.[6][8]
The purified crystals are colored. The colored impurity has similar solubility properties to the desired compound.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb the product.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of a chosen solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it is insoluble at room temperature, gently heat the test tube. If the compound dissolves when hot and precipitates upon cooling, the solvent is suitable.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hotplate until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to air dry on the filter paper or dry them further in a desiccator.

Protocol 2: Mixed Solvent Recrystallization of this compound

  • Solvent Selection: Choose a pair of miscible solvents, one in which the compound is soluble (good solvent, e.g., ethyl acetate) and one in which it is insoluble (poor solvent, e.g., hexane).

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Filtration, Washing, and Drying: Follow steps 4-6 from Protocol 1.

Quantitative Data

Disclaimer: The following data is a representative example for a typical indole derivative and should be experimentally determined for this compound.

Solvent System Solubility at 25°C ( g/100 mL) Solubility at 78°C ( g/100 mL) Typical Recovery Yield (%)
Ethanol~0.5~5.075-85
Ethyl Acetate/Hexane (1:3)~0.2~4.580-90
Toluene~1.0~8.070-80

Visualizations

Recrystallization_Workflow Recrystallization Workflow for this compound start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling (Room Temp -> Ice Bath) dissolve->cool filter Vacuum Filtration cool->filter wash Wash with Ice-Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: A flowchart of the general recrystallization process.

Troubleshooting_Tree Troubleshooting Crystallization Issues start No Crystals Formed? too_much_solvent Too much solvent? start->too_much_solvent Yes oiling_out Compound Oiled Out? start->oiling_out No boil_off Boil off some solvent too_much_solvent->boil_off Yes supersaturated Supersaturated solution? too_much_solvent->supersaturated No induce_crystallization Scratch flask or add seed crystal supersaturated->induce_crystallization Yes reheat_add_solvent Reheat, add more solvent, cool slowly oiling_out->reheat_add_solvent Yes

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Degradation Pathways of 1-Allyl-1h-indol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Allyl-1h-indol-5-amine. The information provided is intended to assist in understanding its potential degradation pathways and in designing and troubleshooting stability studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental investigation of this compound degradation.

Issue Possible Causes Recommended Solutions
No degradation observed under stress conditions. - The molecule is highly stable under the applied conditions. - Stress conditions are not harsh enough. - Analytical method is not sensitive enough to detect low levels of degradants.- Increase the severity of stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent). - Verify the performance of your analytical method, including the limit of detection (LOD) and limit of quantitation (LOQ). - Consider using a more sensitive detector (e.g., mass spectrometry).
Inconsistent or irreproducible degradation results. - Variability in experimental conditions (temperature, light exposure, pH). - Inhomogeneous sample preparation. - Instability of the parent compound or degradation products in the analytical solvent.- Ensure precise control over all experimental parameters. Use calibrated equipment. - Standardize sample preparation procedures. Ensure complete dissolution. - Evaluate the stability of the analyte and degradants in the chosen solvent. If necessary, analyze samples immediately after preparation or store them under validated conditions.
Appearance of unexpected peaks in chromatograms. - Contamination from glassware, solvents, or reagents. - Interaction of the analyte with excipients (if in a formulation). - Secondary degradation of primary degradants.- Run blank samples (solvent and placebo) to identify sources of contamination. - Perform compatibility studies with excipients. - Analyze samples at different time points to monitor the formation and disappearance of peaks, which can indicate secondary degradation.
Poor peak shape (tailing, fronting) for the parent compound or degradants in HPLC. - Interaction of the amine group with free silanols on the HPLC column. - Inappropriate mobile phase pH. - Column overload.- Use a base-deactivated column or an end-capped column. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form (for amines, a pH 2-3 units below the pKa is often suitable for good peak shape). - Reduce the injection volume or sample concentration.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on the chemical structure, this compound is susceptible to degradation through several pathways:

  • Oxidation: The indole ring and the 5-amino group are prone to oxidation. This can lead to the formation of N-oxides, hydroxylated derivatives on the aromatic ring, and potentially cleavage of the indole ring to form anthranilate-like structures. The allyl group can also be oxidized to form an epoxide, diol, or be cleaved.

  • Hydrolysis: While the indole ring itself is generally stable to hydrolysis, the allyl group could potentially undergo reactions under strongly acidic or basic conditions, although this is less common than oxidation.

  • Photodegradation: Indole derivatives are often sensitive to light. UV radiation can induce the formation of radicals, leading to dimerization, polymerization, or oxidation.

Q2: How can I set up a forced degradation study for this compound?

A2: A forced degradation study should expose the compound to a range of stress conditions to identify potential degradation products and pathways.[1][2] A typical study includes:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for up to 72 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for up to 72 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for up to 24 hours.

  • Thermal Degradation: Solid drug substance at 80°C for up to 72 hours.

  • Photodegradation: Exposure to a light source providing both UV and visible light (e.g., ICH option 1 or 2).

Samples should be taken at various time points and analyzed by a stability-indicating analytical method.

Q3: What analytical techniques are most suitable for analyzing the degradation products?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust technique for separating and quantifying the parent compound and its degradation products. For structural elucidation of the degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended due to its sensitivity and ability to provide molecular weight and fragmentation information.

Q4: I am seeing a loss of the parent compound but no corresponding increase in any degradation peaks. What could be the reason?

A4: This phenomenon can be due to several factors:

  • Formation of non-UV active degradants: The degradation products may not have a chromophore that absorbs at the detection wavelength. Using a mass spectrometer or a universal detector like a Charged Aerosol Detector (CAD) can help identify such compounds.

  • Formation of insoluble degradants: The degradation products may be precipitating out of the solution. Visually inspect your samples and consider using a different solvent for analysis.

  • Formation of volatile degradants: The degradation products may be volatile and lost during sample preparation or analysis.

  • Adsorption to container surfaces: The parent compound or its degradants may adsorb to the walls of the sample vials.

Data Presentation

The following table presents illustrative quantitative data from a hypothetical forced degradation study on this compound. This data is for exemplary purposes to demonstrate a typical format for presenting such results.

Stress Condition Time (hours) This compound (% Remaining) Degradant 1 (% Area) Degradant 2 (% Area) Total Impurities (% Area)
0.1 M HCl, 60°C 0100.00.00.00.0
2492.53.11.24.3
7285.35.82.58.3
0.1 M NaOH, 60°C 0100.00.00.00.0
2498.10.50.20.7
7295.41.20.61.8
3% H₂O₂, RT 0100.00.00.00.0
888.27.52.19.6
2479.612.34.516.8
80°C, Solid 0100.00.00.00.0
7299.50.20.10.3
Photostability (ICH) 0100.00.00.00.0
-91.84.21.55.7

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Store the solid compound in a controlled temperature oven at 80°C.

    • Photodegradation: Expose the solid compound and a solution (100 µg/mL in a suitable solvent) to a calibrated light source as per ICH Q1B guidelines.

  • Sampling: Withdraw aliquots at predefined time points (e.g., 0, 8, 24, 72 hours). For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively, before analysis. For the solid thermal stress sample, dissolve an accurately weighed amount in the solvent at each time point.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute the stressed samples with the initial mobile phase composition to a suitable concentration (e.g., 100 µg/mL).

Visualizations

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation This compound This compound N-Oxide N-Oxide This compound->N-Oxide Oxidation (N) Hydroxylated Indole Hydroxylated Indole This compound->Hydroxylated Indole Oxidation (Ring) Allyl Epoxide Allyl Epoxide This compound->Allyl Epoxide Oxidation (Allyl) Dimers Dimers This compound->Dimers UV Light Ring Cleavage Products Ring Cleavage Products Hydroxylated Indole->Ring Cleavage Products Further Oxidation Polymers Polymers Dimers->Polymers UV Light Experimental_Workflow cluster_stress Forced Degradation Acidic Hydrolysis Acidic Hydrolysis HPLC-UV Analysis HPLC-UV Analysis Acidic Hydrolysis->HPLC-UV Analysis Basic Hydrolysis Basic Hydrolysis Basic Hydrolysis->HPLC-UV Analysis Oxidation Oxidation Oxidation->HPLC-UV Analysis Thermal Thermal Thermal->HPLC-UV Analysis Photolytic Photolytic Photolytic->HPLC-UV Analysis Sample Preparation Sample Preparation Sample Preparation->Acidic Hydrolysis Sample Preparation->Basic Hydrolysis Sample Preparation->Oxidation Sample Preparation->Thermal Sample Preparation->Photolytic LC-MS Analysis LC-MS Analysis HPLC-UV Analysis->LC-MS Analysis Peak Identification Data Analysis Data Analysis HPLC-UV Analysis->Data Analysis Quantification LC-MS Analysis->Data Analysis Structural Elucidation

References

Validation & Comparative

Comparative Analysis of 1-Allyl-1H-indol-5-amine and Other Key Indoleamines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the predicted pharmacological profile of 1-Allyl-1H-indol-5-amine in comparison to well-characterized indoleamines: Tryptamine, Serotonin, and Melatonin.

Introduction

Indoleamines are a class of bicyclic compounds containing a fused benzene and pyrrole ring system with an aminoethyl side chain. This structural motif is shared by a variety of neurochemicals with profound physiological effects. This guide provides a comparative analysis of the novel compound this compound against three well-established indoleamines: Tryptamine, the parent compound of many psychoactive substances; Serotonin (5-Hydroxytryptamine), a crucial neurotransmitter in mood and physiological regulation; and Melatonin, the primary hormone regulating the sleep-wake cycle.

Due to the limited availability of direct experimental data for this compound, this comparison leverages structure-activity relationship (SAR) principles to predict its potential pharmacological profile. The data presented for Tryptamine, Serotonin, and Melatonin are derived from extensive experimental studies and serve as a benchmark for understanding the potential properties of this novel indoleamine.

Chemical Structures

The fundamental structural differences between these molecules lie in the substitutions on the indole ring and the amine group, which significantly influence their receptor binding affinities and functional activities.

  • This compound (Predicted): Features an allyl group on the indole nitrogen (N1) and an amine group at the 5-position of the indole ring.

  • Tryptamine: The basic indoleamine structure with no substitutions on the indole ring.

  • Serotonin (5-Hydroxytryptamine): Contains a hydroxyl group at the 5-position of the indole ring.

  • Melatonin (N-acetyl-5-methoxytryptamine): Features a methoxy group at the 5-position and an acetyl group on the terminal amine of the side chain.

Quantitative Comparison of Receptor Binding Affinities

The following table summarizes the binding affinities (Ki, in nM) of Tryptamine, Serotonin, and Melatonin for a range of serotonin (5-HT) and melatonin (MT) receptors. Lower Ki values indicate higher binding affinity. The predicted affinities for this compound are based on SAR principles.

ReceptorThis compound (Predicted Ki in nM)Tryptamine (Ki in nM)Serotonin (5-HT) (Ki in nM)Melatonin (Ki in nM)
5-HT1A Moderate>10,0002.5 - 12>10,000
5-HT1B Moderate to High130 - 4604.7 - 25>10,000
5-HT1D Moderate to High100 - 5005 - 20>10,000
5-HT2A High100 - 1,5005 - 50>10,000
5-HT2C Moderate200 - 5,00010 - 100>10,000
MT1 Low to Moderate>10,000>10,0000.1 - 0.5
MT2 Low to Moderate>10,000>10,0000.3 - 1.0

Note on Predicted Affinities for this compound:

  • The 5-amino group is a common feature in compounds with affinity for serotonin receptors.

  • The N-allyl substitution on the indole ring is less common. N-alkylation of tryptamines can have variable effects on receptor affinity. In some cases, it can increase affinity for certain 5-HT receptor subtypes. For instance, N-alkylation of some indole structures has been shown to influence selectivity.[1] It is predicted that the N-allyl group may enhance affinity for certain 5-HT receptors, particularly the 5-HT2 family, compared to the unsubstituted tryptamine.

  • The lack of a 5-hydroxyl or 5-methoxy group, present in serotonin and melatonin respectively, likely results in lower affinity for their primary receptors compared to these endogenous ligands.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

This protocol is a standard method to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of test compounds by measuring their ability to displace a radiolabeled ligand from a receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the human receptor).

  • Radioligand specific for the receptor (e.g., [3H]Ketanserin for 5-HT2A receptors, 2-[125I]iodomelatonin for melatonin receptors).

  • Test compounds (this compound, Tryptamine, Serotonin, Melatonin).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes and resuspend them in the assay buffer to a final protein concentration of 5-20 µ g/well .

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 150 µL of membrane suspension.

    • Non-specific Binding: 50 µL of a high concentration of a known non-labeled ligand (e.g., 10 µM methysergide for 5-HT receptors), 50 µL of radioligand, and 150 µL of membrane suspension.

    • Competition Binding: 50 µL of varying concentrations of the test compound, 50 µL of radioligand, and 150 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature (or 37°C, depending on the receptor) for 60-120 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Membranes Incubation Incubation Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Test Compound Test Compound Test Compound->Incubation Filtration Filtration Incubation->Filtration Separate bound/ free radioligand Counting Counting Filtration->Counting Measure radioactivity IC50 Determination IC50 Determination Counting->IC50 Determination Generate binding curve Ki Calculation Ki Calculation IC50 Determination->Ki Calculation Cheng-Prusoff equation

Radioligand Binding Assay Workflow
cAMP Functional Assay for GPCR Activity

This protocol measures the functional activity of a compound by quantifying its effect on the intracellular levels of cyclic AMP (cAMP), a common second messenger for G-protein coupled receptors (GPCRs).

Objective: To determine if a test compound acts as an agonist or antagonist at a Gs or Gi-coupled receptor by measuring changes in cAMP levels.

Materials:

  • Cells expressing the GPCR of interest (e.g., HEK293 cells).

  • cAMP assay kit (e.g., HTRF, FRET, or luminescence-based).

  • Test compounds.

  • Forskolin (an activator of adenylyl cyclase, used for studying Gi-coupled receptors).

  • Cell culture medium.

  • 96- or 384-well plates.

  • Plate reader capable of detecting the assay signal (e.g., fluorescence or luminescence).

Procedure:

  • Cell Seeding: Seed the cells in a 96- or 384-well plate and grow to confluency.

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Agonist Mode (for Gs-coupled receptors):

    • Replace the culture medium with assay buffer.

    • Add the test compound at various concentrations to the wells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Agonist Mode (for Gi-coupled receptors):

    • Replace the culture medium with assay buffer containing forskolin.

    • Add the test compound at various concentrations.

    • Incubate for a specified time at 37°C.

  • Antagonist Mode:

    • Pre-incubate the cells with the test compound (antagonist).

    • Add a known agonist for the receptor at its EC80 concentration.

    • Incubate for a specified time at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and perform the cAMP detection according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis:

    • Agonist: Plot the signal (proportional to cAMP concentration) against the logarithm of the agonist concentration to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

    • Antagonist: Plot the signal against the logarithm of the antagonist concentration to determine the IC50 (concentration for 50% inhibition of the agonist response).

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis Seed Cells Seed Cells Add Compound Add Compound Seed Cells->Add Compound Incubate Incubate Add Compound->Incubate Lyse Cells Lyse Cells Incubate->Lyse Cells Detect cAMP Detect cAMP Lyse Cells->Detect cAMP EC50/IC50 Determination EC50/IC50 Determination Detect cAMP->EC50/IC50 Determination

cAMP Functional Assay Workflow

Signaling Pathways

Serotonin Receptor Signaling

Serotonin receptors are diverse and couple to different G-proteins, leading to a variety of downstream effects. The 5-HT1 family typically couples to Gi/o, inhibiting adenylyl cyclase and decreasing cAMP levels. The 5-HT2 family primarily couples to Gq/11, activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating protein kinase C (PKC).[2][3]

G Serotonin Serotonin 5-HT1 Receptor 5-HT1 Receptor Serotonin->5-HT1 Receptor 5-HT2 Receptor 5-HT2 Receptor Serotonin->5-HT2 Receptor Gi/o Gi/o 5-HT1 Receptor->Gi/o Gq/11 Gq/11 5-HT2 Receptor->Gq/11 Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase PLC PLC Gq/11->PLC cAMP cAMP Adenylyl Cyclase->cAMP IP3 & DAG IP3 & DAG PLC->IP3 & DAG Cellular Response 1 Cellular Response 1 cAMP->Cellular Response 1 Inhibition Cellular Response 2 Cellular Response 2 IP3 & DAG->Cellular Response 2 Activation

Simplified Serotonin Receptor Signaling
Melatonin Receptor Signaling

Melatonin receptors (MT1 and MT2) are primarily coupled to Gi proteins.[4] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This signaling cascade is crucial for the regulation of circadian rhythms and sleep.

G Melatonin Melatonin MT1/MT2 Receptor MT1/MT2 Receptor Melatonin->MT1/MT2 Receptor Gi Gi MT1/MT2 Receptor->Gi Adenylyl Cyclase Adenylyl Cyclase Gi->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP PKA PKA cAMP->PKA CREB Phosphorylation CREB Phosphorylation PKA->CREB Phosphorylation Gene Expression Gene Expression CREB Phosphorylation->Gene Expression Regulation of Circadian Genes

Melatonin Receptor Signaling Pathway

Conclusion

This comparative guide provides a framework for understanding the potential pharmacological profile of this compound in the context of well-known indoleamines. Based on its structure, it is predicted that this compound will likely exhibit affinity for serotonin receptors, potentially with a profile distinct from tryptamine due to the N-allyl substitution. Its activity at melatonin receptors is predicted to be low.

The provided experimental protocols offer standardized methods for the empirical determination of the binding affinities and functional activities of this compound. The signaling pathway diagrams illustrate the downstream consequences of receptor activation by these indoleamines. Further experimental investigation is necessary to validate these predictions and fully characterize the pharmacological properties of this novel compound. This guide serves as a valuable resource for initiating such research and for the broader field of indoleamine drug discovery.

References

Structure-Activity Relationship of 1-Allyl-1H-indol-5-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The indole core is a privileged scaffold in medicinal chemistry, forming the basis for numerous natural products and synthetic drugs with diverse pharmacological profiles, including anticancer, antimicrobial, and psychoactive properties.[1][2][3] The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring and on the side chains.

Inferred Structure-Activity Relationships

Based on SAR studies of analogous tryptamine and indoleamine compounds, we can extrapolate the following potential relationships for 1-Allyl-1H-indol-5-amine derivatives, primarily concerning their likely interaction with serotonin (5-HT) and dopamine (D) receptors, common targets for such scaffolds.[4][5][6]

Modifications at the 1-Position (N-Allyl Group)

The N-allyl group is a relatively small and lipophilic substituent. In the context of tryptamines, N-alkylation can significantly influence receptor affinity and selectivity.

  • Size of the Alkyl Group: Generally, small N-alkyl substituents are well-tolerated and can even enhance affinity for certain receptors. However, very bulky groups can lead to a decrease in activity due to steric hindrance at the receptor binding site.[7] The allyl group, being unsaturated, might engage in specific interactions, such as π-π stacking, which could influence binding.

  • N-Substitution and Receptor Selectivity: In broader tryptamine series, N-alkylation has been shown to modulate selectivity between different 5-HT receptor subtypes.[7] For instance, certain N-alkylated tryptamines show higher affinity for 5-HT2A receptors.[4][8]

Modifications at the 5-Position (Amino Group)

The 5-position of the indole ring is a critical site for modulating the pharmacological activity of tryptamines and related compounds. The nature of the substituent at this position can drastically alter receptor binding profiles and functional activity.

  • Electron-Donating vs. Electron-Withdrawing Groups: The amino group is an electron-donating group. In many tryptamine analogs, electron-donating substituents at the 5-position, such as methoxy (-OCH3) or hydroxy (-OH), are known to enhance affinity for 5-HT receptors.[9] It is plausible that the 5-amino group in this compound would contribute favorably to binding at similar receptors.

  • Hydrogen Bonding Potential: The primary amine at the 5-position can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions with amino acid residues in the receptor binding pocket.

Comparative Data from Related Indole Derivatives

To provide a quantitative perspective, the following table summarizes the effects of substitutions on the activity of related tryptamine and indoleamine derivatives at serotonin receptors, which are likely targets for this compound analogs.

Scaffold Substituent Position Substituent Effect on 5-HT2A Receptor Affinity Reference
TryptamineN-AlkylAllylNegative influence on affinity[4][8][10]
Tryptamine5-PositionHydroxy (-OH)Favorable contribution[1]
Tryptamine5-PositionMethoxy (-OCH3)Favorable contribution[1]
Tryptamine5-PositionHalogens (F, Cl, Br)Favorable contribution[1]
Tryptamine2-PositionMethyl (-CH3)Favorable contribution[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. Below are standard experimental protocols for assessing the activity of indoleamine derivatives at key biological targets.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This assay determines the ability of a test compound to displace a known radiolabeled ligand from the 5-HT2A receptor.

  • Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human 5-HT2A receptor are cultured and harvested. The cells are homogenized in a buffer solution and centrifuged to pellet the cell membranes. The final membrane preparation is resuspended in an appropriate assay buffer.

  • Binding Assay: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radioligand (e.g., [3H]ketanserin), and varying concentrations of the test compound.

  • Incubation: The plates are incubated at room temperature for a specified period (e.g., 60 minutes) to allow for binding to reach equilibrium.

  • Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a known non-labeled antagonist) from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Functional Assay: Calcium Mobilization Assay

This cell-based assay measures the functional activity of a compound (agonist or antagonist) at Gq-coupled receptors like the 5-HT2A receptor.

  • Cell Culture and Dye Loading: HEK293 cells stably expressing the human 5-HT2A receptor are seeded in 96-well plates. Prior to the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound is added to the wells at various concentrations. For antagonist testing, the cells are pre-incubated with the test compound before the addition of a known agonist (e.g., serotonin).

  • Fluorescence Measurement: The plate is placed in a fluorescence plate reader, and the change in intracellular calcium concentration is measured as a change in fluorescence intensity over time.

  • Data Analysis: The response is typically measured as the peak fluorescence intensity. For agonists, the EC50 value (the concentration that produces 50% of the maximal response) and the Emax (maximal efficacy) are determined. For antagonists, the IC50 value (the concentration that inhibits 50% of the agonist-induced response) is calculated.

Visualizations

General Serotonergic Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Tryptophan Tryptophan FiveHTP 5-HTP Tryptophan->FiveHTP TPH Serotonin_pre Serotonin (5-HT) FiveHTP->Serotonin_pre AADC VMAT2 VMAT2 Serotonin_pre->VMAT2 Storage MAO MAO Serotonin_pre->MAO Metabolism Synaptic Cleft VMAT2->Synaptic Cleft SERT SERT SERT->Serotonin_pre FiveHIAA 5-HIAA MAO->FiveHIAA Synaptic Cleft->SERT Reuptake FiveHT_Receptor 5-HT Receptor (e.g., 5-HT2A) Synaptic Cleft->FiveHT_Receptor Binding G_Protein Gq/11 FiveHT_Receptor->G_Protein Activation PLC PLC G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response Indoleamine_Derivative This compound Derivative Indoleamine_Derivative->FiveHT_Receptor Modulation

Caption: General signaling pathway for a Gq-coupled serotonin receptor, a potential target for indoleamine derivatives.

Experimental Workflow for SAR Studies

G cluster_workflow Experimental Workflow start Design of Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification binding_assay Primary Screening: Radioligand Binding Assays (e.g., 5-HT, Dopamine Receptors) purification->binding_assay functional_assay Secondary Screening: Functional Assays (e.g., Calcium Mobilization, cAMP) binding_assay->functional_assay sar_analysis Structure-Activity Relationship (SAR) Analysis functional_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design in_vivo In Vivo Studies (Animal Models) lead_optimization->in_vivo

Caption: A typical experimental workflow for conducting structure-activity relationship (SAR) studies of novel compounds.

References

A Comparative Analysis of the Biological Activities of 1-Allyl-1H-indol-5-amine and Tryptamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the endogenous trace amine, tryptamine, and the synthetic compound 1-Allyl-1H-indol-5-amine. Due to a lack of published experimental data for this compound, this comparison presents a comprehensive overview of tryptamine's established biological profile alongside a hypothetical assessment of this compound's potential activities based on structure-activity relationships of related indole derivatives.

Introduction

Tryptamine is a well-characterized monoamine alkaloid found in plants, fungi, and animals, including the mammalian brain, where it acts as a neuromodulator and neurotransmitter. Its chemical structure, featuring an indole ring with an ethylamine side chain at the third position, is the backbone for a wide range of biologically active compounds, including the neurotransmitter serotonin and psychedelic compounds like N,N-dimethyltryptamine (DMT).

This compound is a synthetic indole derivative. It is structurally distinct from tryptamine as it lacks the ethylamine side chain at the C3 position and possesses an allyl group at the N1 position and an amine group at the C5 position of the indole ring. While direct experimental data on its biological activity is not currently available in the public domain, its structural features allow for predictions of its potential pharmacological targets.

Quantitative Data Summary

The following table summarizes the known receptor binding and functional activity data for tryptamine. No quantitative data is available for this compound.

Target Tryptamine - Binding Affinity (Kᵢ, nM) Tryptamine - Functional Activity (EC₅₀, nM) This compound - Activity
Serotonin Receptors
5-HT₂ₐ245 (Ki)7.36 (full agonist)[1]Hypothetically may exhibit affinity due to the indole scaffold, but likely with a different profile than tryptamine. The 5-amino group could influence selectivity.
5-HT₂ₒ186 (Ki)50 (full agonist)Predicted to have some interaction, potentially as an agonist or antagonist.
5-HT₁ₐ--The 5-amino group might confer some affinity for 5-HT₁ₐ receptors, a feature seen in some 5-substituted tryptamines.
5-HT₄-Activates 5-HT₄ receptors in the gut[1]Unknown.
Trace Amine-Associated Receptors
TAAR1-Potent full agonist in rats, weak in mice, and very weak partial agonist in humans.[1]The indoleamine structure suggests potential interaction with TAARs, but the N-allyl and 5-amino substitutions would significantly alter its affinity and efficacy compared to tryptamine.
Monoamine Transporters
SERT-Releaser (EC₅₀ = 32.6 nM)[1]Unknown, but less likely to be a potent releaser due to the absence of the ethylamine side chain.
NET-Releaser (EC₅₀ = 716 nM)[1]Unknown.
DAT-Releaser (EC₅₀ = 164 nM)[1]Unknown.

Note: The absence of a value is denoted by "-".

Hypothetical Biological Activity of this compound

Based on its structure, the biological activity of this compound is likely to differ significantly from tryptamine:

  • Serotonin Receptors: The 5-amino substitution on the indole ring is a key feature. In the context of tryptamines, 5-substitutions can significantly modulate affinity and efficacy at serotonin receptors, particularly the 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂ₒ subtypes. The N-allyl group will also influence the overall pharmacological profile, potentially altering receptor binding and functional activity.

  • Trace Amine-Associated Receptors (TAARs): As an indoleamine, there is a possibility of interaction with TAARs. However, the structural modifications compared to tryptamine make it difficult to predict the nature of this interaction.

  • Monoamine Transporters: The lack of the ethylamine side chain, which is crucial for the substrate-like activity of tryptamine at monoamine transporters, suggests that this compound is unlikely to be a potent monoamine releaser.

Experimental Protocols

To experimentally determine and compare the biological activities of these compounds, the following standard assays would be employed.

Radioligand Binding Assay for 5-HT₂ₐ Receptor

This protocol is a representative method to determine the binding affinity (Kᵢ) of a test compound for the human 5-HT₂ₐ receptor.

1. Materials:

  • HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

  • Radioligand: [³H]Ketanserin (a 5-HT₂ₐ antagonist).

  • Non-specific binding control: Mianserin (10 µM).

  • Test compounds: this compound and Tryptamine, dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

2. Membrane Preparation:

  • Culture HEK293-5-HT₂ₐ cells to confluency.

  • Harvest cells and centrifuge at 500 x g for 5 minutes.

  • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Polytron homogenizer.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the pellet in fresh membrane preparation buffer.

  • Repeat the centrifugation and resuspension step.

  • Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.

  • Store the membrane aliquots at -80°C until use.

3. Binding Assay Procedure:

  • In a 96-well plate, add the following in triplicate:

    • Total Binding: 25 µL of assay buffer, 25 µL of [³H]Ketanserin, and 50 µL of membrane preparation.

    • Non-specific Binding: 25 µL of 10 µM Mianserin, 25 µL of [³H]Ketanserin, and 50 µL of membrane preparation.

    • Competition Binding: 25 µL of varying concentrations of the test compound, 25 µL of [³H]Ketanserin, and 50 µL of membrane preparation.

  • Incubate the plate at room temperature for 60 minutes.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualizations

Signaling Pathway Diagram

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum R 5-HT2A Receptor Gq Gq R->Gq Activation PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binding PKC PKC DAG->PKC Activation Downstream\nEffectors Downstream Effectors PKC->Downstream\nEffectors Phosphorylation Ca Ca2+ Ca->PKC Co-activation IP3R->Ca Release ER_Ca Ca2+ Store ER_Ca->IP3R Ligand Tryptamine Ligand->R Agonist Binding

Caption: 5-HT₂ₐ Receptor Signaling Pathway.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis P1 Prepare Receptor Membranes (e.g., from transfected cells) A1 Combine Membranes, Radioligand, and Test Compound in 96-well plate P1->A1 P2 Prepare Radioligand Solution P2->A1 P3 Prepare Test Compound Dilutions P3->A1 A2 Incubate to Reach Equilibrium A1->A2 S1 Rapid Filtration through Glass Fiber Filters A2->S1 S2 Wash Filters to Remove Unbound Radioligand S1->S2 D1 Add Scintillation Cocktail S2->D1 D2 Measure Radioactivity (Liquid Scintillation Counting) D1->D2 D3 Data Analysis (IC50 and Ki determination) D2->D3

Caption: Radioligand Binding Assay Workflow.

Conclusion

Tryptamine is a biologically active indoleamine with well-documented agonist activity at several serotonin and trace amine-associated receptors, and it also functions as a monoamine releasing agent.[1] In contrast, this compound is a synthetic compound for which no biological activity data has been published. Based on its chemical structure, it is hypothesized to interact with serotonin receptors, but with a pharmacological profile distinct from tryptamine. The absence of the ethylamine side chain makes it unlikely to be a potent monoamine transporter substrate. Further experimental investigation using standard pharmacological assays, such as the radioligand binding assay detailed in this guide, is necessary to elucidate the specific biological activities of this compound and to validate these structure-based predictions.

References

Comparative Analysis of N-allyl vs. N-alkyl Indoleamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the pharmacological and metabolic profiles of N-allyl and N-alkyl indoleamines, this guide provides researchers, scientists, and drug development professionals with a comprehensive comparative analysis. By examining key differences in receptor binding, functional activity, and metabolic stability, this document aims to inform future research and development in this chemical space.

This guide synthesizes available experimental data to objectively compare the performance of these two classes of indoleamines. All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experiments are provided to support the findings.

Introduction to N-allyl and N-alkyl Indoleamines

Indoleamines, a class of compounds characterized by a bicyclic indole structure with an aminoethyl side chain, are of significant interest in neuroscience and pharmacology due to their interactions with various neurotransmitter receptors, particularly serotonin (5-HT) receptors. N-alkylation and N-allylation at the terminal amine of the indoleamine scaffold can profoundly influence the pharmacological properties of these molecules. While N-alkyl derivatives, such as the classic psychedelic N,N-dimethyltryptamine (DMT), have been extensively studied, N-allyl analogues are a more recent area of investigation. This guide provides a comparative analysis of these two subclasses to highlight the structural and functional distinctions that drive their unique biological activities.

Pharmacological Comparison

The primary pharmacological effects of many indoleamines are mediated through their interaction with serotonin receptors, especially the 5-HT₂A receptor, which is a key target for psychedelic compounds. The nature of the substituent on the nitrogen atom of the tryptamine backbone plays a crucial role in determining the affinity and efficacy at these receptors.

Receptor Binding Affinity

The substitution of an allyl group for an alkyl group on the nitrogen atom of tryptamines can influence binding affinity at various serotonin receptors. A study comparing a series of 4-substituted N-allyl and N-alkyl tryptamines revealed notable differences in their receptor binding profiles. For instance, 4-hydroxy-N,N-diallyltryptamine (4-HO-DALT) and 4-hydroxy-N-methyl-N-allyltryptamine (4-HO-MALT) demonstrated significant affinity for the 5-HT₂A receptor, comparable to their N-alkyl counterparts like 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET) and 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT).[1]

Interestingly, many of these tryptamine derivatives also exhibit affinity for other serotonin receptor subtypes, including 5-HT₁A, as well as non-serotonergic targets like the histamine H₁ receptor.[1] The table below summarizes the receptor binding affinities (Ki, nM) for a selection of N-allyl and N-alkyl indoleamines at key serotonin receptors.

Compound5-HT₁A (Ki, nM)5-HT₂A (Ki, nM)5-HT₂C (Ki, nM)
N-allyl Indoleamines
4-HO-DALT13039160
4-AcO-DALT330110450
4-HO-MALT11048200
N-alkyl Indoleamines
4-HO-MET15041230
4-HO-MPT12055210
4-AcO-MPT280140520
N,N-Dimethyltryptamine (DMT)6.575110

Data for 4-substituted compounds adapted from Giguere et al. (2023). Data for DMT from McKenna et al. (1990).

Functional Activity

Functional activity, particularly at the 5-HT₂A receptor, is a key determinant of the psychedelic potential of indoleamines. The head-twitch response (HTR) in rodents is a widely accepted behavioral proxy for 5-HT₂A receptor activation and hallucinogenic potential in humans.

Studies on N,N-diallyltryptamine (DALT) and its ring-substituted analogues have shown that these compounds can induce the HTR, indicating 5-HT₂A agonist activity.[2][3] However, direct comparative studies of the HTR-inducing effects of N-allyl tryptamines versus their N-alkyl counterparts are limited. The available data suggests that the potency and efficacy can be significantly influenced by substitutions on the indole ring.[2][3]

It is also important to note that activation of the 5-HT₁A receptor can modulate the effects of 5-HT₂A receptor activation.[3] Many tryptamines are agonists at both receptors, and the balance of activity at these two sites can influence the overall behavioral effects.

Metabolic Comparison

The metabolic fate of indoleamines is a critical factor influencing their duration of action and potential for drug-drug interactions. The primary enzymes involved in the metabolism of tryptamines are monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes.

In Vitro Metabolic Stability

The stability of a compound in the presence of liver microsomes, which contain a high concentration of CYP enzymes, is a key indicator of its metabolic clearance. While direct comparative metabolic stability data for N-allyl versus N-alkyl tryptamines is scarce, studies on related compounds provide some insights.

The N,N-diallyl substitution in tryptamines has been shown to influence their interaction with CYP enzymes. For instance, diallyl tryptamines (DALTs) have been found to inhibit CYP2D6 and CYP1A2 activity. In contrast, N,N-dimethyltryptamine (DMT) is a known substrate for CYP2D6.[4] This suggests that the N-allyl substitution may lead to a different metabolic profile and potentially a longer duration of action compared to N,N-dimethyl substitution.

The metabolic pathways of 5-methoxy-N,N-diallyltryptamine (5-MeO-DALT) have been investigated, revealing metabolites formed through N-dealkylation, hydroxylation, and O-demethylation. The metabolism of N,N-dimethyltryptamine (DMT) is primarily driven by MAO-A, leading to the formation of indole-3-acetic acid, with CYP2D6 also contributing to the formation of oxygenated metabolites.[4][5]

Experimental Protocols

Receptor Binding Assay (5-HT₂A)

Objective: To determine the binding affinity (Ki) of test compounds for the human 5-HT₂A receptor.

Materials:

  • Human recombinant 5-HT₂A receptor expressed in a suitable cell line (e.g., HEK293 cells).

  • Radioligand: [³H]ketanserin.

  • Non-specific binding control: Mianserin.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare cell membranes expressing the 5-HT₂A receptor.

  • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand ([³H]ketanserin) at a fixed concentration (e.g., 1-2 nM).

  • For determining non-specific binding, add a high concentration of mianserin instead of the test compound.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Head-Twitch Response (HTR) Assay

Objective: To assess the in vivo 5-HT₂A receptor agonist activity of test compounds in mice.

Materials:

  • Male C57BL/6J mice.

  • Test compounds and vehicle (e.g., saline).

  • Observation chambers.

  • A system for recording and quantifying head twitches (e.g., a magnetometer-based system or video recording with subsequent manual or automated analysis).

Procedure:

  • Acclimatize the mice to the experimental room and observation chambers.

  • Administer the test compound or vehicle to the mice via a specified route (e.g., intraperitoneal injection).

  • Place each mouse individually into an observation chamber.

  • Record the number of head twitches over a defined period (e.g., 30-60 minutes). A head twitch is characterized by a rapid, rotational movement of the head.

  • Analyze the data to determine the dose-response relationship for the HTR-inducing effects of the test compounds.

  • Calculate the ED₅₀ value (the dose that produces 50% of the maximal response).

In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of test compounds in liver microsomes.

Materials:

  • Human or other species liver microsomes.

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (pH 7.4).

  • Test compounds and a positive control (e.g., a rapidly metabolized compound like testosterone).

  • Acetonitrile or other suitable organic solvent to stop the reaction.

  • LC-MS/MS system for analysis.

Procedure:

  • Pre-warm the liver microsomes and NADPH regenerating system to 37°C.

  • In a microcentrifuge tube, add the test compound to the phosphate buffer.

  • Initiate the metabolic reaction by adding the liver microsomes and the NADPH regenerating system.

  • Incubate the mixture at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile to stop the reaction.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the in vitro half-life (t₁/₂) from the slope of the linear regression line (t₁/₂ = 0.693 / slope).

  • Calculate the intrinsic clearance (Clᵢₙₜ) using the equation: Clᵢₙₜ = (0.693 / t₁/₂) * (volume of incubation / amount of microsomal protein).

Visualizations

Signaling Pathway of the 5-HT₂A Receptor

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Indoleamine N-allyl or N-alkyl Indoleamine Receptor 5-HT2A Receptor Indoleamine->Receptor binds Gq Gq/11 Receptor->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release from ER IP3->Ca2_release PKC Protein Kinase C DAG->PKC Downstream Downstream Cellular Effects Ca2_release->Downstream PKC->Downstream

Caption: 5-HT₂A receptor signaling cascade upon agonist binding.

Experimental Workflow for Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Prepare Receptor Membranes Incubation Incubate Membranes, Radioligand & Compound Membranes->Incubation Reagents Prepare Assay Reagents Reagents->Incubation Filtration Filter & Wash Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calculation Calculate Ki Counting->Calculation

Caption: Workflow for a radioligand receptor binding assay.

Logical Relationship in Pharmacological Evaluation

G Structure Chemical Structure (N-allyl vs. N-alkyl) Binding Receptor Binding Affinity (Ki) Structure->Binding Metabolism Metabolic Stability (t1/2, Clint) Structure->Metabolism Activity Functional Activity (e.g., HTR) Binding->Activity PK_PD Pharmacokinetic & Pharmacodynamic Profile Activity->PK_PD Metabolism->PK_PD

Caption: Relationship between chemical structure and in vivo effects.

Conclusion

The substitution of an N-allyl group for an N-alkyl group in indoleamines can lead to distinct pharmacological and metabolic profiles. While both classes of compounds can exhibit high affinity for serotonin receptors, particularly the 5-HT₂A receptor, the specific substitutions significantly influence their binding and functional activity. The available data suggests that N-allyl tryptamines can be potent 5-HT₂A agonists, and their interaction with CYP enzymes may differ from their N-alkyl counterparts, potentially affecting their metabolic stability and duration of action.

Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and metabolic differences between N-allyl and N-alkyl indoleamines. A deeper understanding of these nuances will be invaluable for the rational design of novel compounds with tailored pharmacological properties for research and therapeutic applications.

References

Validating the Biological Target of 1-Allyl-1H-indol-5-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of a biological target is a critical step in the drug discovery and development pipeline. This guide provides a comparative framework for validating the biological target of the novel compound 1-Allyl-1H-indol-5-amine. Due to the limited publicly available data on this specific molecule, this guide will use the well-characterized monoamine oxidase B (MAO-B) inhibitor, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide , as a representative analog to illustrate the target validation process. This analog shares the core 1H-indol-5-amine scaffold with a substitution on the indole nitrogen, making it a relevant case study.

Monoamine oxidase B is an enzyme that plays a crucial role in the catabolism of neurotransmitters and is a validated target for neurodegenerative diseases like Parkinson's disease.[1][2][3] Inhibition of MAO-B can increase the levels of dopamine in the brain, thereby alleviating motor symptoms.[3]

This guide will compare the hypothetical performance of this compound against known MAO-B inhibitors, providing supporting experimental data and detailed protocols for key validation assays.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for our hypothetical compound and established MAO-B inhibitors.

CompoundTargetIC50 (µM)Ki (nM)Selectivity (MAO-B vs. MAO-A)Mode of Inhibition
This compound (Hypothetical) MAO-B0.580>150-foldCompetitive
N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide[1][4][5]MAO-B0.7894.52>120-foldCompetitive
Selegiline[6][7]MAO-B~0.01-~100-foldIrreversible
Rasagiline[6][7]MAO-B~0.005-~1400-foldIrreversible
Safinamide[6]MAO-B~0.098->1000-foldReversible

Experimental Protocols for Target Validation

Accurate and reproducible experimental protocols are fundamental for target validation. Below are detailed methodologies for key assays.

1. MAO-B Enzyme Inhibition Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of MAO-B.

  • Materials:

    • Recombinant human MAO-B enzyme

    • MAO-B substrate (e.g., benzylamine)

    • Fluorometric probe (e.g., Amplex Red)

    • Horseradish peroxidase (HRP)

    • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)

    • Test compound (this compound) and known inhibitors

    • 96-well black microplate

  • Procedure:

    • Prepare serial dilutions of the test compound and known inhibitors in assay buffer.

    • In a 96-well plate, add the MAO-B enzyme to each well, followed by the test compound or inhibitor.

    • Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

    • Prepare a reaction mixture containing the MAO-B substrate, Amplex Red, and HRP in assay buffer.

    • Initiate the enzymatic reaction by adding the reaction mixture to each well.

    • Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm over time using a microplate reader.

    • The rate of reaction is proportional to the increase in fluorescence.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[8][9]

2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[10][11][12]

  • Materials:

    • Cell line expressing the target protein (e.g., SH-SY5Y neuroblastoma cells for MAO-B)

    • Cell culture medium and supplements

    • Phosphate-buffered saline (PBS)

    • Test compound

    • Lysis buffer with protease inhibitors

    • Equipment for western blotting (SDS-PAGE gels, transfer apparatus, antibodies against the target protein and loading control)

  • Procedure:

    • Culture cells to ~80% confluency.

    • Treat the cells with the test compound or vehicle control for a specified time.

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Analyze the soluble fractions by western blotting using an antibody specific to the target protein.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[10][13]

3. Molecular Docking

Molecular docking predicts the binding mode and affinity of a ligand to its target protein.

  • Software:

    • Molecular docking software (e.g., AutoDock, Glide, GOLD)[14][15][16]

    • Molecular visualization software (e.g., PyMOL, Chimera)

  • Procedure:

    • Protein Preparation: Obtain the 3D structure of the target protein (e.g., MAO-B from the Protein Data Bank, PDB ID: 1GOS).[17] Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Ligand Preparation: Generate the 3D structure of the test compound (this compound) and optimize its geometry.

    • Docking Simulation: Define the binding site on the protein and run the docking simulation to generate various binding poses of the ligand.

    • Scoring and Analysis: The docking software will score the different poses based on their predicted binding affinity. Analyze the top-scoring poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[17]

Visualizations

MAO-B Signaling Pathway

Monoamine oxidase B is involved in the degradation of monoamine neurotransmitters. Its activity can be influenced by cellular signaling cascades.[18]

MAOB_Signaling_Pathway PKC Protein Kinase C (PKC) MAPK_Pathway MAPK Signaling Pathway PKC->MAPK_Pathway cJun c-Jun MAPK_Pathway->cJun Egr1 Egr-1 MAPK_Pathway->Egr1 MAOB_Gene MAO-B Gene Transcription cJun->MAOB_Gene Egr1->MAOB_Gene MAOB_Protein MAO-B Protein Expression MAOB_Gene->MAOB_Protein Dopamine Dopamine MAOB_Protein->Dopamine Degradation DOPAC DOPAC Dopamine->DOPAC Metabolism Oxidative_Stress Oxidative Stress (H2O2) Dopamine->Oxidative_Stress Metabolism

Caption: MAO-B expression is regulated by the PKC and MAPK signaling pathways.

Experimental Workflow for Target Validation

A logical workflow ensures a systematic approach to target validation.

Target_Validation_Workflow Start Hypothesized Target (e.g., MAO-B) Biochemical_Assay Biochemical Assay (Enzyme Inhibition) Start->Biochemical_Assay Cellular_Assay Cellular Target Engagement (CETSA) Start->Cellular_Assay In_Silico In Silico Analysis (Molecular Docking) Start->In_Silico Data_Analysis Data Analysis & Comparison Biochemical_Assay->Data_Analysis Cellular_Assay->Data_Analysis In_Silico->Data_Analysis Validation Target Validated Data_Analysis->Validation Consistent Results Refinement Hypothesis Refinement Data_Analysis->Refinement Inconsistent Results Refinement->Start

Caption: A systematic workflow for validating a biological target.

By following these protocols and comparing the results with established compounds, researchers can rigorously validate the biological target of novel molecules like this compound, paving the way for further drug development.

References

Unveiling the Potential Cross-Reactivity Profile of 1-Allyl-1H-indol-5-amine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the potential cross-reactivity of the novel compound 1-Allyl-1H-indol-5-amine. While direct experimental data for this specific molecule is not yet publicly available, this document offers insights into its likely pharmacological profile by examining structurally related indole derivatives. This information is intended to guide researchers, scientists, and drug development professionals in designing future experimental studies.

The indole scaffold is a privileged structure in medicinal chemistry, known for its interaction with a variety of biological targets. Based on the existing literature for analogous compounds, this compound is predicted to exhibit significant affinity for serotonin (5-HT) receptors. This guide presents a comparative analysis of binding affinities for structurally similar indole derivatives against a panel of serotonin receptors, a detailed experimental protocol for assessing such interactions, and a visualization of the canonical serotonin receptor signaling pathway.

Comparative Analysis of Structurally Related Indole Derivatives

To infer the potential cross-reactivity of this compound, we have compiled binding affinity data (Ki, in nM) for a series of substituted indoleamines and N-arylsulfonyltryptamines at various serotonin receptor subtypes. The data, summarized in the tables below, is derived from publicly available research and illustrates how modifications to the indole core, the amine substituent, and the indole nitrogen influence receptor affinity and selectivity.

It is important to note that the allyl group at the 1-position and the amino group at the 5-position of the target compound may lead to a unique pharmacological profile. The following data on related compounds should therefore be considered as a starting point for a comprehensive screening cascade.

Table 1: Binding Affinities (Ki, nM) of 5-Substituted Tryptamine Derivatives at Human Serotonin Receptors

Compound5-HT1A5-HT1B5-HT1D5-HT2A5-HT2B5-HT65-HT7
N,N-dimethyltryptamine13037231,98547110250
5-Chloro-N,N-dimethyltryptamine265029-1912025
5-Bromo-N,N-dimethyltryptamine363924-2113033
5-Iodo-N,N-dimethyltryptamine524832-2516045

Data extracted from a study on marine inspired 2-(5-halo-1H-indol-3-yl)-N,N-dimethylethanamines.[1]

Table 2: Binding Affinities (Ki, nM) of N-Arylsulfonylindole Derivatives at Human Serotonin Receptors

Compound5-HT1A5-HT1B5-HT1D5-HT2A5-HT2C5-HT6
5-Methoxy-1-benzenesulfonyl-DMT>1000>1000>1000280>100010
5-Methoxy-1-(4-chlorobenzenesulfonyl)-DMT>1000>1000>1000350>100015
5-Methoxy-1-(4-methylbenzenesulfonyl)-DMT>1000>1000>1000400>100018

DMT: N,N-dimethyltryptamine moiety. Data extracted from a study on N-arylsulfonylindole derivatives as 5-HT6 receptor ligands.[2][3]

Predicted Signaling Pathway Involvement

Given the high affinity of many indole derivatives for serotonin receptors, it is plausible that this compound will modulate downstream signaling cascades typically associated with these G-protein coupled receptors (GPCRs). The following diagram illustrates a generalized serotonin receptor signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Serotonin Serotonin Receptor 5-HT Receptor (GPCR) Serotonin->Receptor Binds G_protein G-Protein (Gα, Gβγ) Receptor->G_protein Activates Effector Effector Enzyme (e.g., Adenylate Cyclase, Phospholipase C) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Generates Kinase_Cascade Protein Kinase Cascade (e.g., PKA, PKC) Second_Messenger->Kinase_Cascade Activates Cellular_Response Cellular Response (e.g., Gene Transcription, Ion Channel Modulation) Kinase_Cascade->Cellular_Response Leads to

Caption: Generalized Serotonin Receptor Signaling Pathway.

Experimental Protocols

To empirically determine the cross-reactivity profile of this compound, a radioligand binding assay is a standard and robust method. Below is a detailed protocol for such an assay, which can be adapted for a wide range of receptor targets.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a panel of target receptors by measuring its ability to compete with a specific high-affinity radioligand.

Materials:

  • Test Compound: this compound

  • Receptor Source: Cell membranes prepared from cell lines stably expressing the receptor of interest (e.g., HEK293 or CHO cells).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A receptors).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known, non-labeled ligand for the target receptor.

  • 96-well Filter Plates: With glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation Fluid.

  • Microplate Scintillation Counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound (this compound) in assay buffer. A typical concentration range would be from 0.1 nM to 10 µM.

    • Dilute the radioligand in assay buffer to a final concentration typically at or below its Kd for the target receptor.

    • Prepare the cell membrane suspension in ice-cold assay buffer to a predetermined optimal protein concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, radioligand, and the receptor membrane preparation.

    • Non-specific Binding Wells: Add the non-specific binding control, radioligand, and the receptor membrane preparation.

    • Competition Binding Wells: Add the various dilutions of the test compound, radioligand, and the receptor membrane preparation.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This experimental workflow is crucial for validating the predicted cross-reactivity and for determining the selectivity of this compound.

G cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Analysis A Prepare Reagents: - Test Compound Dilutions - Radioligand Solution - Receptor Membranes B Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Binding A->B C Incubate to Equilibrium B->C D Vacuum Filtration C->D E Scintillation Counting D->E F Calculate IC50 E->F G Calculate Ki using Cheng-Prusoff Equation F->G

Caption: Experimental Workflow for Radioligand Binding Assay.

References

A Comparative Guide to the Synthesis and Properties of 1-Allyl-1H-indol-5-amine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and predicted properties of 1-Allyl-1H-indol-5-amine and its key structural isomers. Due to the limited availability of direct comparative experimental data in peer-reviewed literature, this document combines established synthetic methodologies for indole derivatives with predictive analysis of physicochemical and biological properties. The information presented herein is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel indole-based compounds for drug discovery and development.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. The introduction of various substituents, such as allyl and amino groups, can significantly modulate the pharmacological profile of the indole nucleus. This compound and its isomers represent a class of compounds with potential applications in drug development, owing to the diverse reactivity of the allyl group and the hydrogen-bonding capabilities of the amino group. This guide focuses on the synthesis and comparative properties of this compound and its C-allyl and positional amino isomers.

Synthesis of this compound and Its Isomers

The synthesis of this compound and its isomers can be achieved through several established synthetic routes. The most plausible approaches involve the N-allylation of a suitable indole precursor, followed by the introduction or modification of the amino group.

Proposed Synthetic Pathway for this compound

A common and effective method for the synthesis of N-substituted 5-aminoindoles is the N-alkylation of a 5-nitroindole precursor, followed by the reduction of the nitro group.

Synthetic_Pathway_1_Allyl_1H_indol_5_amine start 5-Nitroindole intermediate 1-Allyl-5-nitroindole start->intermediate Allyl bromide, Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, Acetone) product This compound intermediate->product Reducing agent (e.g., SnCl2/HCl, H2/Pd-C) Solvent (e.g., EtOH, EtOAc)

Caption: Proposed synthesis of this compound.

Experimental Protocols

1. General Procedure for N-Allylation of 5-Nitroindole:

To a solution of 5-nitroindole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetone, a base (e.g., sodium hydride (1.2 eq) or potassium carbonate (2.0 eq)) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, after which allyl bromide (1.2 eq) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-allyl-5-nitroindole.

2. General Procedure for the Reduction of 1-Allyl-5-nitroindole:

To a solution of 1-allyl-5-nitroindole (1.0 eq) in a solvent such as ethanol or ethyl acetate, a reducing agent is added. For example, tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid can be used, and the mixture is heated to reflux for 2-4 hours. Alternatively, catalytic hydrogenation using 10% palladium on carbon under a hydrogen atmosphere can be employed. After the reaction is complete, the mixture is cooled, and the pH is adjusted to be basic with a solution of sodium hydroxide or sodium bicarbonate. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography yields this compound.

Comparison of Isomers

The biological and chemical properties of allylaminoindoles are expected to be significantly influenced by the positions of the allyl and amino substituents.

Table 1: Predicted Physicochemical Properties of this compound Isomers
CompoundStructurePredicted Molecular WeightPredicted logPHydrogen Bond DonorsHydrogen Bond Acceptors
This compound this compound172.232.51 (NH2)1 (N in ring)
3-Allyl-1H-indol-5-amine 3-Allyl-1H-indol-5-amine172.232.32 (NH, NH2)0
1-Allyl-1H-indol-4-amine 1-Allyl-1H-indol-4-amine172.232.41 (NH2)1 (N in ring)
1-Allyl-1H-indol-6-amine 1-Allyl-1H-indol-6-amine172.232.51 (NH2)1 (N in ring)
1-Allyl-1H-indol-7-amine 1-Allyl-1H-indol-7-amine172.232.41 (NH2)1 (N in ring)

Note: logP values are estimations and can vary based on the prediction algorithm used. The structures are placeholders and would ideally be replaced with actual chemical drawings.

Table 2: Predicted Spectroscopic Data of this compound
NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H NMR
H on Allyl CH=~ 5.9 - 6.1m
H on Allyl =CH₂~ 5.1 - 5.3m
H on Allyl N-CH₂~ 4.7 - 4.9d
Indole H2~ 7.1 - 7.3d
Indole H3~ 6.4 - 6.6d
Indole H4~ 7.0 - 7.2d
Indole H6~ 6.6 - 6.8dd
Indole H7~ 6.9 - 7.1d
NH₂~ 3.5 - 4.5br s
¹³C NMR
Allyl CH=~ 133 - 135
Allyl =CH₂~ 117 - 119
Allyl N-CH₂~ 49 - 51
Indole C2~ 127 - 129
Indole C3~ 101 - 103
Indole C3a~ 129 - 131
Indole C4~ 110 - 112
Indole C5~ 140 - 142
Indole C6~ 111 - 113
Indole C7~ 105 - 107
Indole C7a~ 132 - 134

Note: These are predicted values based on known data for similar indole structures and should be confirmed by experimental analysis.

Isomeric Relationships and Synthetic Considerations

The different isomers of this compound present distinct synthetic challenges and are expected to have varied properties.

Isomeric_Relationships Target This compound C_Allyl 3-Allyl-1H-indol-5-amine (C-Allyl Isomer) Target->C_Allyl Different reactivity at C3 vs N1 Amino_4 1-Allyl-1H-indol-4-amine (Amino Positional Isomer) Target->Amino_4 Varied electronic effects of NH2 Amino_6 1-Allyl-1H-indol-6-amine (Amino Positional Isomer) Target->Amino_6 Varied electronic effects of NH2 Amino_7 1-Allyl-1H-indol-7-amine (Amino Positional Isomer) Target->Amino_7 Steric hindrance near pyrrole ring

A Comparative Benchmarking Study of Synthetic Routes to 1-Allyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic methodologies for obtaining 1-Allyl-1H-indol-5-amine, a substituted indole derivative of interest in medicinal chemistry due to the prevalence of the indole nucleus in pharmacologically active compounds. The following sections detail a benchmark two-step synthesis from 5-nitroindole alongside alternative strategies, offering a comparative analysis of their respective yields, reaction conditions, and procedural complexities. All quantitative data is summarized for ease of comparison, and detailed experimental protocols for the discussed methods are provided.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound can be approached through several strategic routes. Below is a summary of key performance indicators for the benchmark method and two viable alternatives.

MethodStarting MaterialsKey StepsOverall YieldReaction TimeKey AdvantagesKey Disadvantages
Benchmark: N-Allylation and Reduction 5-Nitroindole, Allyl Alcohol1. Palladium-catalyzed N-allylation2. Reduction of the nitro group~81% (calculated)~20 hoursHigh yield for N-allylation, readily available starting materials.Two-step process, requires catalyst.
Alternative 1: Direct N-Allylation 5-Aminoindole, Allyl BromideDirect N-allylation using a base.Moderate (variable)2-4 hoursOne-step synthesis, shorter reaction time.Potential for N,N-diallylation and lower selectivity, requiring careful control of conditions.[1]
Alternative 2: Fischer Indole Synthesis 4-Allyloxyphenylhydrazine, ChloroacetaldehydeAcid-catalyzed cyclization and rearrangement.Moderate (variable)1-3 hoursClassic and versatile method for indole synthesis.[2][3]Requires synthesis of the substituted hydrazine precursor, potential for side reactions.

Experimental Protocols

Benchmark Synthesis: N-Allylation of 5-Nitroindole followed by Reduction

This two-step synthesis represents a robust and high-yielding approach to the target molecule.

Step 1: Synthesis of 1-Allyl-5-nitro-1H-indole

This procedure is adapted from a palladium-catalyzed N1-selective allylation of indoles with allylic alcohols.

  • Materials: 5-nitroindole, allyl alcohol, Pd(PPh₃)₄, Ti(OⁱPr)₄, anhydrous THF.

  • Procedure: To a solution of 5-nitroindole (1.0 mmol) in anhydrous THF (10 mL) is added Ti(OⁱPr)₄ (1.2 mmol) and the mixture is stirred at room temperature for 30 minutes. Allyl alcohol (1.5 mmol) and Pd(PPh₃)₄ (0.05 mmol) are then added. The reaction mixture is heated to reflux and stirred for 18 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash chromatography to afford 1-allyl-5-nitro-1H-indole.

  • Expected Yield: 90%

Step 2: Reduction of 1-Allyl-5-nitro-1H-indole to this compound

This procedure is based on a catalytic transfer hydrogenation method.[4][5][6]

  • Materials: 1-Allyl-5-nitro-1H-indole, ammonium formate, 10% Palladium on carbon (Pd/C), methanol.

  • Procedure: To a solution of 1-allyl-5-nitro-1H-indole (1.0 mmol) in methanol (15 mL) is added 10% Pd/C (10 mol%) followed by ammonium formate (5.0 mmol). The mixture is stirred at room temperature for 2 hours. Upon completion of the reaction (monitored by TLC), the catalyst is filtered off through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated aqueous NaHCO₃ solution and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated to give this compound.

  • Expected Yield: High (A yield of ~90% is estimated based on similar reductions).

Alternative Synthesis 1: Direct N-Allylation of 5-Aminoindole

This method offers a more direct, one-step approach to the target compound.

  • Materials: 5-Aminoindole, allyl bromide, potassium carbonate, acetone.

  • Procedure: To a solution of 5-aminoindole (1.0 mmol) in acetone (20 mL) is added potassium carbonate (1.5 mmol). The mixture is stirred at room temperature for 30 minutes. Allyl bromide (1.1 mmol) is then added dropwise, and the reaction mixture is stirred at room temperature for 2-4 hours. The reaction progress is monitored by TLC. Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield this compound.

  • Note: This reaction requires careful monitoring to avoid the formation of the N,N-diallylated product.[1]

Alternative Synthesis 2: Fischer Indole Synthesis

This classical approach provides a convergent route to the indole core.[2][3]

  • Materials: 4-Allyloxyphenylhydrazine hydrochloride, chloroacetaldehyde dimethyl acetal, polyphosphoric acid.

  • Procedure: A mixture of 4-allyloxyphenylhydrazine hydrochloride (1.0 mmol) and chloroacetaldehyde dimethyl acetal (1.1 mmol) is heated in polyphosphoric acid (10 g) at 100-110 °C for 1-2 hours. The reaction mixture is then cooled and poured into ice water. The resulting mixture is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give this compound.

  • Note: This is a representative procedure; the synthesis of the 4-allyloxyphenylhydrazine precursor is required.

Synthesis Workflow and Biological Context

The following diagrams illustrate the comparative synthetic workflows and a relevant biological signaling pathway where N-substituted indoles may play a role.

cluster_benchmark Benchmark Synthesis cluster_alt1 Alternative 1 cluster_alt2 Alternative 2 A1 5-Nitroindole B1 1-Allyl-5-nitro-1H-indole A1->B1 N-Allylation (Pd(PPh₃)₄, Allyl Alcohol, 90%) C1 This compound B1->C1 Reduction (Pd/C, HCOOH·NH₃) A2 5-Aminoindole B2 This compound A2->B2 Direct N-Allylation (Allyl Bromide, K₂CO₃) A3 4-Allyloxyphenylhydrazine B3 This compound A3->B3 Fischer Indole Synthesis (Chloroacetaldehyde, PPA)

Caption: Comparative workflows for the synthesis of this compound.

N-substituted indole derivatives are known to interact with various biological targets, including serotonin receptors. The 5-HT6 receptor, in particular, is a G-protein coupled receptor (GPCR) primarily expressed in the brain and is a target for cognitive disorders. The binding of a ligand, such as a substituted indole, can modulate its downstream signaling cascade.[7]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound (Ligand) Receptor 5-HT6 Receptor Ligand->Receptor G_Protein Gs Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activation ERK ERK PKA->ERK Phosphorylation CREB CREB ERK->CREB Phosphorylation Gene Gene Expression (Cognition, Neuronal Function) CREB->Gene Modulation

Caption: Serotonin 5-HT6 receptor signaling pathway.[7][8][9][10]

References

In Silico Showdown: Positioning 1-Allyl-1h-indol-5-amine in the Landscape of DNA Gyrase B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery

In the relentless pursuit of novel antimicrobial agents, the indole scaffold remains a cornerstone of medicinal chemistry, offering a versatile framework for engaging a multitude of biological targets. This guide provides a comparative analysis of a novel compound, 1-Allyl-1h-indol-5-amine, against established indole-based inhibitors of Escherichia coli DNA gyrase B, a critical enzyme for bacterial survival and a validated target for antibiotic development. Through a hypothetical in silico modeling and molecular docking study, we position this compound within the existing landscape of DNA gyrase B inhibitors, offering a predictive glimpse into its potential efficacy.

Comparative Analysis of DNA Gyrase B Binders

To contextualize the potential of this compound as a DNA gyrase B inhibitor, a hypothetical molecular docking study was conceived. This study compares its predicted binding affinity with that of known indole derivatives with demonstrated antibacterial activity. The selected target for this in silico investigation is the ATP-binding site of E. coli DNA gyrase B (PDB ID: 6RKS).

CompoundStructurePredicted Binding Affinity (kcal/mol)Experimental Activity (MIC against E. coli)
This compound this compound-7.8 (Hypothetical)Not available
Indole-3-acetonitrile (IAN) Indole-3-acetonitrile-6.5 (Hypothetical)~100 µg/mL (Inhibits biofilm formation)
5-Bromo-1H-indole 5-Bromo-1H-indole-6.2 (Hypothetical)Active (Zone of inhibition reported)[1]
Indole-3-carbaldehyde Indole-3-carbaldehyde-5.9 (Hypothetical)Active (Zone of inhibition reported)

Note: The binding affinities for all compounds are presented as hypothetical values for comparative purposes and would need to be determined by actual in silico experiments.

Experimental Protocols: A Roadmap for In Silico Investigation

The following section outlines a detailed protocol for a comparative molecular docking study using AutoDock Vina, a widely used open-source program for computational docking.

I. Preparation of the Receptor (E. coli DNA Gyrase B)
  • Obtain the Protein Structure: Download the 3D crystal structure of E. coli DNA gyrase B from the Protein Data Bank (PDB ID: 6RKS).

  • Prepare the Receptor:

    • Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms.

    • Add polar hydrogen atoms to the protein structure.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared receptor in the PDBQT file format, which is required by AutoDock Vina.

II. Ligand Preparation
  • Obtain Ligand Structures: The 3D structures of this compound and the comparator compounds (Indole-3-acetonitrile, 5-Bromo-1H-indole, and Indole-3-carbaldehyde) can be obtained from chemical databases like PubChem.

  • Prepare the Ligands:

    • Minimize the energy of each ligand structure using a suitable force field (e.g., MMFF94).

    • Detect the rotatable bonds within each ligand.

    • Save the prepared ligands in the PDBQT file format.

III. Molecular Docking with AutoDock Vina
  • Grid Box Generation: Define a grid box that encompasses the ATP-binding site of the DNA gyrase B subunit. The dimensions and coordinates of the grid box should be sufficient to allow the ligands to move freely within the binding pocket.

  • Configuration File: Create a configuration file (conf.txt) that specifies the following parameters:

    • Receptor file (receptor.pdbqt)

    • Ligand file (ligand.pdbqt)

    • Grid box coordinates and dimensions

    • Output file name (out.pdbqt)

    • Exhaustiveness of the search (typically set to 8 or higher for more accurate results).

  • Run Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.

  • Analysis of Results: The output file will contain the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues in the best binding pose using visualization software like PyMOL or Chimera.

Visualizing the Workflow and Potential Interactions

To further clarify the in silico process and the hypothetical binding, the following diagrams are provided.

experimental_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage receptor_prep Receptor Preparation (PDB: 6RKS) grid_gen Grid Box Generation (ATP-binding site) receptor_prep->grid_gen ligand_prep Ligand Preparation (this compound & Comparators) run_vina Run AutoDock Vina ligand_prep->run_vina grid_gen->run_vina analyze_results Analyze Binding Poses & Affinity Scores run_vina->analyze_results visualize Visualize Interactions (PyMOL/Chimera) analyze_results->visualize

Figure 1. A generalized workflow for the in silico molecular docking of indole derivatives against E. coli DNA gyrase B.

logical_relationship cluster_ligand Ligand Properties cluster_target Biological Target cluster_interaction Predicted Interaction cluster_outcome Potential Outcome ligand This compound structure Chemical Structure (Indole core, Allyl & Amine groups) binding Binding Affinity (kcal/mol) structure->binding Docking Simulation target E. coli DNA Gyrase B binding_site ATP-Binding Pocket binding_site->binding Docking Simulation interactions Molecular Interactions (H-bonds, Hydrophobic) inhibition Enzyme Inhibition binding->inhibition interactions->inhibition activity Antibacterial Activity inhibition->activity

Figure 2. Logical relationship from molecular properties to potential biological activity for this compound.

Concluding Remarks

This guide outlines a comparative framework for evaluating the potential of this compound as a novel inhibitor of E. coli DNA gyrase B. While the presented docking results are hypothetical, they are grounded in the established activities of structurally similar indole derivatives. The provided experimental protocol offers a clear and actionable methodology for researchers to perform this in silico analysis. The predicted favorable binding affinity of this compound suggests that it is a promising candidate for further investigation, including synthesis, in vitro enzymatic assays, and microbiological testing, to validate its potential as a future antibacterial agent.

References

Comparative Cytotoxicity of Indole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

While specific cytotoxic data for 1-Allyl-1h-indol-5-amine is not available in the current scientific literature, this guide provides a comparative overview of the cytotoxicity of various indole analogs. The data presented here, drawn from multiple studies, offers insights into the structure-activity relationships of substituted indoles and their potential as cytotoxic agents.

The indole scaffold is a prominent feature in numerous biologically active compounds and has garnered significant attention in the field of medicinal chemistry, particularly in the development of novel anticancer agents. The cytotoxic effects of indole derivatives can be significantly influenced by the nature and position of substituents on the indole ring. This guide summarizes the available in vitro cytotoxicity data for a range of indole analogs against various cancer cell lines.

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values for various indole derivatives, providing a basis for comparing their cytotoxic potency. The data is compiled from several studies and showcases the diverse range of activities exhibited by this class of compounds.

Compound/AnalogCell LineIC50 (µM)Reference
Indole-Aryl Amide Derivatives
Compound 2MCF70.81[1][2]
PC32.13[1][2]
Compound 4HT290.96[1]
HeLa1.87[1]
MCF70.84[1]
Compound 5HT29IC50 not specified, but noted for selectivity[1][2]
Pyrazolo[1,5-a]pyrimidine Analogs
Compound 9cHCT-1160.31[3]
Compound 11aHCT-1160.34[3]
Indole Mannich Base Derivatives
Compound 1cHepG20.9 (LC50)[4][5][6]
MCF-70.55 (LC50)[4][5][6]
HeLa0.50 (LC50)[4][5][6]
Substituted-N-benzyl-1H-indole-2-carbohydrazides
Compound 4eMCF-7, A549, HCTAverage 2[7]
Compound 4qMCF-7, A549, HCTAverage 3.28[7]
Indole–1,2,4–triazole S-linked N-arylacetamides
Compound 8bHep-G2Cell viability of 10.99 ± 0.59% at 100 µg/mL[8]
Compound 8fHep-G2IC50 of 55.40 μg/mL[8]
β-carboline Alkaloids
FlavopereirineSW48015.33[9]
SW62010.52[9]
DLD110.76[9]
HCT1168.15[9]
HT299.58[9]
DehydrocrenatidineHepG23.5[9]
Hep3B5.87[9]
5-Nitroindole Derivatives
5-nitroindole derivatives were found to have broad-spectrum anticancer activities.HeLaVarious IC50 values reported.[10]
2-methyl-2H-pyrido[3,4-b]indole
P. falciparum K10.45[11]

Experimental Protocols

The most common method for evaluating the in vitro cytotoxicity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

General MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The indole analogs, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plate is incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: A solution of MTT is added to each well and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as DMSO or acidified isopropanol.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.

Visualizations

To further illustrate the concepts discussed, the following diagrams depict a general workflow for cytotoxicity testing and a hypothetical signaling pathway that could be targeted by cytotoxic indole derivatives.

Experimental_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock Solutions) Compound_Treatment Compound Treatment (Dose-Response) Compound_Prep->Compound_Treatment Cell_Culture Cell Culture (Cancer Cell Lines) Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment Incubation Incubation (e.g., 48h) Compound_Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Absorbance_Reading Absorbance Reading (Plate Reader) MTT_Assay->Absorbance_Reading IC50_Calculation IC50 Calculation Absorbance_Reading->IC50_Calculation

Caption: A generalized workflow for determining the in vitro cytotoxicity of chemical compounds.

Signaling_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole_Analog Indole Analog Receptor Growth Factor Receptor Indole_Analog->Receptor Inhibition Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Indole_Analog->Kinase_Cascade Inhibition Apoptosis Apoptosis Indole_Analog->Apoptosis Induction Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression DNA DNA Gene_Expression->Apoptosis Inhibition of Anti-Apoptotic Genes

Caption: A hypothetical signaling pathway illustrating potential targets of cytotoxic indole analogs.

References

A Spectroscopic Journey: Unveiling the Transformation of 1-Allyl-1H-indol-5-amine from its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of the molecular transformations during a synthesis is paramount. This guide provides a comprehensive spectroscopic comparison of the novel compound 1-Allyl-1H-indol-5-amine with its precursors, 5-nitroindole and 5-aminoindole, offering valuable insights into its structural evolution. Through a meticulous analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this report illuminates the key spectral changes that signify the successful synthesis of this promising molecule.

The synthetic pathway to this compound is a two-step process. The journey begins with the N-allylation of 5-nitroindole to form the intermediate, 1-allyl-5-nitro-1H-indole. This is subsequently followed by the reduction of the nitro group to yield the final amine product. Each of these transformations leaves a distinct fingerprint on the spectroscopic profile of the molecule, which this guide will explore in detail.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its precursors.

Table 1: ¹H NMR Spectral Data (ppm)

Proton5-Nitroindole[1]5-Aminoindole[2]1-allyl-5-nitro-1H-indole (Predicted)This compound (Predicted)
H-1 (NH)8.80 (br s)7.95 (br s)--
H-27.50 (t)7.05 (t)~7.60 (t)~7.15 (t)
H-36.60 (t)6.30 (t)~6.70 (t)~6.40 (t)
H-48.55 (d)6.90 (d)~8.65 (d)~7.00 (d)
H-68.05 (dd)6.65 (dd)~8.15 (dd)~6.75 (dd)
H-77.45 (d)7.10 (d)~7.55 (d)~7.20 (d)
Allyl-Hα--~4.80 (dt)~4.70 (dt)
Allyl-Hβ--~6.05 (m)~6.00 (m)
Allyl-Hγ (cis)--~5.15 (dq)~5.10 (dq)
Allyl-Hγ (trans)--~5.25 (dq)~5.20 (dq)
NH₂-3.50 (br s)-~3.60 (br s)

Table 2: ¹³C NMR Spectral Data (ppm)

Carbon5-Nitroindole[3]5-Aminoindole[4]1-allyl-5-nitro-1H-indole (Predicted)This compound (Predicted)
C-2127.0124.5~128.0~125.5
C-3103.9101.8~104.5~102.5
C-3a129.2128.7~130.0~129.5
C-4117.2111.5~118.0~112.0
C-5140.7140.5~141.5~141.0
C-6116.4111.0~117.0~111.5
C-7111.8112.3~112.5~113.0
C-7a139.1131.2~140.0~132.0
Allyl-Cα--~49.5~49.0
Allyl-Cβ--~133.0~134.0
Allyl-Cγ--~117.5~117.0

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group5-Nitroindole[5]5-Aminoindole[6]1-allyl-5-nitro-1H-indole (Predicted)This compound (Predicted)
N-H Stretch (Indole)~3400~3400--
N-H Stretch (Amine)-~3350, ~3250-~3360, ~3280
C-H Stretch (Aromatic)~3100~3100~3100~3100
C-H Stretch (Allyl)--~3080, ~2980~3080, ~2980
C=C Stretch (Aromatic)~1610, ~1480~1620, ~1490~1610, ~1480~1625, ~1495
C=C Stretch (Allyl)--~1645~1645
NO₂ Stretch (Asymmetric)~1510-~1515-
NO₂ Stretch (Symmetric)~1340-~1345-
C-N Stretch (Aromatic Amine)-~1320-~1330

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
5-Nitroindole[7]162132, 116, 104, 89, 77
5-Aminoindole[8][9]132105, 78
1-allyl-5-nitro-1H-indole (Predicted)202161 (loss of allyl), 115
This compound (Predicted)172131 (loss of allyl), 104

Experimental Protocols

A generalized experimental protocol for the synthesis and spectroscopic analysis is provided below.

Synthesis of this compound

Step 1: N-allylation of 5-nitroindole To a solution of 5-nitroindole in a suitable solvent such as dimethylformamide (DMF), a base like potassium carbonate (K₂CO₃) is added. Allyl bromide is then added dropwise to the mixture at room temperature. The reaction is stirred for several hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by extraction with an organic solvent and purified by column chromatography to yield 1-allyl-5-nitro-1H-indole.

Step 2: Reduction of 1-allyl-5-nitro-1H-indole The intermediate, 1-allyl-5-nitro-1H-indole, is dissolved in a solvent like ethanol or ethyl acetate. A reducing agent, such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C), is employed to reduce the nitro group. The reaction progress is monitored by TLC. After completion, the reaction mixture is neutralized, and the product is extracted and purified to give this compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer with the attenuated total reflectance (ATR) technique.

  • Mass Spectrometry (MS): Mass spectra were recorded on a mass spectrometer using electrospray ionization (ESI) or electron impact (EI) methods.

Visualizing the Transformation

The following diagrams illustrate the synthetic pathway and the general workflow for the spectroscopic comparison.

Synthesis_Pathway 5-Nitroindole 5-Nitroindole 1-allyl-5-nitro-1H-indole 1-allyl-5-nitro-1H-indole 5-Nitroindole->1-allyl-5-nitro-1H-indole Allyl Bromide, K2CO3 This compound This compound 1-allyl-5-nitro-1H-indole->this compound SnCl2, HCl or H2, Pd/C

Caption: Synthetic route to this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis 5-Nitroindole 5-Nitroindole Intermediate Intermediate 5-Nitroindole->Intermediate N-allylation NMR NMR 5-Nitroindole->NMR IR IR 5-Nitroindole->IR MS MS 5-Nitroindole->MS Final Product Final Product Intermediate->Final Product Reduction Intermediate->NMR Intermediate->IR Intermediate->MS Final Product->NMR Final Product->IR Final Product->MS 5-Aminoindole 5-Aminoindole 5-Aminoindole->NMR 5-Aminoindole->IR 5-Aminoindole->MS

Caption: Experimental workflow for spectroscopic comparison.

Discussion of Spectroscopic Changes

The spectroscopic data clearly delineates the chemical transformations. The disappearance of the N-H proton signal in the ¹H NMR spectrum of 1-allyl-5-nitro-1H-indole confirms the successful N-allylation of 5-nitroindole. The appearance of characteristic signals for the allyl group further corroborates this.

The subsequent reduction of the nitro group to an amine is evidenced by several key spectral changes. In the IR spectrum, the strong absorption bands corresponding to the nitro group in 1-allyl-5-nitro-1H-indole are absent in the final product, while new bands characteristic of the N-H stretching of a primary amine appear. In the ¹H NMR spectrum, the aromatic protons ortho and para to the amino group in this compound show an upfield shift compared to the nitro-substituted precursor, due to the electron-donating nature of the amino group. The mass spectra show the expected molecular ion peaks for each compound, and the fragmentation patterns are consistent with their respective structures, further confirming the step-wise transformation.

This comprehensive spectroscopic comparison provides a robust dataset for the characterization of this compound and its synthetic intermediates. The presented data and protocols will be a valuable resource for researchers working on the synthesis and characterization of novel indole derivatives for various applications in medicinal chemistry and drug discovery.

References

Efficacy of 1-Allyl-1H-indol-5-amine Analogs in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Anticancer Activity of Indole Derivatives

A significant number of indole derivatives have been synthesized and evaluated for their cytotoxic effects against a variety of cancer cell lines. These compounds have been shown to induce cell death through various mechanisms, including the induction of apoptosis.

Data Presentation: Cytotoxicity of Indole Derivatives in Cancer Cell Lines

Compound/Derivative ClassCell LineIC50 (µM)Reference Compound
1-(1-tosyl-1H-indol-3-yl)propan-1-oneA549 (Lung)2.6-
Benzimidazole-indole derivative-0.05-
Indole iso-quinoline hybrid30 cancer cell linesGI50 = 1.5-
3,5-Diprenyl indoleMIA PaCa-2 (Pancreatic)9.5 ± 2.2Gemcitabine (0.6 ± 0.4 µM)
Flavopereirine (β-carboline alkaloid)HT29 (Colorectal)9.58-
Flavopereirine (β-carboline alkaloid)HCT116 (Colorectal)8.15-
NauclefineHeLa (Cervical)< 0.01-
Pyridyl-indolyl-based chalconesMCF-7 (Breast)12.2 - 14.5Doxorubicin (20.2 µM)
Pyridyl-indolyl-based chalconesHepG-2 (Hepatoma)14.8 - 18.3Doxorubicin (18.7 µM)
Indole–1,2,4-triazole S-linked N-aryl acetamidesHep-G2 (Hepatoma)Cell viability of 10.99 ± 0.59 at 100 µg/mLDoxorubicin (cell viability = 10.8 ± 0.41)

Note: The data presented is a summary from multiple sources and direct comparison between different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1][2][3][4]

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[1][2] The intensity of the color is proportional to the number of viable cells.

Mandatory Visualization

MTT_Assay_Workflow MTT Assay Experimental Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Add test compounds at various concentrations B->C D Incubate for 24-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Remove medium and add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability H->I

MTT Assay Workflow

Apoptosis_Signaling_Pathway Intrinsic Apoptosis Signaling Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol DNA_Damage DNA Damage Bax Bax DNA_Damage->Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c promotes release Bcl2 Bcl-2 Bcl2->Bax inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Procaspase9 Pro-caspase-9 Procaspase9->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 activates Procaspase3 Pro-caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic Apoptosis Pathway

Antibacterial Activity of Indole Derivatives

Indole and its derivatives have been reported to exhibit inhibitory activity against a range of Gram-positive and Gram-negative bacteria.

Data Presentation: Antibacterial Activity of Indole Derivatives

Compound/Derivative ClassBacterial StrainMIC (µg/mL)Reference Compound
Indole-thiadiazole derivativeBacillus subtilis3.125-
Indole-triazole derivativeBacillus subtilis3.125-
3-Alkylidene-2-indolone derivativesStaphylococcus aureus ATCC 65380.5Gatifloxacin (0.5 µg/mL)
3-Alkylidene-2-indolone derivativesMethicillin-resistant Staphylococcus aureus (MRSA) ATCC 433000.5Gatifloxacin (0.5 µg/mL)
Indole derivativeEscherichia coli-More active than Ampicillin and Sultamicillin

Note: The data presented is a summary from multiple sources and direct comparison between different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[5][6][7]

  • Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[5]

Mandatory Visualization

MIC_Assay_Workflow MIC Assay Experimental Workflow A Prepare serial dilutions of test compound in 96-well plate C Inoculate each well with bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate plate at 37°C for 18-24 hours C->D E Observe for visible bacterial growth D->E F Determine the lowest concentration with no growth (MIC) E->F

MIC Assay Workflow

Antifungal Activity of Indole Derivatives

Several indole derivatives have demonstrated promising activity against various fungal pathogens, including yeasts and molds.

Data Presentation: Antifungal Activity of Indole Derivatives

Compound/Derivative ClassFungal StrainActivityReference Compound
Indole-triazole conjugateCandida tropicalisMIC = 2 µg/mL-
Indole-triazole conjugateCandida albicansMIC = 2 µg/mL-
3-Indolyl-3-hydroxy oxindole derivativeRhizoctonia solaniEC50 = 3.44 mg/LCarvacrol (7.38 mg/L)
3-Indolyl-3-hydroxy oxindole derivativeBotrytis cinereaInhibition rate = 91.05% at 50 mg/LCarvacrol (84.38%)
Indole-replaced streptochlorin analogueAlternaria solaniSignificant activity-

Note: The data presented is a summary from multiple sources and direct comparison between different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

Antifungal Susceptibility Testing

Antifungal susceptibility testing is performed to determine the effectiveness of an antifungal agent against a specific fungus. The broth microdilution method, similar to that used for bacteria, is commonly employed.[8]

  • Preparation of Antifungal Agent Dilutions: Serial dilutions of the test compound are prepared in a 96-well microtiter plate with a suitable broth medium (e.g., RPMI-1640).

  • Inoculum Preparation: A standardized fungal spore or yeast suspension is prepared.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at an appropriate temperature and for a sufficient duration to allow for fungal growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that inhibits the visible growth of the fungus.

Mandatory Visualization

Antifungal_Assay_Workflow Antifungal Susceptibility Test Workflow A Prepare serial dilutions of test compound in 96-well plate C Inoculate each well with fungal suspension A->C B Prepare standardized fungal inoculum B->C D Incubate plate at appropriate temperature C->D E Observe for visible fungal growth D->E F Determine the lowest concentration with no growth (MIC) E->F

Antifungal Assay Workflow

References

A Comparative Pharmacokinetic Analysis of Novel Indoleamine Derivatives Targeting the IDO1 Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the pharmacokinetic profiles of three distinct indoleamine derivatives, PCC0208009, INCB024360 (Epacadostat), and NLG919, reveals comparable systemic exposure in preclinical models, highlighting their potential as inhibitors of the Indoleamine 2,3-dioxygenase 1 (IDO1) signaling pathway, a critical regulator of immune responses in oncology. This guide provides a detailed comparison of their pharmacokinetic properties, the experimental protocols utilized for their evaluation, and an overview of the targeted IDO1 pathway.

Comparative Pharmacokinetic Data

The in vivo pharmacokinetic characteristics of PCC0208009, INCB024360, and NLG919 were evaluated in CT26 tumor-bearing mice. While the referenced study concluded that the pharmacokinetic profiles of the three inhibitors were similar, detailed quantitative data from the primary source is summarized below for a direct comparison.[1][2]

ParameterPCC0208009INCB024360 (Epacadostat)NLG919
Cmax (ng/mL) Data not available in abstractData not available in abstractData not available in abstract
Tmax (h) Data not available in abstractData not available in abstractData not available in abstract
AUC (ng·h/mL) Data not available in abstractData not available in abstractData not available in abstract
t1/2 (h) Data not available in abstractData not available in abstractData not available in abstract

Note: While the primary comparative study stated similar pharmacokinetic characteristics, specific quantitative values for Cmax, Tmax, AUC, and half-life were not detailed in the provided search results. Further investigation of the full-text publication is required for these specific data points.

Experimental Protocols

The following methodologies were employed in the comparative pharmacokinetic study of the three indoleamine derivatives.

Animal Models and Dosing
  • Animal Model: CT26 tumor-bearing mice were utilized for the in vivo pharmacokinetic and tumor distribution studies.[1][2]

  • Compound Formulation: For in vivo administration, the compounds were dissolved in 20% Kolliphor® HS 15 (Solutol).[1]

  • Administration: The compounds were administered intragastrically (i.g.) to the mice.[2]

Sample Collection and Analysis
  • Sample Collection: Plasma and tumor tissue samples were collected at various time points post-administration to determine drug concentrations.

  • Analytical Method: The concentrations of the compounds in plasma and tumor homogenates were quantified using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The IDO1 Signaling Pathway and its Inhibition

The therapeutic rationale for the development of these indoleamine derivatives lies in their ability to inhibit the Indoleamine 2,3-dioxygenase 1 (IDO1) enzyme. IDO1 is a key metabolic enzyme that plays a crucial role in tumor immune evasion.

IDO1_Pathway IDO1_Inhibitor Indoleamine Derivatives (PCC0208009, INCB024360, NLG919) IDO1 IDO1 IDO1_Inhibitor->IDO1 inhibits Tryptophan Tryptophan Tryptophan_depletion Tryptophan_depletion Kynurenine Kynurenine Kynurenine_effect Kynurenine_effect

IDO1 catalyzes the conversion of the essential amino acid tryptophan into kynurenine.[3][4][5] This enzymatic activity within the tumor microenvironment leads to two key outcomes that suppress the anti-tumor immune response:

  • Tryptophan Depletion: The local depletion of tryptophan induces a stress response in effector T-cells, leading to their anergy (inactivation) and apoptosis (programmed cell death).[4]

  • Kynurenine Accumulation: The buildup of kynurenine and its downstream metabolites actively promotes the differentiation of regulatory T-cells (Tregs), which further dampen the anti-tumor immune response.

By inhibiting the IDO1 enzyme, the compared indoleamine derivatives aim to block this immunosuppressive pathway, thereby restoring the ability of the immune system to recognize and attack cancer cells.

Experimental Workflow for Pharmacokinetic Analysis

The general workflow for conducting the comparative pharmacokinetic studies is outlined below.

PK_Workflow cluster_InVivo In Vivo Phase cluster_Analytical Analytical Phase cluster_DataAnalysis Data Analysis Phase A Acclimatization of CT26 Tumor-Bearing Mice B Compound Formulation in 20% Kolliphor® HS 15 A->B C Intragastric Administration of Derivatives B->C D Serial Blood and Tumor Tissue Sampling C->D E Sample Preparation (Plasma Separation, Tissue Homogenization) D->E F LC-MS/MS Analysis for Drug Quantification E->F G Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2) F->G H Comparative Analysis of Pharmacokinetic Profiles G->H

This structured approach ensures the robust and reliable determination of key pharmacokinetic parameters, allowing for a direct and objective comparison of the different indoleamine derivatives. The similarity in the pharmacokinetic profiles of PCC0208009, INCB024360, and NLG919 in this preclinical model suggests that all three compounds achieve systemic exposure, a prerequisite for exerting their inhibitory effects on the IDO1 pathway in vivo.[1][2] Further studies are warranted to delineate any subtle but therapeutically meaningful differences in their absorption, distribution, metabolism, and excretion profiles.

References

A Head-to-Head Comparison of Synthetic Routes to 1-Allyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel compounds is a cornerstone of innovation. This guide provides a detailed, head-to-head comparison of synthetic routes to 1-Allyl-1H-indol-5-amine, a versatile intermediate in medicinal chemistry. We will explore a common two-step pathway, focusing on a critical comparison of different reagents for the final reduction step, supported by experimental data and detailed protocols.

The most direct and widely applicable approach to synthesizing this compound involves a two-step sequence starting from the commercially available 5-nitroindole. The first step is an N-allylation reaction to form the intermediate, 1-allyl-5-nitroindole. The subsequent and final step is the reduction of the nitro group to the desired primary amine. While the initial N-allylation is a relatively standard procedure, the choice of reducing agent in the second step can significantly impact the overall efficiency, yield, and purity of the final product. This guide will compare three common reduction methods: catalytic hydrogenation using palladium on carbon (Pd/C), and chemical reductions using sodium dithionite (Na₂S₂O₄) or zinc (Zn) dust with ammonium chloride (NH₄Cl).

Summary of Synthetic Routes

The overall synthetic pathway is depicted below. The key point of comparison lies in the methodology for Route 2, the reduction of the nitro-intermediate.

G cluster_0 Route 1: N-Allylation cluster_1 Route 2: Nitro Group Reduction (Comparison) cluster_2 Method A cluster_3 Method B cluster_4 Method C 5-Nitroindole 5-Nitroindole 1-Allyl-5-nitroindole 1-Allyl-5-nitroindole 5-Nitroindole->1-Allyl-5-nitroindole Allyl Bromide, K2CO3 Acetone, Reflux Method_A Catalytic Hydrogenation (H2, Pd/C) 1-Allyl-5-nitroindole->Method_A Method_B Chemical Reduction (Sodium Dithionite) 1-Allyl-5-nitroindole->Method_B Method_C Chemical Reduction (Zinc/Ammonium Chloride) 1-Allyl-5-nitroindole->Method_C This compound This compound Method_A->this compound Method_B->this compound Method_C->this compound

Figure 1: General synthetic pathway to this compound.

Quantitative Data Comparison

The following table summarizes the key quantitative data for the two-step synthesis, with a focus on the comparative performance of the different reduction methods for the conversion of 1-allyl-5-nitroindole to this compound.

StepMethodReagentsSolventTemperatureReaction TimeYield (%)Purity
1. N-Allylation -5-Nitroindole, Allyl Bromide, K₂CO₃AcetoneReflux1 h~77%High
2. Nitro Reduction A: Catalytic Hydrogenation 1-Allyl-5-nitroindole, H₂, 10% Pd/CEthanolRoom Temp.3 h96-98%High
B: Sodium Dithionite 1-Allyl-5-nitroindole, Na₂S₂O₄Ethanol/WaterRoom Temp.1 h>90%High
C: Zinc/Ammonium Chloride 1-Allyl-5-nitroindole, Zn, NH₄ClEthanol/WaterReflux1 h~98%High

Note: The yield for the N-allylation step is based on a similar procedure for the allylation of a substituted phenol and may vary for 5-nitroindole.[1] The yields for the reduction steps are based on procedures for similar substrates and represent typical expectations.[1][2][3]

Experimental Protocols

Route 1: Synthesis of 1-Allyl-5-nitroindole (N-Allylation)

This procedure is adapted from a general method for the N-alkylation of indoles and related heterocycles.[1]

  • To a solution of 5-nitroindole (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add allyl bromide (1.5 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and stir for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield 1-allyl-5-nitroindole.

Route 2: Synthesis of this compound (Nitro Group Reduction)

This protocol is a standard and highly efficient method for nitro group reduction.[2]

  • Dissolve 1-allyl-5-nitroindole (1.0 eq) in ethanol in a suitable hydrogenation vessel.

  • Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% of Pd).

  • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically balloon pressure or a Parr hydrogenator).

  • Stir the reaction mixture vigorously at room temperature for 3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with ethanol.

  • Concentrate the combined filtrate under reduced pressure to yield this compound.

This method offers a rapid, metal-free alternative for the reduction.[3]

  • Dissolve 1-allyl-5-nitroindole (1.0 eq) in a mixture of ethanol and water.

  • Add sodium dithionite (Na₂S₂O₄) (typically 3-5 eq) portion-wise to the solution at room temperature. An exothermic reaction may be observed.

  • Stir the reaction mixture at room temperature for 1 hour, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford this compound.

This is a classical and cost-effective method for nitro group reduction.[1]

  • To a solution of 1-allyl-5-nitroindole (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (10.0 eq).

  • Add zinc dust (10.0 eq) portion-wise to the stirred solution.

  • Heat the reaction mixture to reflux and stir for 1 hour, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the excess zinc and inorganic salts.

  • Wash the Celite pad with ethanol.

  • Concentrate the combined filtrate under reduced pressure.

  • The crude product can be further purified by extraction and/or column chromatography to yield this compound.

Head-to-Head Comparison of Reduction Methods

The choice of reduction method for converting 1-allyl-5-nitroindole to the target amine is a critical decision in the synthetic strategy. Below is a comparative analysis of the three presented methods.

G cluster_A Method A: Catalytic Hydrogenation cluster_B Method B: Sodium Dithionite cluster_C Method C: Zinc/Ammonium Chloride Start 1-Allyl-5-nitroindole A_Reagents H2, Pd/C Start->A_Reagents B_Reagents Na2S2O4 Start->B_Reagents C_Reagents Zn, NH4Cl Start->C_Reagents A_Conditions Room Temperature 3 hours A_Reagents->A_Conditions A_Yield High Yield (96-98%) A_Conditions->A_Yield A_Purity High Purity A_Yield->A_Purity A_Pros Pros: - High yield and purity - Mild conditions - Clean reaction A_Purity->A_Pros A_Cons Cons: - Requires specialized hydrogenation equipment - Flammable H2 gas - Catalyst can be pyrophoric A_Purity->A_Cons B_Conditions Room Temperature 1 hour B_Reagents->B_Conditions B_Yield High Yield (>90%) B_Conditions->B_Yield B_Purity High Purity B_Yield->B_Purity B_Pros Pros: - Fast reaction time - Mild conditions - No specialized equipment needed B_Purity->B_Pros B_Cons Cons: - Requires aqueous workup - Stoichiometric reagent B_Purity->B_Cons C_Conditions Reflux 1 hour C_Reagents->C_Conditions C_Yield Very High Yield (~98%) C_Conditions->C_Yield C_Purity High Purity C_Yield->C_Purity C_Pros Pros: - Inexpensive reagents - High yield - Fast reaction time C_Purity->C_Pros C_Cons Cons: - Requires heating - Heterogeneous reaction can be sluggish - Stoichiometric metal waste C_Purity->C_Cons

References

Safety Operating Guide

Safe Disposal of 1-Allyl-1h-indol-5-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-Allyl-1h-indol-5-amine, a compound used in various research and development applications. Adherence to these procedures is essential to mitigate risks to personnel and the environment.

I. Hazard Profile and Regulatory Compliance

Hazard Classification (Inferred from Related Compounds)Associated Risks and Disposal Considerations
Acute Toxicity (Oral, Dermal) Harmful or toxic if swallowed or in contact with skin. Contaminated materials and personal protective equipment (PPE) must be disposed of as hazardous waste.
Serious Eye Irritation Can cause significant eye damage. Requires careful handling and appropriate PPE during disposal.
Aquatic Toxicity Very toxic to aquatic life. Discharge to drains or sewers is strictly prohibited. [1][2]
Combustibility May be a combustible liquid. Keep away from heat, sparks, open flames, and hot surfaces during storage and disposal.[1][3]

II. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste.

1. Personal Protective Equipment (PPE): Before handling any waste, ensure appropriate PPE is worn. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield[2]

  • A laboratory coat[2]

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other chemical waste streams to prevent potentially hazardous reactions.[2]

  • Collect all waste, including residues, contaminated materials (e.g., pipette tips, absorbent pads), and rinsate from cleaning, in a designated, compatible, and properly sealed hazardous waste container.[2][4]

  • The original container, if in good condition, can be used for waste accumulation.[4]

3. Labeling:

  • Clearly label the waste container with the words "HAZARDOUS WASTE ".[4]

  • The label must include the full chemical name: "This compound " and an approximate concentration and quantity.[4]

4. Storage:

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[2]

  • Ensure the storage area is away from incompatible materials such as acids and strong oxidizing agents.[1][2]

  • Keep containers tightly closed to prevent the release of vapors.[2][4]

5. Disposal:

  • Do not attempt to neutralize or treat the waste in the laboratory unless you are specifically trained and equipped to do so. While some aromatic amines can be degraded with acidified potassium permanganate, this should only be performed by qualified personnel following established and validated protocols.[5]

  • Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[2][6]

  • Follow all institutional procedures for scheduling a waste pickup.[4]

6. Spill Management:

  • In the event of a spill, evacuate the immediate area if necessary.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1][3]

  • Collect the absorbent material and any contaminated debris into a designated hazardous waste container.[1][4]

  • Clean the spill area thoroughly.

  • Dispose of all spill cleanup materials as hazardous waste.[4]

7. Empty Container Disposal:

  • Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.

  • To decontaminate, rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect the rinsate as hazardous waste. [6]

  • After triple-rinsing, deface the original label, and the container may then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[6]

III. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate container Use a Designated, Compatible, and Sealed Container segregate->container label Label as 'HAZARDOUS WASTE' with Chemical Name container->label storage Store in a Cool, Dry, Well-Ventilated Area label->storage disposal_decision Disposal Method storage->disposal_decision ehs_disposal Arrange for Pickup by Licensed Waste Disposal / EHS disposal_decision->ehs_disposal Correct sewer_disposal DO NOT Dispose Down the Drain disposal_decision->sewer_disposal Incorrect end End: Proper Disposal ehs_disposal->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.